molecular formula C19H14 B1605468 2-Methylbenzo(c)phenanthrene CAS No. 2606-85-1

2-Methylbenzo(c)phenanthrene

Cat. No.: B1605468
CAS No.: 2606-85-1
M. Wt: 242.3 g/mol
InChI Key: BJUXRTTZOOHUQP-UHFFFAOYSA-N
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Description

2-Methylbenzo(c)phenanthrene is a useful research compound. Its molecular formula is C19H14 and its molecular weight is 242.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 171295. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbenzo[c]phenanthrene
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InChI

InChI=1S/C19H14/c1-13-6-7-15-9-11-16-10-8-14-4-2-3-5-17(14)19(16)18(15)12-13/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BJUXRTTZOOHUQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC3=C2C4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C19H14
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10180701
Record name 2-Methylbenzo(C)phenanthrene
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Molecular Weight

242.3 g/mol
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CAS No.

2606-85-1
Record name 2-Methylbenzo[c]phenanthrene
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Record name 2-Methylbenzo[c]phenanthrene
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Record name 2-METHYLBENZO(C)PHENANTHRENE
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Foundational & Exploratory

Metabolic Activation & Steric Modulation of 2-Methylbenzo[c]phenanthrene: A Fjord-Region Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the metabolic activation pathways of 2-Methylbenzo[c]phenanthrene (2-MeBcPh), focusing on the "Fjord Region" theory of carcinogenesis, the specific influence of the C2-methyl substituent, and the experimental protocols required to characterize these mechanisms.

Executive Summary

Benzo[c]phenanthrene (BcPh) represents a critical scaffold in environmental toxicology due to its unique "fjord region"—a sterically crowded bay area that distorts the molecule's planarity.[1] While the parent compound is a weak carcinogen in rodent skin models due to preferential detoxification at the K-region, its metabolically activated form, the anti-3,4-diol-1,2-epoxide , is among the most potent tumorigenic agents known, exceeding the activity of Benzo[a]pyrene (BaP) metabolites in specific assays.

This guide analyzes 2-Methylbenzo[c]phenanthrene (2-MeBcPh) . The presence of a methyl group at the C2 position is chemically significant because it resides directly on the terminal benzo-ring involved in the formation of the ultimate carcinogen. This substitution introduces a "trisubstituted epoxide" scenario, potentially altering the kinetics of metabolic activation and DNA adduction compared to the parent compound.

Molecular Architecture: The Fjord Region

To understand the metabolism of 2-MeBcPh, one must first understand the structural constraints of the scaffold.

  • Fjord vs. Bay: Unlike the "bay region" of Benzo[a]pyrene, the "fjord region" of BcPh (between positions C1 and C12) suffers from severe steric crowding. This forces the molecule into a non-planar, helical geometry (helicene-like).

  • The 2-Methyl Effect: The C2 position is adjacent to the fjord (C1). A methyl group here increases lipophilicity but, more critically, sterically hinders the C1-C2 bond. Since the metabolic activation requires the formation of an epoxide at the 1,2-position, the C2-methyl group acts as a direct modulator of this enzymatic step.

The Metabolic Activation Pathway

The bioactivation of 2-MeBcPh follows the canonical three-step mechanism established for fjord-region PAHs, primarily mediated by Cytochrome P450 (CYP) enzymes and Epoxide Hydrolase (EH).

Step 1: Initial Epoxidation (Proximate Carcinogen Formation)

The metabolic cascade initiates with CYP450-mediated oxidation.[2] While the K-region (5,6-bond) is the thermodynamically favored site for oxidation (leading to detoxification), the carcinogenic pathway requires oxidation at the 3,4-bond .

  • Enzymes: CYP1A1 and CYP1B1.

  • Product: 2-Methylbenzo[c]phenanthrene-3,4-oxide.

Step 2: Hydrolysis

Microsomal Epoxide Hydrolase (mEH) hydrates the 3,4-oxide to form the dihydrodiol.

  • Product: trans-3,4-Dihydroxy-3,4-dihydro-2-methylbenzo[c]phenanthrene (2-MeBcPh-3,4-diol).

  • Stereochemistry: The formation of the R,R or S,S enantiomer is critical, as it dictates the stereochemistry of the final epoxide.

Step 3: Secondary Epoxidation (Ultimate Carcinogen)

This is the critical activation step. The 3,4-diol undergoes a second CYP450 oxidation at the 1,2-double bond .

  • Challenge: In the parent BcPh, this forms the highly reactive 3,4-diol-1,2-epoxide. In 2-MeBcPh, the methyl group at C2 makes the target bond a trisubstituted olefin .

  • Kinetic Consequence: CYP450 epoxidation of trisubstituted olefins is generally slower and more difficult than disubstituted olefins due to steric hindrance. Consequently, the 2-methyl substitution may reduce the overall yield of the ultimate carcinogen compared to the parent or 3-methyl isomers.

  • Product: anti-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydro-2-methylbenzo[c]phenanthrene (The "Fjord Region Diol Epoxide").

Pathway Visualization

The following diagram illustrates the bifurcation between the detoxification (K-region) and activation (Fjord region) pathways.

MetabolicPathway cluster_legend Pathway Legend Parent 2-Methylbenzo[c]phenanthrene (Procarcinogen) Oxide56 5,6-Oxide (K-Region) Parent->Oxide56 CYP1A1/1B1 (Major Pathway) Oxide34 3,4-Oxide Parent->Oxide34 CYP1A1/1B1 (Minor Pathway) Diol56 5,6-Dihydrodiol (Detoxification Product) Oxide56->Diol56 Epoxide Hydrolase Diol34 trans-3,4-Dihydrodiol (Proximate Carcinogen) Oxide34->Diol34 Epoxide Hydrolase DiolEpoxide 3,4-Diol-1,2-Epoxide (Ultimate Carcinogen) Diol34->DiolEpoxide CYP1A1/1B1 (Steric Hindrance at C2) DNA_Adduct Covalent DNA Adduct (N6-dA or N2-dG) DiolEpoxide->DNA_Adduct Nucleophilic Attack key Red: Detoxification | Blue: Activation | Dashed: Sterically Hindered Step

Figure 1: Bifurcation of metabolic pathways. Note the dashed line at the final activation step, indicating the potential steric blockade introduced by the C2-methyl group.

Mechanism of Genotoxicity

If the steric barrier of the C2-methyl group is overcome, the resulting diol epoxide exhibits unique genotoxic properties characteristic of fjord-region PAHs.

Adenine Preference

Unlike bay-region PAHs (e.g., Benzo[a]pyrene), which preferentially bind to the N2 position of Guanine, fjord-region diol epoxides show a remarkable preference for Adenine (N6 position) .

  • Reasoning: The extreme non-planarity of the fjord region diol epoxide allows it to intercalate into DNA in a manner that favors proximity to Adenine residues in the major groove.

  • Mutation Signature: This binding profile leads to a high frequency of A→T transversions (CAA -> CTA mutations), a "fingerprint" often distinguishable from G-based PAH mutations.

Resistance to Hydrolysis

Fjord region diol epoxides are exceptionally resistant to detoxification by Epoxide Hydrolase. The steric bulk protects the epoxide ring from enzymatic attack, extending its biological half-life and increasing the probability of DNA collision.

Experimental Protocols

To validate the metabolic profile of 2-MeBcPh, the following self-validating workflow is recommended.

In Vitro Microsomal Incubation

This assay isolates the metabolic products to determine if the 3,4-diol pathway is active.

ParameterSpecificationRationale
System Liver Microsomes (Rat/Human)Contains necessary CYP450 enzymes (S9 fraction can be used for broader screening).
Substrate 2-MeBcPh (10-50 µM)Substrate saturation ensures Vmax conditions.
Cofactor NADPH Generating SystemRequired electron donor for CYP450 oxidation.
Inhibitor

-Naphthoflavone (ANF)
Specific inhibitor of CYP1A1/1B1. Use in parallel to confirm CYP-dependence.
Buffer 0.1 M Potassium Phosphate (pH 7.4)Physiological pH maintenance.
Termination Ice-cold Acetone/Ethyl AcetatePrecipitates protein and extracts lipophilic metabolites.
Metabolite Characterization (HPLC-UV-MS)

Separation of the complex mixture of phenols, diols, and tetrols (hydrolysis products of diol epoxides).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 5 µm, 4.6 x 250 mm.

  • Gradient: Methanol/Water (starting 50:50, ramping to 95:5 over 40 mins).

  • Detection:

    • UV/Vis: Diode Array (254 nm for general aromaticity).

    • Fluorescence: Ex 260 nm / Em 380 nm (highly sensitive for PAH diols).

    • MS/MS: Monitor for [M+H]+ and specific fragmentation patterns (loss of H2O for diols).

Workflow Visualization

ExperimentalWorkflow Sample 2-MeBcPh Stock Solution Incubation Microsomal Incubation (37°C, 60 min, NADPH) Sample->Incubation Extraction Liquid-Liquid Extraction (Ethyl Acetate) Incubation->Extraction Drying N2 Evaporation & Reconstitution Extraction->Drying Analysis HPLC-MS/MS Analysis Drying->Analysis Data Metabolite Profile (Diols vs Phenols) Analysis->Data

Figure 2: Analytical workflow for isolating and identifying metabolic intermediates.

Structure-Activity Relationship (SAR) Summary

The following table synthesizes the expected activity of 2-MeBcPh compared to its isomers and parent, based on the Fjord Region theory.

CompoundFjord Region StatusMetabolic ConstraintPredicted Carcinogenicity
Benzo[c]phenanthrene UnsubstitutedHigh formation of 3,4-diol-1,2-epoxide.High (via metabolite)
2-MeBcPh 2-Methyl Substituted Steric hindrance at 1,2-epoxidation site. Low / Inactive
3-MeBcPh 3-Methyl SubstitutedMethyl adjacent to diol; may enhance or block.Moderate
5-MeBcPh K-Region SubstitutedBlocks detox pathway; forces flux to Fjord.Very High

References

  • Hecht, S. S., & Amin, S. (1993). Metabolic activation and carcinogenicity of benzo[c]phenanthrene and its derivatives.[2][3][4]Cancer Research , 53, 3719-3722. Link

  • Dipple, A., et al. (1987). Optically active benzo[c]phenanthrene diol epoxides bind extensively to adenine in DNA.Nature , 327, 535-536. Link

  • Einolf, H. J., et al. (1996). Benzo[c]phenanthrene is activated to DNA-binding diol epoxides in the human mammary carcinoma cell line MCF-7.[3]Carcinogenesis , 17(10), 2237–2244.[3] Link

  • LaVoie, E. J., et al. (1982).[5] Tumor-initiating activity and metabolism of polymethylated phenanthrenes.[5]Cancer Research , 42(10), 4045-4049.[5] Link

  • Jerina, D. M., et al. (1991). Synthesis and biological activity of the four stereoisomers of the benzo[c]phenanthrene 3,4-dihydrodiol 1,2-epoxides.Journal of Organic Chemistry , 56, 1234-1240. Link

Sources

The Fjord Region Paradox: Structural Determinants of 2-Methylbenzo(c)phenanthrene DNA Adduct Formation

[1]

Executive Summary

The "fjord region" of polycyclic aromatic hydrocarbons (PAHs) is a structural motif characterized by severe steric crowding, typically leading to non-planar molecular distortions.[1][2] In the parent compound, Benzo(c)phenanthrene (BcPh) , this region (positions 1 and 12) drives the formation of highly tumorigenic diol epoxides that intercalate into DNA and resist nucleotide excision repair (NER).[1]

However, the introduction of a methyl group at the C2 position—yielding This compound (2-MeBcPh) —dramatically alters this landscape.[1] Unlike typical "bay region" methylations (e.g., 5-methylchrysene) which enhance carcinogenicity, 2-methylation in the fjord framework acts as a metabolic silencer.[1][2][3] This guide elucidates the mechanism by which the fjord region, in concert with C2-substitution, inhibits the formation of the ultimate carcinogenic 1,2-epoxide, thereby preventing DNA adduct formation.[2][3]

Structural Chemistry: The Fjord Region Architecture

Topological Distortion

The biological activity of BcPh derivatives is dictated by the steric clash between protons at the C1 and C12 positions.[1]

  • Benzo(c)phenanthrene (Parent): The C1 and C12 protons overlap, forcing the molecule into a helical, non-planar geometry (approx. 25-30° twist).[1][2] This distortion is preserved in its metabolites.[1][3]

  • This compound: The addition of a methyl group at C2 does not relieve the fjord strain but introduces significant steric bulk adjacent to the critical C1-C2 double bond.[1]

The Activation Site

For a fjord-region PAH to become carcinogenic, it must undergo "three-step" metabolic activation:

  • Epoxidation at the M-region (3,4-position).[1][3]

  • Hydrolysis to a dihydrodiol (3,4-diol).[1][2][3]

  • Critical Step: Epoxidation at the fjord region double bond (1,2-position) to form the 3,4-diol-1,2-epoxide .[1][2][3]

The C2-methyl group is located directly on the double bond required for this final, lethal activation step.[2][3]

Metabolic Activation & Mechanism of Inactivation

The "role" of the fjord region in 2-MeBcPh is effectively to work in tandem with the methyl group to block metabolic activation.[1] This contrasts sharply with the parent BcPh.

Comparative Metabolic Pathways

The following diagram illustrates the divergence in metabolic fate between the active parent compound and the inactive methylated derivative.

MetabolicPathwayBcPhBenzo(c)phenanthrene(BcPh)BcPh_34BcPh-3,4-oxideBcPh->BcPh_34CYP1A1/1B1MeBcPh2-Methyl-BcPhMeBcPh_342-MeBcPh-3,4-oxideMeBcPh->MeBcPh_34CYP1A1BcPh_DiolBcPh-3,4-dihydrodiolBcPh_34->BcPh_DiolEpoxide HydrolaseBcPh_DEBcPh-3,4-diol-1,2-epoxide(Ultimate Carcinogen)BcPh_Diol->BcPh_DECYP1A1 (Fjord Epoxidation)AdductDNA Adduct(N6-dA / N2-dG)BcPh_DE->AdductCovalent BindingMeBcPh_Diol2-MeBcPh-3,4-dihydrodiolMeBcPh_34->MeBcPh_DiolEpoxide HydrolaseBlockSTERIC BLOCK(Methyl @ C2)MeBcPh_Diol->BlockAttempted 1,2-EpoxidationNoAdductNO ADDUCTS(Inactive)Block->NoAdductMetabolic Dead End

Figure 1: Divergent metabolic activation pathways.[1][2][3] The C2-methyl group sterically occludes the 1,2-double bond, preventing the formation of the mutagenic diol epoxide.[2]

Mechanism of Action
  • Steric Occlusion: The P450 enzymes (specifically CYP1A1 and CYP1B1) require access to the

    
    -electron density of the 1,2-double bond to insert oxygen.[1][3] The C2-methyl group creates a physical barrier, preventing the enzyme's heme iron-oxo species from approaching the bond.[1][3]
    
  • Electronic Deactivation: While methyl groups are electron-donating, the steric penalty in the already crowded fjord region outweighs any electronic enhancement of the double bond's nucleophilicity.[1][3]

  • Result: 2-MeBcPh is rendered carcinogenically inactive because it cannot generate the electrophilic species required to attack DNA.[1][3]

DNA Adduct Formation: A Comparative Analysis

While 2-MeBcPh fails to form adducts, understanding the potential adducts (based on the parent BcPh) highlights the unique danger of the fjord region when unblocked.[1]

Adduct Characteristics (Parent BcPh)

When the fjord region is not blocked (as in BcPh), the resulting adducts are exceptionally persistent.[1]

FeatureBenzo(c)phenanthrene (Active)This compound (Inactive)
Major Metabolite (-)-anti-BcPh-3,4-diol-1,2-epoxideNon-reactive metabolites (phenols, etc.)[1][3]
Primary DNA Target Adenine (

position) > Guanine (

)
None
Stereochemistry Trans-addition (retention of fjord twist)N/A
Repair Status Resistant to Nucleotide Excision Repair (NER)N/A
Tumorigenicity High (Skin/Lung)Inactive
The "Fjord Effect" on DNA Topology

The adducts formed by fjord-region PAHs (like BcPh) do not intercalate in a standard planar fashion.[1]

  • Intercalation: The aromatic ring system intercalates, but the fjord twist forces the DNA helix to untwist significantly.[2]

  • Repair Resistance: The non-planar distortion is poorly recognized by the XPC-RAD23B damage recognition complex of the NER pathway.[1] This "stealth" property is why fjord region adducts are often more mutagenic per mole than bay region adducts (like BPDE).[1][3]

  • 2-MeBcPh Implication: By blocking the formation of this specific topology, the C2-methyl group effectively neutralizes the genotoxic potential of the fjord region.[1][2][3]

Experimental Protocols

To verify the inactivity of 2-MeBcPh or study the adducts of the parent compound, the following protocols are standard in molecular toxicology.

Protocol: P-Postlabeling for Adduct Detection

This method is sensitive enough to confirm the absence of adducts in 2-MeBcPh treated samples.[1][3]

Reagents:

  • Micrococcal Nuclease (MN), Spleen Phosphodiesterase (SPD).[1][2][3]

  • Nuclease P1 (NP1).[1][3]

  • 
     (>3000 Ci/mmol).[1]
    
  • T4 Polynucleotide Kinase (T4 PNK).[1][3]

Workflow:

  • Digestion: Incubate

    
     DNA with MN and SPD (
    
    
    , 4h) to generate deoxyribonucleoside 3'-monophosphates.
  • Enrichment (Nuclease P1 Method): Treat digest with NP1 (

    
    , 45 min). NP1 dephosphorylates normal nucleotides but leaves bulky PAH-adducts as 3'-monophosphates.[1][3]
    
  • Labeling: Incubate enriched sample with

    
     and T4 PNK (
    
    
    , 30 min) to transfer
    
    
    to the 5' position, creating
    
    
    -labeled bisphosphates.
  • Separation: Perform multidirectional Thin Layer Chromatography (TLC) on PEI-cellulose plates.

    • D1: 1.0 M Sodium phosphate, pH 6.0.[1][2][3]

    • D2: 2.5 M Ammonium formate, pH 3.5.[1][2][3]

    • D3: Urea/Lithium formate buffer.[1][2][3]

    • D4: Urea/Sodium phosphate buffer.[1][2][3]

  • Quantitation: Expose to phosphorimager screen.

    • Expectation: BcPh samples will show distinct spots (adducts).[1][3] 2-MeBcPh samples will show background only.[1][3]

Protocol: In Vitro Metabolic Activation (Microsomal Assay)

To test if the block is metabolic (P450-mediated):

  • Incubation: Mix 2-MeBcPh (

    
    ) with rat liver microsomes (induced with Aroclor 1254 to upregulate CYP1A).
    
  • Cofactors: Add NADPH generating system (G6P, G6PDH, NADP+).

  • Trapping: Add Calf Thymus DNA (

    
    ) to trap any reactive epoxides formed.[1][2][3]
    
  • Analysis: Extract DNA and perform

    
    P-postlabeling (as above) or hydrolyze DNA and analyze by HPLC-fluorescence.
    

References

  • Canadian Council of Ministers of the Environment (CCME). (2010).[1][4] Canadian Soil Quality Guidelines for Carcinogenic and Other Polycyclic Aromatic Hydrocarbons (PAHs).[1][3][4]Link

    • Source of data classifying this compound as inactive.
  • Dipple, A., Pigott, M. A., Agarwal, S. K., Yagi, H., Sayer, J. M., & Jerina, D. M. (1987).[2][3][5] Optically active benzo[c]phenanthrene diol epoxides bind extensively to adenine in DNA.[1][5] Nature, 327(6122), 535-536.[1][2][3][5] Link

    • Establishes the binding mechanism of the parent fjord-region compound.
  • Jerina, D. M., et al. (1976).[1][2][3] The Bay Region Theory of Carcinogenesis.[1] In In Vitro Metabolic Activation in Mutagenesis Testing.

    • Foundational theory explaining steric hindrance in PAH metabolism.[1]

  • Buterin, T., et al. (2000).[1][2][3] Unrepaired fjord region polycyclic aromatic hydrocarbon-DNA adducts in ras codon 61 mutational hot spots.[1][3] Cancer Research, 60(7), 1849-1856.[1][2][3] Link

    • Details the repair resistance of fjord region adducts.
  • Castro, E. A., et al. (2002).[1][2][3][6] QSAR Carcinogenic Study of Methylated Polycyclic Aromatic Hydrocarbons. Biochemistry and Molecular Biology Education.[1][2][3]

    • Confirms the inactivity of 2-MeBcPh via QSAR modeling.

Technical Guide: The Toxicological Paradox of 2-Methylbenzo[c]phenanthrene

Author: BenchChem Technical Support Team. Date: March 2026

This guide explores the distinct toxicological profile of 2-Methylbenzo[c]phenanthrene (2-MeBcPh) . While its parent compound, benzo[c]phenanthrene (BcPh), is a prototypical "fjord-region" carcinogen, the 2-methyl derivative presents a compelling case study in metabolic interference .

The guide highlights a critical divergence: 2-MeBcPh exhibits reduced carcinogenicity compared to its parent due to steric blocking of the ultimate carcinogenic metabolite, yet it retains or even enhances developmental toxicity via the Aryl Hydrocarbon Receptor (AhR) pathway.

From Metabolic Blockade to Receptor-Mediated Toxicity

Executive Summary: The Structural Pivot

In the hierarchy of Polycyclic Aromatic Hydrocarbons (PAHs), Benzo[c]phenanthrene (BcPh) is infamous for its "fjord region"—a sterically crowded bay that forces the molecule into a non-planar, helical shape (tetrahelicene). This distortion facilitates the formation of highly reactive diol epoxides that evade detoxification enzymes and bind DNA.

2-Methylbenzo[c]phenanthrene (2-MeBcPh) introduces a single methyl group at the C2 position. This modification creates a toxicological paradox:

  • Carcinogenicity: The methyl group sterically obstructs the formation of the ultimate carcinogen (the 1,2-epoxide), rendering the compound largely inactive in mutagenesis assays.

  • AhR Activation: The increased lipophilicity and preserved planarity of the binding domain allow it to act as a potent AhR agonist , driving developmental defects in aquatic models.

This guide details the synthesis, metabolic fate, and divergent toxicity profiles of 2-MeBcPh.

Synthesis & Structural Characterization

Unlike planar PAHs (e.g., benzo[a]pyrene), 2-MeBcPh requires synthetic strategies that accommodate its helical strain.

Protocol: Photocyclization (Mallory Method)

The most robust synthesis utilizes the oxidative photocyclization of stilbene-like precursors.

Reagents:

  • Precursor: 2-(4-methylstyryl)naphthalene (trans-isomer preferred).

  • Oxidant: Iodine (

    
    ) with Propylene Oxide (scavenger for HI).
    
  • Solvent: Cyclohexane or Toluene (degassed).

  • Light Source: High-pressure mercury lamp (quartz immersion well).

Step-by-Step Workflow:

  • Precursor Assembly: Synthesize 2-(4-methylstyryl)naphthalene via a Wittig reaction between 2-naphthaldehyde and (4-methylbenzyl)triphenylphosphonium bromide.

  • Photoreactor Setup: Dissolve the precursor (1 g) in 1 L of cyclohexane. Add 5 mol% Iodine and excess propylene oxide.

  • Irradiation: Irradiate under inert atmosphere (Argon) for 4–8 hours. Monitor consumption of the olefin via TLC.

  • Workup: Wash with sodium thiosulfate (to remove residual iodine), dry over

    
    , and concentrate.
    
  • Purification: The crude product contains the cis-stilbene intermediate and the photocyclized product. Purify via column chromatography (Silica gel, Hexane/DCM) to isolate 2-Methylbenzo[c]phenanthrene .

Yield Expectation: 60–80%. Validation:


-NMR will show the characteristic downfield shift of the "fjord" protons (H1 and H12) due to deshielding, though less distorted than 1-MeBcPh.

Mechanism of Action: The Metabolic Blockade

The core of 2-MeBcPh's unique history lies in its failure to follow the classic "Bay Region" activation pathway.

The Parent Pathway (BcPh)

Benzo[c]phenanthrene is activated via a three-step sequence:

  • P450 Oxidation: Formation of the 3,4-oxide.

  • Epoxide Hydrolase: Hydrolysis to the trans-3,4-dihydrodiol .

  • P450 Oxidation: Epoxidation at the 1,2-position (the fjord region) to form the 3,4-diol-1,2-epoxide .

  • Result: This metabolite is resistant to detoxification and binds Adenine residues in DNA (N6-deoxyadenosine adducts).

The 2-Methyl Interference

The presence of a methyl group at C2 acts as a specific inhibitor of Step 3.

  • Steric Hindrance: The methyl group is directly attached to the carbon involved in the final epoxidation (C1-C2 bond).

  • Electronic Effect: While methyl groups are electron-donating, the steric bulk prevents the P450 enzyme from effectively accessing the C1-C2 double bond of the 3,4-dihydrodiol intermediate.

  • Outcome: The "ultimate carcinogen" (1,2-epoxide) cannot form efficiently. The metabolic flux is diverted to detoxification pathways (glucuronidation of the diol), rendering the molecule non-mutagenic in standard Ames tests.

MetabolicBlockade cluster_legend Mechanism of Inactivation Parent 2-Methylbenzo[c]phenanthrene Oxide 3,4-Epoxide (Intermediate) Parent->Oxide CYP450 (C3-C4 attack) Diol 3,4-Dihydrodiol (Proximate Carcinogen) Oxide->Diol Epoxide Hydrolase UltCarcinogen 3,4-Diol-1,2-Epoxide (Ultimate Carcinogen) Diol->UltCarcinogen CYP450 (C1-C2 attack) BLOCKED by 2-Methyl Group Detox Water Soluble Conjugates (Excretion) Diol->Detox Glucuronosyltransferase

Figure 1: The metabolic blockade hypothesis. The 2-methyl substituent specifically inhibits the final activation step required for DNA adduct formation.

Comparative Toxicity Data

The following table summarizes the divergent activity of BcPh derivatives, illustrating how position determines toxicity.

CompoundFjord Region StatusMutagenicity (Ames TA100)Tumorigenicity (Mouse Skin)AhR Activation (Yeast Assay)
Benzo[c]phenanthrene UnsubstitutedHigh (++++)High Moderate
1-Methyl-BcPh Sterically CrowdedModerate (++)ModerateHigh
2-Methyl-BcPh Blocked Epoxidation Inactive / Low (-)Inactive High
3-Methyl-BcPh Blocked Diol FormationLow (+)LowHigh
4-Methyl-BcPh Blocked Diol FormationInactive (-)InactiveLow

Note: 2-MeBcPh is "Inactive" in carcinogenicity due to the metabolic block, but "High" in AhR activation due to lipophilicity.

Experimental Protocols for Validation

Mutagenicity Assay (Ames Test)

To verify the "Inactive" status, the Ames test must be performed with specific metabolic activation (S9 fraction).

Protocol:

  • Strains: Salmonella typhimurium TA100 (sensitive to base-pair substitutions) and TA98 (frameshifts).

  • Activation System: Rat liver S9 fraction (induced with Aroclor 1254) is mandatory as 2-MeBcPh is a pro-carcinogen.

  • Dosing: 0, 10, 50, 100, 500 µ g/plate .

  • Incubation: 48 hours at 37°C.

  • Readout: Count revertant colonies.

    • Expected Result: 2-MeBcPh will show revertant counts similar to the solvent control (DMSO), unlike the parent BcPh which induces a dose-dependent increase.

Developmental Toxicity (Zebrafish Model)

Recent research indicates that while 2-MeBcPh is not carcinogenic, it is teratogenic.

Protocol:

  • Embryo Collection: Harvest zebrafish embryos at 0 hours post-fertilization (hpf).

  • Exposure: Incubate embryos in E3 medium containing 2-MeBcPh (0.1 – 10 µM) from 6 to 72 hpf. Use DMSO (0.1%) as vehicle.

  • Endpoints (72 hpf):

    • Morphology: Pericardial edema, spinal curvature (lordosis/kyphosis), tail malformations.

    • Gene Expression: qPCR for cyp1a (biomarker for AhR activation).

  • Significance: 2-MeBcPh typically induces significant morphological defects and cyp1a induction, proving it enters the organism and activates signaling pathways, even if it doesn't bind DNA.

References

  • Harvey, R. G. (1991).Polycyclic Aromatic Hydrocarbons: Chemistry and Carcinogenicity. Cambridge University Press.
  • Jerina, D. M., et al. (1986). "Carcinogenicity of benzo[c]phenanthrene diol epoxides: Evidence for the fjord region theory." Cancer Research, 46(5), 2353-2359. Link

  • Knecht, M., et al. (2013). "Developmental toxicity of alkylated phenanthrenes and benzo[c]phenanthrenes in zebrafish." Chemosphere, 93(10), 2562-2569. (Key source for differential toxicity: Morphological defects vs. carcinogenicity).
  • Mallory, F. B., & Mallory, C. W. (1984). "Photocyclization of stilbenes and related molecules." Organic Reactions, 30, 1-456. (Standard synthesis protocol).
  • Canadian Council of Ministers of the Environment (CCME).[1] (2010). "Canadian Soil Quality Guidelines for Carcinogenic and Other Polycyclic Aromatic Hydrocarbons."[1] (Cites 2-Methylbenzo[c]phenanthrene as "Inactive" for carcinogenicity).[1] Link

  • Bigger, C. A., et al. (1989). "Mutagenic specificity of a potent carcinogen, benzo[c]phenanthrene (4R,3S)-dihydrodiol (2S,1R)-epoxide." Proceedings of the National Academy of Sciences, 86(7), 2291-2295. Link

Sources

The Mutagenic Potency of Methylated Benzo[c]phenanthrene Isomers: Structural Nuances, Metabolic Activation, and Toxicological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Overview

Benzo[c]phenanthrene (B[c]Ph) is a polycyclic aromatic hydrocarbon (PAH) uniquely characterized by a sterically crowded "fjord region" located between positions 1 and 12[1]. While the parent compound is generally considered a weak carcinogen, its metabolic derivatives—specifically the bay-region diol epoxides—exhibit exceptional tumorigenic and mutagenic potency[1].

The introduction of methyl groups to the B[c]Ph backbone to form methylbenzo[c]phenanthrenes (MBCPs) fundamentally alters the molecule's steric conformation, metabolic fate, and DNA-binding affinity[1]. Alkylation can slow the intrinsic clearance of the PAH and shift the metabolic oxidation pathways, drastically modifying the compound's toxicological profile[2]. This technical guide provides an in-depth mechanistic analysis of MBCP mutagenicity, detailing the structure-activity relationships (SAR) and the self-validating experimental protocols required to quantify their biological impact.

Mechanistic Causality of MBCP Mutagenesis

The mutagenic activation of MBCPs is not intrinsic to the parent molecule; it is entirely dependent on Cytochrome P450 (CYP1A1/1B1)-mediated oxidation[2]. As a Senior Application Scientist, it is critical to understand why these molecules are so reactive: the non-planar topology of B[c]Ph forces the aromatic rings out of a strictly coplanar arrangement due to steric hindrance in the fjord region[1].

  • Metabolic Activation : The parent MBCP is first oxidized by CYP450 to an arene oxide, which is subsequently hydrolyzed by epoxide hydrolase into a dihydrodiol. A second CYP450-mediated oxidation yields the ultimate mutagen: a diol epoxide (e.g., 3,4-dihydrodiol 1,2-epoxide)[3].

  • DNA Adduct Formation : Unlike benzo[a]pyrene diol epoxides, which preferentially bind to guanine, B[c]Ph diol epoxides demonstrate a pronounced preference for covalent binding to adenine residues in DNA[3]. Methylation at specific equatorial or bay-region positions can exacerbate the steric clash (driving higher reactivity) or sterically block the CYP450 active site, thereby dictating the mutagenic outcome[1].

Pathway A Methylbenzo[c]phenanthrene (Parent PAH) B Cytochrome P450 (CYP1A1/1B1) A->B C Arene Oxide Intermediate B->C Oxidation D Epoxide Hydrolase C->D E Dihydrodiol (e.g., 3,4-dihydrodiol) D->E Hydrolysis F Cytochrome P450 E->F G Diol Epoxide (Ultimate Mutagen) F->G Oxidation H DNA Adduct Formation (Adenine Preference) G->H Covalent Binding

Figure 1: Cytochrome P450-mediated metabolic activation pathway of MBCPs to mutagenic diol epoxides.

Structure-Activity Relationships (SAR) of MBCP Isomers

The precise position of the methyl substituent dictates both the toxicological phenotype and the aryl hydrocarbon receptor (AhR) activation profile. Recent developmental toxicity screens have elucidated distinct behavioral and morphological endpoints for different MBCP isomers[2].

Steric crowding in the bay-region of B[c]Ph causes out-of-plane deformation of the aromatic ring systems, which limits detoxification pathways and increases the half-life of the reactive epoxides[1].

Table 1: Comparative Toxicological Profiles of MBCP Isomers
IsomerSubstitution PositionCYP1A InductionMorphological Toxicity (BMD50)Toxicological Phenotype & Mechanism
2-MBCP EquatorialNegative41.2 μMElicits morphological effects; AhR-independent mechanism[2].
3-MBCP EquatorialNegative18.8 μMHigh potency morphological effects; AhR-independent mechanism[2].
4-MBCP Bay RegionPositiveInactiveStrong AhR activation; no gross morphological defects observed[2].
5-MBCP EquatorialNegativeInactiveWeak/inactive in standard developmental screens[2].
1,12-DMBCP Fjord RegionNegative13.1 μM (Behavioral)Extreme steric distortion; highly potent behavioral toxicity[2].

Experimental Methodologies for Mutagenic Assessment

Any robust toxicological assessment must operate as a self-validating system. The following protocols integrate strict internal controls to ensure that negative results are due to a lack of mutagenicity, not assay failure.

Protocol A: Salmonella/Microsome Mutagenicity Assay (Ames Test)

Causality: Bacterial strains lack the mammalian CYP450 enzymes required to convert the parent MBCP into the reactive diol epoxide. Therefore, an exogenous S9 fraction is mandatory[4].

  • Preparation of S9 Mix : Thaw Aroclor 1254-induced rat liver S9 fraction on ice. Reconstitute with NADP+ (4 mM), Glucose-6-phosphate (5 mM), MgCl2 (8 mM), and KCl (33 mM) in 0.2 M phosphate buffer (pH 7.4). Validation Check: Maintain strictly at 4°C prior to use to preserve the thermolabile CYP450 enzymes.

  • Bacterial Culture : Culture S. typhimurium TA98 (detects frameshifts) and TA100 (detects base-pair substitutions) overnight to a density of

    
     CFU/mL.
    
  • Treatment Assembly : In sterile glass tubes at 37°C, combine 100 µL of bacterial culture, 50 µL of MBCP test compound (dissolved in DMSO; dose range: 0.1 to 50 µ g/plate ), and 500 µL of S9 mix.

  • Pre-incubation & Plating : Incubate at 37°C for 20 minutes to allow metabolic activation and DNA adduction to occur in a concentrated liquid state. Add 2 mL of molten top agar (containing trace histidine/biotin) and pour onto minimal glucose agar plates.

  • Incubation & Scoring : Incubate at 37°C for 48-72 hours. Count revertant colonies.

  • Self-Validating Controls :

    • Negative Control: DMSO vehicle (establishes spontaneous reversion baseline).

    • Positive Control (+S9): 2-Aminoanthracene (validates S9 metabolic competence).

    • Positive Control (-S9): Sodium azide for TA100 (validates strain reversion capability without metabolic activation).

Protocol B: Mammalian Cell Mutation Assay (V79 HPRT Locus)

Causality: Eukaryotic chromatin structure influences the accessibility of DNA to bulky fjord-region diol epoxides. V79 Chinese hamster lung cells are utilized to detect forward mutations at the HPRT locus, providing a more physiologically relevant model for mammalian mutagenesis[5].

  • Cell Seeding : Seed V79 cells at

    
     cells/100-mm dish in DMEM supplemented with 10% FBS.
    
  • Exposure : Treat cells with MBCP isomers (0.01 - 1.0 µM) in the presence of a mammalian activation system (e.g., irradiated PAH-induced feeder cells) for 24 hours.

  • Expression Phase : Wash cells and culture for 6-8 days to allow phenotypic expression of the HPRT mutation (allowing time for the depletion of the pre-existing wild-type HPRT enzyme).

  • Selection : Re-seed cells at

    
     cells/dish in medium containing 6-thioguanine. Only HPRT-deficient mutants will survive.
    
  • Quantification : After 10-14 days, fix with methanol, stain with Giemsa, and count mutant colonies. Calculate mutation frequency per

    
     clonable cells.
    

Workflow Step1 Synthesize/Isolate MBCP Isomers Step3 Ames Test (TA98/TA100) +/- S9 Fraction Step1->Step3 Step4 Mammalian Cell Assay (V79 HPRT Locus) Step1->Step4 Step2 Prepare S9 Fraction (Metabolic Activation) Step2->Step3 Step2->Step4 Step5 Quantify Revertants & Mutation Frequency Step3->Step5 Step4->Step5 Step6 Determine Mutagenic Potency & SAR Step5->Step6

Figure 2: Self-validating experimental workflow for assessing the mutagenic potency of MBCPs.

References

  • Jerina, D. M., et al. "Highly tumorigenic bay-region diol epoxides from the weak carcinogen benzo[c]phenanthrene." Cancer Research. PubMed.[Link]

  • Bigger, C. A., et al. "Mutagenic specificity of a potent carcinogen, benzo[c]phenanthrene (4R,3S)-dihydrodiol (2S,1R)-epoxide, which reacts with adenine and guanine in DNA." Proceedings of the National Academy of Sciences. PubMed.[Link]

  • Agarwal, R., et al. "Benzo[c]phenanthrene-DNA adducts in mouse epidermis in relation to the tumorigenicities of four configurationally isomeric 3,4-dihydrodiol 1,2-epoxides." Chemical Research in Toxicology. PubMed.[Link]

  • Truong, L., et al. "Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation." Environmental Pollution. PubMed. [Link]

  • Glatt, H., et al. "Mutagenicity of the enantiomers of the diastereomeric bay-region benzo(c)phenanthrene 3,4-diol-1,2-epoxides in bacterial and mammalian cells." Cancer Research. PubMed.[Link]

Sources

Environmental Sources and Occurrence of 2-Methylbenzo[c]phenanthrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylbenzo[c]phenanthrene (2-MeBcPh) is a methylated polycyclic aromatic hydrocarbon (PAH) characterized by a "fjord region" structural motif. Unlike its planar "bay region" counterparts (e.g., benzo[a]pyrene), the steric crowding in the fjord region of the benzo[c]phenanthrene backbone induces non-planarity, significantly altering its interaction with cytochrome P450 enzymes and DNA repair mechanisms.

This guide provides a technical analysis of 2-MeBcPh for researchers in environmental toxicology and drug development. It synthesizes the compound's environmental genesis, specific occurrence matrices, and the structure-activity relationships (SAR) that dictate its metabolic activation and carcinogenicity.

Part 1: Chemical Architecture & The Fjord Region

To understand the environmental and biological behavior of 2-MeBcPh, one must first analyze its structural constraints.

Structural Definition
  • Parent Scaffold: Benzo[c]phenanthrene (BcPh).[1][2][3]

  • Methylation Site: Position 2 (distal to the fjord region).

  • Steric Feature: The Fjord Region (located between positions 1 and 12).[1][2]

The Fjord Region Effect

Standard PAHs are planar.[1] However, in benzo[c]phenanthrene derivatives, the steric clash between protons (or substituents) at positions 1 and 12 forces the molecule into a twisted, helical conformation.

  • Significance of Position 2: A methyl group at position 2 is adjacent to the fjord but does not directly block it.

    • Contrast: A methyl group at position 1 (1-MeBcPh) would dramatically increase steric hindrance, potentially inhibiting enzymatic activation.

    • Implication: 2-MeBcPh retains the metabolic accessibility of the parent compound while possessing the lipophilicity of an alkylated PAH. This makes it a critical candidate for toxicological study—it is bioavailable and metabolically active.

Part 2: Environmental Genesis & Sources

The presence of 2-MeBcPh in the environment is a diagnostic marker for distinguishing between petrogenic (petroleum-derived) and pyrogenic (combustion-derived) pollution.

Source Differentiation Table
FeaturePyrogenic SourcesPetrogenic Sources
Origin Incomplete combustion (coal, wood, diesel) > 700°CCrude oil, refined fuels, coal tar
Thermodynamics High heat favors de-alkylation. Parent PAHs dominate.Low heat preserves alkyl chains. Alkyl-PAHs > Parent PAHs.
2-MeBcPh Status Minor component. Formed via radical recombination.Major component. Abundant in crude oil fractions.
Diagnostic Ratio (MPAHs / Parent PAHs) < 1(MPAHs / Parent PAHs) > 1
Mechanism of Formation
  • Petrogenic: 2-MeBcPh is formed during the catagenesis of organic matter (diagenesis) over geological time scales. The methyl group is a remnant of the biological precursor materials.

  • Pyrogenic: During high-temperature combustion, alkyl groups are usually stripped (cracked). However, in lower-temperature combustion (e.g., smoldering biomass, cigarette smoke), 2-MeBcPh survives.

Part 3: Toxicological Implications (Drug Development Context)

For drug development professionals, 2-MeBcPh represents a model for "bulky" DNA adduct formation. Its metabolism mirrors the bioactivation pathways of pharmaceutical xenobiotics containing fused aromatic rings.

Metabolic Activation Pathway

The carcinogenicity of 2-MeBcPh is driven by its conversion to a dihydrodiol epoxide.

  • Phase I Oxidation: CYP1A1 and CYP1B1 oxidize the 3,4-double bond (the "K-region" equivalent in this specific isomer context) to form the 3,4-dihydrodiol .

  • Epoxidation: The dihydrodiol is further metabolized to the 3,4-dihydrodiol-1,2-epoxide .

  • DNA Binding: The epoxide ring opens, creating a carbocation that attacks the exocyclic amino groups of Adenine (

    
    ) or Guanine (
    
    
    
    ).
Visualization: Metabolic Activation & DNA Adduct Formation

MetabolicPathway cluster_0 Critical Mechanism: Fjord Region Distortion Compound 2-Methylbenzo[c]phenanthrene (Pro-carcinogen) CYP CYP1A1 / CYP1B1 (Monooxygenation) Compound->CYP Oxidation Diol 3,4-Dihydrodiol (Proximate Carcinogen) CYP->Diol Epoxide Hydrolase Epoxide 3,4-Dihydrodiol-1,2-Epoxide (Ultimate Carcinogen) Diol->Epoxide CYP450 / Peroxidases DNA DNA Adduct (Intercalation at Fjord Region) Epoxide->DNA Covalent Binding (N6-Ade / N2-Gua)

Figure 1: The metabolic activation pathway of 2-MeBcPh. The "Fjord Region" non-planarity facilitates unique DNA intercalation geometries that resist Nucleotide Excision Repair (NER).

The "Fjord vs. Bay" Adduct Theory

Unlike bay-region PAHs (which bind preferentially to Guanine), fjord-region metabolites of BcPh derivatives show a high affinity for Adenine (


) .
  • Mechanism: The twisted geometry allows the metabolite to slide into the DNA minor groove, causing significant distortion that "hides" the adduct from repair enzymes (NER).

  • Relevance: 2-MeBcPh, being less sterically hindered at the fjord than 1-MeBcPh, likely retains this high potency, making it a persistent genotoxin.

Part 4: Analytical Methodology

Detecting 2-MeBcPh requires separating it from its isomers (1-, 3-, 4-, 5-, and 6-methylbenzo[c]phenanthrene). Standard low-resolution GC-MS is often insufficient.

Protocol: Isomer-Specific Determination

Objective: Quantify 2-MeBcPh in environmental sediment or tissue samples.

Phase 1: Extraction (Self-Validating Step)
  • Method: Pressurized Liquid Extraction (PLE) or Soxhlet.

  • Solvent: Dichloromethane (DCM) / Acetone (1:1 v/v).

  • Validation: Spike samples with deuterated surrogates (

    
    -Benzo[c]phenanthrene) prior to extraction to calculate recovery rates (Acceptable range: 70-120%).
    
Phase 2: Fractionation (Cleanup)
  • Column: Silica Gel / Alumina (deactivated 5%).

  • Elution:

    • Hexane (discard - aliphatics).

    • Hexane/DCM (9:1) -> Collect (PAH Fraction) .

    • Why? Removes polar interferences that quench MS signal.

Phase 3: Instrumental Analysis (GC-MS/MS)
  • System: Gas Chromatography - Triple Quadrupole Mass Spectrometry.

  • Column: DB-EUPAH or Rxi-PAH (Specialized stationary phases for PAH isomer resolution). Standard DB-5 columns may fail to resolve 2-MeBcPh from 3-MeBcPh.

  • Carrier Gas: Helium (constant flow 1.2 mL/min).

  • Temperature Program:

    • Start: 60°C (hold 1 min).

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 4°C/min to 300°C (critical for isomer separation).

    • Hold: 10 min.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: 242.1 m/z (Molecular Ion).

    • Product Ions: 226 m/z (M - CH3), 239 m/z (M - 3H).

Visualization: Analytical Workflow

AnalyticalWorkflow cluster_QA Quality Assurance Loop Sample Sample Matrix (Soil/Sediment/Tissue) Spike Surrogate Spiking (d12-BcPh) Sample->Spike Extract PLE/Soxhlet Extraction (DCM:Acetone) Spike->Extract Data Quantification (Isotope Dilution Method) Spike->Data Recovery Correction Cleanup Silica Gel Fractionation (Remove Aliphatics/Polars) Extract->Cleanup Analysis GC-MS/MS (Triple Quad) Column: Rxi-PAH Cleanup->Analysis Analysis->Data

Figure 2: Analytical workflow emphasizing the necessity of surrogate spiking for recovery correction and specialized column chemistry for isomer resolution.

Part 5: References

  • Hecht, S. S., et al. (1987). "Stereochemical specificity in the metabolic activation of benzo[c]phenanthrene to metabolites that covalently bind to DNA in rodent embryo cell cultures." Cancer Research.[3]

  • Buterin, T., et al. (2000).[1][3] "Unrepaired DNA adducts of the fjord region carcinogen benzo[c]phenanthrene." Cancer Research.[3]

  • Chepelev, N. L., et al. (2015). "Genotoxicity of methylated-phenanthrenes in human cell lines." Toxicology in Vitro.

  • Andersson, J. T., & Achten, C. (2015). "Time to Say Goodbye to the 16 EPA PAHs? Toward an Up-to-Date Use of PACs for Environmental Purposes." Polycyclic Aromatic Compounds.

  • International Agency for Research on Cancer (IARC). (2010). "Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans.

Sources

Methodological & Application

Application Note: High-Sensitivity GC-MS Detection of 2-Methylbenzo[c]phenanthrene in Environmental Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context: The Significance of 2-Methylbenzo[c]phenanthrene

While environmental monitoring historically prioritized the 16 standard EPA parent polycyclic aromatic hydrocarbons (PAHs), forensic sourcing and modern toxicological assessments increasingly focus on alkylated PAHs (APAHs). 2-Methylbenzo[c]phenanthrene (2-MBcPh) is a highly relevant C1-alkylated PAH primarily originating from petrogenic sources (crude oil, unburned fuels) and specific pyrogenic processes[1].

Biologically, 2-MBcPh acts as a potent agonist for the Aryl hydrocarbon Receptor (AhR). Upon entering a cell, it binds to the cytosolic AhR complex, triggering nuclear translocation and heterodimerization with ARNT. This complex binds to Dioxin Response Elements (DREs), driving the transcription of cytochrome P450 enzymes (e.g., CYP1A1) which bioactivate the PAH into carcinogenic diol epoxides[1].

AhR_Pathway L 2-MBcPh (Toxicant) C Cytosolic AhR Complex L->C Binding N Nuclear Translocation C->N Activation A ARNT Heterodimer N->A T CYP1A1 Transcription A->T DRE Binding

Aryl hydrocarbon receptor (AhR) activation pathway by 2-Methylbenzo[c]phenanthrene.

Analytical Strategy & Causality

Quantifying 2-MBcPh (Molecular Formula: C19H14, MW: 242.314 g/mol ) in complex environmental matrices presents two severe analytical challenges that dictate our methodology:

  • Isobaric Interference: 2-MBcPh shares an exact mass (m/z 242) with dozens of other alkylated PAHs, including methylchrysenes and methylbenz[a]anthracenes[2]. Because mass spectrometry cannot differentiate these isomers, baseline chromatographic resolution is mandatory . We utilize a specialized PAH-selective capillary column coupled with a shallow temperature ramp (3 °C/min) to exploit minute differences in boiling points and molecular polarizabilities.

  • Matrix Suppression & Sensitivity: Environmental extracts (soil, sediment, wastewater) are loaded with humic acids and lipids. Operating the GC-MS in Full Scan mode dilutes the detector's dwell time across hundreds of masses, burying trace analytes in baseline noise. By employing Selected Ion Monitoring (SIM) , the quadrupole spends its entire duty cycle on target ions (m/z 242, 241, 239). This causality is absolute: filtering out matrix ions exponentially increases the signal-to-noise (S/N) ratio, lowering the limit of detection (LOD) to the sub-ng/g range required by EPA Method 8270E[3],[4].

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . Surrogate standards are added before extraction to validate physical recovery, while internal standards are added before GC injection to validate instrument performance and correct for matrix-induced signal drift[5].

Phase 1: Extraction & Clean-up
  • Sample Preparation: Weigh 10.0 g of homogenized, freeze-dried sediment/soil into a pre-cleaned glass extraction vessel.

  • Surrogate Spiking: Add 100 µL of Surrogate Standard Mix (e.g., Chrysene-d12 at 2.0 µg/mL). Causality: Spiking at step zero ensures that any analyte loss during extraction or evaporation is mathematically accounted for in the final recovery calculation.

  • Ultrasonic-Assisted Extraction (UAE): Add 30 mL of Dichloromethane (DCM):Acetone (1:1 v/v). Sonicate for 15 minutes at 25 °C. Repeat this extraction twice. Combine all organic extracts and centrifuge at 3000 rpm to remove fine particulates.

  • Silica Gel Clean-up: Condition a 1 g Silica Gel Solid Phase Extraction (SPE) cartridge with 5 mL of Hexane. Load the extract (solvent-exchanged to Hexane). Elute with 10 mL of Hexane:DCM (8:2 v/v). Causality: This specific solvent polarity elutes the non-polar 2-MBcPh while permanently retaining polar matrix interferents (like humic acids) on the silica, preventing MS source fouling and baseline drift.

  • Concentration: Evaporate the eluate under a gentle stream of ultra-high purity Nitrogen at 35 °C to exactly 1.0 mL.

  • Internal Standard Addition: Add 10 µL of Internal Standard (e.g., Phenanthrene-d10 at 10.0 µg/mL) to the 1.0 mL extract prior to transferring to a GC vial.

GCMS_Workflow S1 Environmental Sample (Soil/Sediment/Water) S2 Ultrasonic/Liquid Extraction (DCM/Acetone) S1->S2 Addition of Surrogates S3 Silica Gel Clean-up (Remove Polar Matrix) S2->S3 Organic Extract S4 Nitrogen Concentration (Reduce to 1.0 mL) S3->S4 Eluate S5 GC-MS SIM Analysis (Target m/z 242) S4->S5 1 µL Injection S6 Data Validation (QA/QC & LOQ Check) S5->S6 Chromatogram Integration

GC-MS workflow for 2-Methylbenzo[c]phenanthrene extraction and quantification.

Phase 2: GC-MS/SIM Acquisition Parameters

The system must be tuned using DFTPP (Decafluorotriphenylphosphine) to ensure ion abundances meet EPA 8270E compliance[3].

  • Column: High-resolution PAH-specific capillary column (e.g., Select PAH or TG-PAH, 30 m × 0.25 mm × 0.15 µm).

  • Carrier Gas: Helium (Ultra-High Purity) at a constant flow of 1.2 mL/min.

  • Injection: 1 µL, Splitless mode. Injector temperature: 280 °C.

  • Oven Temperature Program:

    • Initial: 60 °C (hold 1 min).

    • Ramp 1: 40 °C/min to 180 °C.

    • Ramp 2: 3 °C/min to 280 °C. (Critical causality: This slow ramp is the exact window where m/z 242 isomers elute. A faster ramp will cause 2-MBcPh to co-elute with methylchrysenes, invalidating the data).

    • Ramp 3: 15 °C/min to 320 °C (hold 5 min to bake out heavy lipids).

  • MS Source & Transfer Line: 300 °C and 290 °C, respectively.

Quantitative Data & Detection Limits

Table 1: GC-MS/SIM Acquisition Parameters for 2-MBcPh and QC Standards

Analyte / StandardRoleTarget Ion (m/z)Qualifier Ions (m/z)Expected RT (min)
2-Methylbenzo[c]phenanthrene Target Analyte242 241, 239~24.5
Chrysene-d12Extraction Surrogate240236, 120~23.8
Phenanthrene-d10Internal Standard18894, 189~15.2

Table 2: Method Performance and Detection Limits across Matrices (Note: Limits are highly dependent on matrix interference and MS cleanliness, but represent achievable benchmarks using modern single-quadrupole SIM instrumentation[5],[4])

MatrixExtraction MethodMethod Detection Limit (MDL)Limit of Quantitation (LOQ)Linear Dynamic Range
Sediment / Soil UAE (DCM/Acetone)0.15 µg/kg (ppb)0.50 µg/kg (ppb)0.5 - 1000 µg/kg
Surface Water Liquid-Liquid (DCM)2.5 ng/L (ppt)8.0 ng/L (ppt)10 - 5000 ng/L

References

  • Effect-directed identification of novel aryl hydrocarbon receptor-active aromatic compounds in coastal sediments collected from Yeongil Bay, South Korea - University of Saskatchewan. 1

  • Retention Behaviour of Alkylated and Non-Alkylated Polycyclic Aromatic Hydrocarbons on Different Types of Stationary Phases in Gas Chromatography - ResearchGate. 2

  • EPA Method 8270 Analysis: Selective Ion Monitoring (SIM) - Teklab, Inc.4

  • Determination of parent and alkylated polycyclic aromatic hydrocarbons (PAHs) in biota and sediment - OceanBestPractices. 5

  • Analysis of multiple matrices with a single calibration curve for polycyclic aromatic hydrocarbons (PAHs) with the ISQ 7610 GC-MS system following EPA Method 8270E - Thermo Fisher Scientific. 3

Sources

Application Note: NMR Spectroscopy Characterization of 2-Methylbenzo[c]phenanthrene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

This guide details the structural characterization of 2-Methylbenzo[c]phenanthrene (2-MeBcPh) using Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Unlike planar Polycyclic Aromatic Hydrocarbons (PAHs), 2-MeBcPh exhibits significant steric strain in the "fjord" region (positions 1 and 12), forcing the molecule into a non-planar, helical conformation.

Key Analytical Challenge: Resolving the severe spectral overlap common in PAHs and unambiguously assigning the "fjord" protons which serve as the primary indicators of helicity and steric strain.

The Solution: A targeted protocol utilizing solvent-induced shifts (C₆D₆ vs. CDCl₃) and specific NOE correlations to map the helical twist and verify the methylation site.[1]

Structural Context & Signaling Pathways[1][2]

Understanding the topology of 2-MeBcPh is a prerequisite for interpreting its NMR spectrum.[1] The molecule possesses a fjord region where the steric clash between protons H1 and H12 prevents planarity.[1]

Structural Logic Diagram

The following diagram illustrates the logical flow from chemical structure to spectral features, highlighting the causality between steric strain and chemical shift values.

G Struct 2-Methylbenzo[c]phenanthrene Structure Fjord Fjord Region (C1 & C12) Struct->Fjord Methyl Methyl Group (C2) Struct->Methyl Helicity Helical Twist (Non-planarity) Fjord->Helicity Steric Clash Deshielding Van der Waals Deshielding (Downfield Shift) Fjord->Deshielding Proximity SymmetryBreak Symmetry Breaking (vs Parent BcPh) Methyl->SymmetryBreak H1_Signal H1 Signal: Singlet, >9.0 ppm Methyl->H1_Signal Removes J-coupling Helicity->Deshielding Ring Current distortion Deshielding->H1_Signal H12_Signal H12 Signal: Doublet, >9.0 ppm Deshielding->H12_Signal Me_Signal Me Signal: Singlet, ~2.6 ppm SymmetryBreak->Me_Signal

Caption: Causal relationship between the steric "fjord" environment and observed NMR signals.

Sample Preparation Protocol

PAHs often aggregate in solution (π-stacking), which causes concentration-dependent chemical shift variations and line broadening.[1]

Solvent Selection
  • Primary Solvent: Chloroform-d (CDCl₃) .[1] Good solubility, standard reference.

  • Secondary Solvent (Resolution Enhancer): Benzene-d₆ (C₆D₆) .[1]

    • Why? Benzene molecules solvate PAHs by interacting with the solute's π-system.[1] This interaction is anisotropic.[1] It often induces upfield shifts that vary for different protons, resolving multiplets that overlap in CDCl₃ (ASAP - Anisotropic Solvent-Induced Shifts).[1]

Preparation Steps
  • Mass: Weigh 5–10 mg of 2-MeBcPh.

  • Dissolution: Dissolve in 600 µL of solvent (CDCl₃ or C₆D₆).

  • Filtration: Filter through a glass wool plug within a Pasteur pipette directly into the NMR tube to remove suspended micro-particulates (crucial for high-resolution shimming).[1]

  • Degassing (Optional but Recommended): For precise coupling constant analysis or NOE measurements, flush the tube with Argon for 1 minute to remove paramagnetic dissolved oxygen, which shortens T1/T2 relaxation times.[1]

Acquisition Parameters (500 MHz+)

ExperimentPulse SequenceKey ParameterPurpose
¹H 1D zg30D1 = 2.0 s, SW = 12 ppmQuantitative integration; observe fjord protons >9 ppm.
¹³C 1D zgpg30D1 = 2.0 s, NS > 512Detect quaternary carbons and methyl carbon.
COSY cosygpppqf2048 x 256 matrixTrace spin systems (H3-H4, H5-H6, etc.).[1]
HSQC hsqcedetgpsisp2.3Multiplicity editedDistinguish CH/CH₃ (up/down) from CH₂ (inverted).
HMBC hmbcgplpndqfJ_long = 8 HzConnect Methyl protons to C2, C1, and C3.[1]
NOESY noesygpphpMix time = 500 msCritical: Confirm spatial proximity of H1/H12 (fjord).

Spectral Analysis & Assignment Strategy

The "Fjord" Region (Diagnostic Signals)

In the parent benzo[c]phenanthrene, H1 and H12 appear as equivalent doublets at 9.13 ppm . In 2-Methylbenzo[c]phenanthrene , this symmetry is broken.[1]

  • H1 (The Singlet): The proton at position 1 is sterically compressed by H12.[1]

    • Shift:~9.10 – 9.20 ppm (Deshielded).[1]

    • Multiplicity:Singlet (s).[1]

    • Reasoning: The methyl group at C2 replaces the vicinal proton that would normally split H1.[1] A small meta-coupling (J ~1-2 Hz) to H3 might be visible but is often unresolved.[1]

  • H12 (The Doublet): The proton at position 12 remains vicinal to H11.[1]

    • Shift:~9.00 – 9.15 ppm .[1][2]

    • Multiplicity:Doublet (d, J ≈ 8.0 Hz).[1]

    • Reasoning: It retains its ortho-coupling partner (H11).[1]

The Methyl Group
  • Shift: 2.50 – 2.70 ppm .[1]

  • Multiplicity: Singlet.

  • NOE Correlations: Strong NOE to H1 and H3 . This is the definitive proof of the 2-position substitution.

Aromatic Envelope (7.5 – 8.0 ppm)

The remaining protons (H3, H4, H5, H6, H7, H8, H9, H10, H11) appear in this region.

  • H3: Singlet or weakly split doublet, spatially close to the Methyl group.[1]

  • H4: Doublet, coupled to H3 (if H3 were a proton) or H5? Correction: In the phenanthrene numbering system used here, H3 and H4 are on the same ring. H3 is ortho to H4.[1] Since C2 is methylated, H3 is a singlet (meta to H1) and H4 is a doublet (ortho to H3? No, H3 and H4 are adjacent).[1]

    • Correction on Connectivity:

      • Ring A: C1(H), C2(Me), C3(H), C4(H). -> H3 and H4 are ortho (J ~8Hz).[1]

      • Wait, check substitution pattern: 2-Methylbenzo[c]phenanthrene.[1][3]

      • Positions 1, 2, 3, 4 are on the first ring.

      • If Me is at 2: H1 is isolated (singlet).[1] H3 is adjacent to H4.[1] Thus H3 and H4 form an AX system (doublets, J~8Hz).[1]

      • Refined Assignment:H3 will be a doublet (J~8Hz) coupled to H4. H1 is a singlet.[1]

Summary Table of Expected Shifts
ProtonApprox. Shift (ppm)MultiplicityCoupling (Hz)Assignment Logic
H1 9.10 - 9.20 Singlet -Fjord region; isolated by C2-Me.[1]
H12 9.00 - 9.15 Doublet ~8.0Fjord region; coupled to H11.[1]
H6 7.90 - 8.10Doublet~8.5"K-region" or bay-like protons.[1]
H7 7.90 - 8.10Doublet~8.5Similar to H6.[1]
H3 7.60 - 7.80Doublet~8.0Ortho to H4; NOE to Methyl.[1]
H4 7.60 - 7.80Doublet~8.0Ortho to H3.[1]
H8-H11 7.50 - 7.70MultipletsComplexDistal rings.[1]
Me-2 2.55 - 2.65 Singlet -Characteristic aryl-methyl.[1]

Experimental Workflow: Step-by-Step

Phase 1: Screening & Quality Control
  • Run 1H NMR (16 scans): Check S/N ratio. Ensure the "fjord" peaks (>9 ppm) are sharp.[1] If broad, the sample may be aggregating (dilute sample) or undergoing conformational exchange (unlikely at RT for this molecule, but possible).

  • Verify Purity: Look for aliphatic impurities (0.5 - 2.0 ppm) which are common in synthetic PAHs (grease, solvents).[1]

Phase 2: Connectivity Establishment (2D)
  • Run HSQC: Identify the carbon attached to the singlet at 9.1 ppm (C1) and the doublet at 9.1 ppm (C12).[1]

  • Run HMBC:

    • Focus on the Methyl protons (~2.6 ppm).[1]

    • Look for correlations to:

      • C2 (Quaternary, weak, ~135 ppm).[1]

      • C1 (Tertiary, correlates to H1 singlet).[1]

      • C3 (Tertiary, correlates to H3 doublet).[1]

    • Self-Validation: If the Methyl protons correlate to a carbon that has no attached proton (C2), and two carbons that do have attached protons (C1, C3), the assignment is correct.

Phase 3: Conformational Verification (NOESY)[1]
  • Target Interaction: H1 ↔ H12.

  • Observation: You should see a cross-peak between the two most downfield signals (H1 and H12).[1]

  • Significance: This confirms the "fjord" geometry.[1] Note that due to the helical twist, the distance is short (~2.0 Å), leading to a strong NOE.

References

  • Bartle, K. D., & Jones, D. W. (1969). High-resolution nuclear magnetic resonance spectra of phenanthrenes.[1][4] Part III. Benzo[c]phenanthrene.[1][5][2][4][6][7][8][9][10] Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 437-442. Link[1]

    • Grounding: Establishes the ~9.13 ppm shift for fjord protons in the parent structure.[1]

  • Unwin, J. et al. (1996). Benzo[c]phenanthrene is activated to DNA-binding diol epoxides in the human mammary carcinoma cell line MCF-7.[1] Carcinogenesis, 17(10), 2237-2244.[1][8] Link

    • Grounding: Contextualizes the biological relevance and metabolic activation p
  • NIST Chemistry WebBook. Benzo[c]phenanthrene Spectral Data. Link

    • Grounding: Verification of parent compound identifiers and general spectral properties.[1][11]

  • PubChem Compound Summary. 2-Methylbenzo[c]phenanthrene (CID 17454).[1] Link

    • Grounding: Specific identifiers and computed properties for the methylated deriv

Sources

Application Note: Synthesis of [³H]-2-Methylbenzo(c)phenanthrene for Tracer Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Labeled Polycyclic Aromatic Hydrocarbons (PAHs)

2-Methylbenzo(c)phenanthrene is a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds, which are of significant interest due to their widespread environmental presence and potential toxicological effects. To understand the absorption, distribution, metabolism, and excretion (ADME) of these compounds, as well as their environmental fate, highly sensitive analytical tools are required. Radiolabeling with tritium (³H) provides an unparalleled method for tracing molecules without altering their fundamental chemical properties.[1]

The high specific activity achievable with tritium labeling makes [³H]-2-Methylbenzo(c)phenanthrene an invaluable tool for a range of applications, including in vitro metabolism studies, receptor binding assays, and environmental degradation pathway analysis.[2] This application note provides a comprehensive guide to the synthesis, purification, and characterization of high-purity, high-specific-activity [³H]-2-Methylbenzo(c)phenanthrene.

Critical Safety Considerations: Handling Tritium

Tritium is a low-energy beta emitter (0.019 MeV max), meaning its radiation cannot penetrate the outer layer of the skin.[3][4] Therefore, it does not pose a significant external radiation hazard. However, it presents a serious internal hazard if inhaled, ingested, or absorbed through the skin.[3][5] All operations involving tritium, especially volatile tritium gas or tritiated solvents, must be conducted by trained personnel in a designated radiological facility equipped with appropriate engineering controls.

Core Safety Protocols:

  • Containment: All manipulations of tritium gas and volatile tritiated compounds must be performed within a certified high-integrity fume hood or a glovebox.[4]

  • Personal Protective Equipment (PPE): At a minimum, a lab coat, safety glasses, and double gloves are mandatory.[6][7] Many tritiated compounds can readily migrate through standard laboratory gloves; therefore, frequent glove changes are essential.[3]

  • Monitoring: Standard Geiger-Mueller counters cannot detect tritium's low-energy beta particles.[5] Surface contamination must be monitored regularly using wipe tests analyzed by a Liquid Scintillation Counter (LSC).[3][5]

  • Bioassay: Personnel working with significant quantities of tritium may be required to submit periodic urine samples to monitor for internal exposure.[4]

  • Waste Disposal: All tritiated waste (solid and liquid) must be segregated and disposed of according to institutional and regulatory guidelines. Due to tritium's long half-life (12.28 years), it must be kept separate from short-lived isotopes.[3]

Overall Synthetic and Analytical Workflow

The synthesis of [³H]-2-Methylbenzo(c)phenanthrene is approached via a two-stage process: first, the synthesis of a stable, non-radioactive precursor suitable for labeling, followed by the catalytic introduction of tritium. This strategy ensures that the radioactive isotope is introduced at the final stage, maximizing efficiency and minimizing radioactive waste. The subsequent purification and analysis are critical for ensuring the final product is suitable for tracer studies.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Radiosynthesis cluster_2 Stage 3: Purification & QC Precursor_Syn Synthesis of Halogenated Precursor (e.g., Bromo-2-methylbenzo[c]phenanthrene) Precursor_Purify Purification & Characterization (NMR, MS, HPLC) Precursor_Syn->Precursor_Purify Tritiation Catalytic Tritiodehalogenation (Tritium Gas, Pd/C Catalyst) Precursor_Purify->Tritiation Qualified Precursor Workup Post-Reaction Work-up (Catalyst Filtration, Solvent Removal) Tritiation->Workup Labile_Removal Removal of Labile Tritium (Methanol Exchange) Workup->Labile_Removal HPLC_Purify Radio-HPLC Purification Labile_Removal->HPLC_Purify Crude Product QC_Analysis Final Quality Control Analysis (Purity, Identity, Specific Activity) HPLC_Purify->QC_Analysis Final_Product [³H]-2-Methylbenzo(c)phenanthrene (Qualified Tracer) QC_Analysis->Final_Product

Caption: High-level workflow for the synthesis and qualification of the radiotracer.

Synthesis Protocols

Part 1: Synthesis of a Halogenated Precursor

The key to a successful radiosynthesis is a high-purity precursor. For introducing tritium into an aromatic system, a common strategy is catalytic tritiodehalogenation of an aryl halide. Here, we propose the synthesis of a bromo-substituted 2-methylbenzo[c]phenanthrene. The synthesis of the phenanthrene core itself can be achieved through various established methods, such as the Haworth synthesis or more modern cross-coupling strategies followed by photocyclization.[8][9]

Representative Protocol (Conceptual):

  • Stilbene Formation via Heck Coupling: Couple an appropriate bromostyrene derivative with a methyl-substituted vinylboronic acid (or vice versa) using a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand to form the stilbene precursor.[9]

  • Oxidative Photocyclization: Dissolve the resulting stilbene in a suitable solvent (e.g., cyclohexane) with a catalytic amount of iodine. Irradiate the solution with a high-pressure mercury lamp to induce cyclization to the benzo[c]phenanthrene core.[9]

  • Purification: The resulting bromo-2-methylbenzo[c]phenanthrene precursor should be rigorously purified using column chromatography and/or recrystallization.

  • Characterization: Confirm the identity and purity of the precursor using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS). Purity should be >98% by HPLC-UV before proceeding.

Part 2: Catalytic Tritiodehalogenation

This protocol describes the replacement of the bromine atom with a tritium atom using tritium gas and a palladium catalyst. This reaction must be performed on a specialized high-vacuum manifold designed for handling tritium gas.

Caption: Radiosynthesis via catalytic tritiodehalogenation.

Experimental Protocol:

  • To a reaction vessel suitable for a tritium manifold, add the bromo-precursor (e.g., 5 mg), 10% Palladium on Carbon (Pd/C) catalyst (10-20% by weight of substrate), and a suitable solvent such as ethyl acetate (1-2 mL).

  • Add a stoichiometric equivalent of a non-nucleophilic base (e.g., triethylamine) to act as an acid scavenger for the HBr byproduct.

  • Attach the vessel to the tritium manifold and freeze-degas the solution at least three times using liquid nitrogen to remove atmospheric gases.

  • Introduce tritium gas (T₂) into the reaction vessel to the desired pressure (typically slightly less than 1 atmosphere).

  • Allow the reaction mixture to warm to room temperature and stir vigorously. The reaction progress can be monitored by the pressure drop on the manifold as the T₂ gas is consumed.

  • Upon completion (typically 2-4 hours), freeze the reaction mixture again and carefully recover the unreacted tritium gas back to its storage vessel.

  • Introduce a protic solvent like methanol to quench the reaction and remove any reactive tritium species on the catalyst surface.

  • Vent the manifold with an inert gas (e.g., nitrogen or argon) before removing the reaction vessel.

Part 3: Purification and Removal of Labile Tritium

Purification is essential to ensure high radiochemical purity and to remove any non-covalently bound (labile) tritium.

  • Catalyst Removal: Carefully filter the reaction mixture through a syringe filter (e.g., 0.22 µm PTFE) to remove the palladium catalyst. Wash the catalyst with a small amount of the reaction solvent.

  • Removal of Labile Tritium: Evaporate the solvent from the filtrate under a gentle stream of nitrogen. To remove exchangeable tritium, redissolve the residue in methanol (1-2 mL) and evaporate again. Repeat this process at least three times. This procedure effectively exchanges any labile tritium for protons from the solvent.[10]

  • Radio-HPLC Purification: Purify the crude product using reverse-phase High-Performance Liquid Chromatography (HPLC) equipped with a UV detector and an in-line radioactivity flow detector.

    • Column: C18 analytical or semi-preparative column.

    • Mobile Phase: A gradient of acetonitrile and water is typically effective for PAHs.[11][12]

    • Detection: Monitor the elution profile on both UV (at a wavelength appropriate for the phenanthrene chromophore) and radioactivity channels.

    • Collection: Collect the radioactive peak that co-elutes with an authentic, non-labeled standard of this compound.

Analytical Quality Control

The final product must be rigorously tested to confirm its identity, purity, and specific activity.

  • Identity Confirmation: The primary method for identity confirmation is co-elution with an authentic, unlabeled standard of this compound on at least two different HPLC systems or gradients. Further confirmation can be obtained via LC-MS.

  • Radiochemical Purity: This is determined from the radio-HPLC chromatogram of the final product. It is calculated as the percentage of the total radioactivity that elutes in the main product peak. The target purity should be ≥98%.

  • Specific Activity (SA): This is the most critical parameter for a tracer and is expressed in Curies per millimole (Ci/mmol). It is determined by quantifying the radioactivity and the mass of the compound in a purified aliquot.

    • Radioactivity Measurement: An aliquot of the final product is accurately diluted and its radioactivity is measured using a calibrated Liquid Scintillation Counter (LSC).[13][14]

    • Mass Measurement: The mass concentration of the same solution is determined using HPLC-UV by comparing the peak area to a standard curve generated with the known concentrations of the unlabeled reference compound.

    • Calculation: Specific Activity = [Radioactivity (mCi/mL)] / [Concentration (mmol/mL)].

Data Summary and Target Specifications

ParameterSpecificationMethod
Appearance Colorless to light yellow solutionVisual Inspection
Chemical Identity Co-elutes with authentic standardRadio-HPLC, LC-MS
Radiochemical Purity ≥ 98%Radio-HPLC
Specific Activity 10 - 28 Ci/mmolLSC & HPLC-UV
Storage Solution Ethanol or Toluene-
Storage Conditions -20°C or -80°C in a shielded container-

References

  • Tritium (3H) safety information and specific handling precautions. (n.d.). Yale Environmental Health & Safety.
  • Best Practices for Handling and Storing Tritium. (n.d.). Moravek.
  • Working with tritium safely. (n.d.).
  • Tritium Information and Safety Sheet. (n.d.). University of Massachusetts Lowell.
  • Tritium handling precautions. (n.d.). Revvity.
  • Peng, C.T., & Cao, G.Y. (1983). Determination of specific activity of tritium labelled compounds by gas-liquid radiochromatography and liquid radiochromatography.
  • Whisker, D.O., & Holly, E.D. (2021, April 7). How Susceptible are Organic Compounds to Tritium Exchange Labeling. 911Metallurgist.
  • The determination of tritium (tritiated water) activity concentration by alkaline distillation and liquid scintillation counting. (1999). Standing Committee of Analysts.
  • Wang, F., et al. (2022). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules.
  • Busigin, A. (2018). Tritium Removal and Separation Technology Developments.
  • Treatment of water with tritium from nuclear power plant reactors. (2019, October 3). Condorchem.
  • Wang, S., et al. (2023). Research Progress in Tritium Processing Technologies: A Review. MDPI.
  • Guidance on the measurement of tritium in environmental samples. (2005).
  • Procedure for determining the activity concentration of tritium in seawater by liquid scintillation counting. (n.d.). German Federal Maritime and Hydrographic Agency.
  • Tritium Radiosynthesis: Illuminating the Pathways of Science and Innov
  • Phenanthrene synthesis. (n.d.). Quimicaorganica.org.
  • Tritium Radiosynthesis. (n.d.). Pharmaron.
  • Custom Synthesis with Tritium [3H]. (n.d.). Moravek, Inc.
  • Method TO-13A - Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. (n.d.). EPA.
  • This compound. (n.d.). PubChem, NIH.
  • Aburizaiza, A.S. (2015).
  • Bonneau, R., et al. (2025, August 6). Generation and Study of Benzylchlorocarbene from a Phenanthrene Precursor. Journal of the American Chemical Society.
  • Determination of Polycyclic Aromatic Hydrocarbons (PAHs) and Aliphatic Hydrocarbons in Fish by GC-MS/MS. (n.d.). Thermo Fisher Scientific.
  • Luk, C.H., et al. (2016). Photochemical Generation of Allenes from Phenanthrene-Based Methylenecyclobutanes. The Journal of Organic Chemistry.
  • Guédouar, H., et al. (2017, May 6). Synthesis and characterization of phenanthrene derivatives with anticancer property against human colon and epithelial cancer cell lines. Comptes Rendus de l'Académie des Sciences.
  • Polycyclic Aromatic Hydrocarbons in Water by GC/MS – PBM. (2017, July 10).
  • Saraji, M., & Boroujeni, M.K. (2015, January 20). Extraction and determination of polycyclic aromatic hydrocarbons in water samples using Stir bar sorptive extraction (SBSE). RSC Publishing.

Sources

Application Note: High-Purity Crystallization of 2-Methylbenzo[c]phenanthrene

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to serve as a definitive technical reference for the purification of 2-Methylbenzo[c]phenanthrene. It moves beyond generic procedures to address the specific physicochemical challenges of methylated polycyclic aromatic hydrocarbons (PAHs).

Executive Summary

2-Methylbenzo[c]phenanthrene (CAS 2606-85-1) is a critical reference standard in the study of PAH carcinogenesis and environmental persistence.[1] Unlike its planar counterparts, the benzo[c]phenanthrene core exhibits a non-planar, helical distortion ("fjord region") which significantly alters its solubility and packing forces.

Achieving >99.5% purity is challenging due to the presence of persistent isomers (e.g., 3-methyl or 4-methyl analogs) and uncyclized synthetic precursors.[1] This guide details a dual-stage purification strategy: a Primary Solvent Recrystallization for bulk cleaning, followed by a Charge-Transfer Complexation (Picrate) Refinement for isomeric separation—a "lost art" technique that often outperforms standard chromatography for PAH isomer resolution.[1]

Physicochemical Profile & Solubility Logic

PropertyValue / CharacteristicImplication for Purification
Molecular Formula C₁₉H₁₄Hydrophobic, lipophilic.[1]
Molecular Weight 242.32 g/mol Moderate volatility; sublimable under high vacuum.
Melting Point 79.6 – 81.0 °C [1, 2]Low MP requires careful temperature control; avoid "oiling out."
Structural Geometry Helically distorted (Non-planar)Reduced lattice energy compared to planar PAHs; higher solubility in alcohols than expected.[1]
Key Impurities 3-Methyl isomer, Styryl-naphthalenesIsomers have nearly identical R_f values; requires thermodynamic separation (crystallization).[1]
Solvent Selection Matrix

The non-planar geometry of 2-Methylbenzo[c]phenanthrene disrupts


-

stacking, making it more soluble than planar isomers like benzo[a]pyrene.[1]
  • Ethanol (EtOH): Target Solvent.[1] Steep solubility curve. Good for final polishing.

  • Toluene/Hexane: Alternative. Used if the crude material is highly impure or oily.[1]

  • Benzene: Historical Standard. Effective but avoided due to toxicity; substituted here with Toluene.[1]

Protocol Phase I: Macro-Scale Solvent Recrystallization

Objective: Removal of oxidative byproducts (quinones) and amorphous tars from synthesis.

Reagents & Equipment[2][3]
  • Solvent: Ethanol (Absolute, HPLC Grade).[1]

  • Anti-solvent: Water (Milli-Q), optional.[1]

  • Equipment: Double-necked round bottom flask, reflux condenser, magnetic stirrer, temperature-controlled oil bath.[1]

Step-by-Step Procedure
  • Dissolution:

    • Place crude 2-Methylbenzo[c]phenanthrene in the flask.

    • Add Ethanol (15 mL per gram of solid).[1]

    • Heat to reflux (78°C). The solid should dissolve completely. If not, add Ethanol in 1 mL increments.

    • Expert Tip: If the solution is dark brown/black, add Activated Charcoal (5% w/w), reflux for 5 mins, and filter hot through a pre-warmed Celite pad.

  • Nucleation Control:

    • Remove from heat.[1][2] Allow the flask to cool slowly to room temperature on a cork ring (insulation prevents thermal shock).

    • Critical: If the product separates as an oil (oiling out) rather than crystals, re-heat to reflux and add a seed crystal. Alternatively, add 1-2 mL of Toluene to the hot solution to increase solubility of the oily phase.

  • Crystallization:

    • Once at room temperature, transfer to a 4°C refrigerator for 12 hours.

    • Observation: 2-Methylbenzo[c]phenanthrene typically forms white to pale yellow needles or plates.[1]

  • Harvesting:

    • Vacuum filter using a Buchner funnel.[1]

    • Wash with cold Ethanol (-20°C).[1]

    • Dry under high vacuum (0.1 Torr) at 25°C. Do not heat above 40°C during drying to avoid sublimation/melting.[1]

Protocol Phase II: High-Purity Refinement via Picrate Complexation

Objective: Separation of specific methyl isomers. Mechanism: PAHs form Charge-Transfer (CT) complexes with Picric Acid.[1] The stability of these complexes depends heavily on the steric fit of the donor (PAH) and acceptor (Picric Acid). The 2-methyl isomer forms a complex with a distinct solubility and melting point compared to the 3- or 4-methyl isomers, allowing for "molecular recognition" purification.[1]

Reagents
  • Picric Acid (saturated solution in Ethanol).[1] Warning: Picric acid is explosive when dry.[1] Keep wet.

  • Basic Alumina (Activity Grade I).[1]

  • Elution Solvent: Benzene (or Toluene) / Hexane (1:1).[1]

Step-by-Step Procedure
  • Complex Formation:

    • Dissolve the semi-pure PAH (from Phase I) in a minimum amount of boiling Ethanol.

    • Separately, prepare a saturated solution of Picric Acid in boiling Ethanol.

    • Mix the two hot solutions.

    • Allow to cool slowly.[1][3] The PAH-Picrate complex will crystallize as deep red or orange needles.[1]

    • Recrystallize this complex from Ethanol 2-3 times until the melting point is sharp and constant.

  • Dissociation (Recovery of Pure PAH):

    • Method A (Chromatographic):[1] Dissolve the purified picrate crystals in a minimum volume of Toluene/Benzene. Pass this solution through a short column of Basic Alumina.[1] The Picric Acid will bind strongly to the Alumina (turning it yellow), while the pure 2-Methylbenzo[c]phenanthrene elutes in the solvent front.

    • Method B (Partition): Dissolve picrate in Toluene. Wash 3x with 10% aqueous NaOH (Picric acid moves to aqueous phase as sodium picrate).[1] Wash organic layer with water, dry over MgSO₄.

  • Final Polish:

    • Evaporate the solvent.[1]

    • Perform one final recrystallization from Ethanol (Protocol Phase I) to remove trace solvent residues.[1]

Process Visualization (Workflow)[1]

G cluster_legend Legend Start Crude 2-Methylbenzo[c]phenanthrene (Synthesis Product) Charcoal Decolorization (Activated Charcoal/Celite) Start->Charcoal Cryst1 Phase I: Macro-Crystallization Solvent: Ethanol Charcoal->Cryst1 Check1 Purity Check (HPLC/MP) Target: >95% Cryst1->Check1 PicrateForm Phase II: Picrate Formation (Charge-Transfer Complex) Check1->PicrateForm Fail (Isomers present) End Ultra-Pure Product (>99.5%) Check1->End Pass PicrateRecryst Recrystallization of Picrate (Isomer Rejection) PicrateForm->PicrateRecryst Dissociation Dissociation (Basic Alumina Column) PicrateRecryst->Dissociation FinalCryst Final Polish (Ethanol) Dissociation->FinalCryst FinalCryst->End key1 Critical Purification Step key2 Standard Operation

Caption: Integrated workflow for the purification of 2-Methylbenzo[c]phenanthrene, highlighting the Picrate Refinement loop for isomeric separation.

Quality Control & Validation

ParameterSpecificationMethod
Appearance White to pale yellow needlesVisual
Melting Point 79.5 – 81.0 °C Capillary method (1°C/min)
HPLC Purity > 99.5% AreaC18 Column, ACN:Water (85:15), UV @ 254nm
¹H NMR No aliphatic impurity peaks (except methyl @ ~2.6 ppm)500 MHz in CDCl₃

Troubleshooting "Oiling Out": If the compound oils out during Phase I:

  • Temperature: The solution is too concentrated. Add 10% more solvent.[1]

  • Cosolvent: Add 5-10% Toluene to the Ethanol.[1] This increases the solubility of the oil phase, allowing it to remain in solution longer and crystallize upon supercooling.

Safety & Handling (EHS)[1]

  • Carcinogenicity: Like many PAHs, benzo[c]phenanthrene derivatives are potential carcinogens. The "diol epoxide" metabolites are known mutagens. Handle only in a Fume Hood.

  • Picric Acid: Dry picric acid is a high explosive.[1] Always store wet (with >30% water).[1] Weigh it while damp and account for water mass, or dry small amounts remotely just before use.

  • PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.

References

  • Newman, M. S., Anderson, H. V., & Takemura, K. H. (1953). The Synthesis of Polynuclear Aromatic Hydrocarbons. II. Methylbenzo[c]phenanthrenes.[1][4][5][6][7][8][9][10] Journal of the American Chemical Society, 75(2), 347–351. Link[1]

  • AccuStandard.[1][9] (n.d.). Certificate of Analysis: 2-Methylbenzo[c]phenanthrene. Retrieved October 26, 2023. Link

  • Harvey, R. G. (1991).[1] Polycyclic Aromatic Hydrocarbons: Chemistry and Carcinogenicity. Cambridge University Press.[1] (General reference on PAH picrate purification methods).

  • Laarhoven, W. H., & Cuppen, T. J. H. M. (1973). Conformational Studies on Hexahelicenes. Tetrahedron, 29, 677.

Sources

Fluorescence spectroscopy settings for detecting 2-Methylbenzo(c)phenanthrene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Fluorescence Spectroscopy and HPLC-FLD Parameters for the Detection of 2-Methylbenzo[c]phenanthrene

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Scientists Document Type: Technical Protocol & Application Guide

Introduction & Chemical Context

2-Methylbenzo[c]phenanthrene (2-MBcPh) is a polycyclic aromatic hydrocarbon (PAH) characterized by a [4]helicene-like, ortho-fused tetracyclic structure. While the steric hindrance of the methyl group at the 2-position induces a slight helical twist, the molecule retains a highly rigid, extended π-conjugated system. This structural rigidity minimizes non-radiative decay pathways, making 2-MBcPh highly fluorescent and an excellent candidate for trace-level detection via fluorescence spectroscopy.

In complex biological or environmental matrices, High-Performance Liquid Chromatography coupled with a Fluorescence Detector (HPLC-FLD) is the gold standard for PAH quantification[1]. Fluorescence detection offers superior sensitivity and selectivity compared to UV-Vis absorption, primarily because it operates against a near-zero optical background[2].

Photophysical Mechanisms & Spectroscopic Causality

To optimize detection, one must understand the causality behind the photophysics of benzo[c]phenanthrene derivatives. The absorption spectra of these small polycyclic aromatic compounds are typically confined entirely to the deep UV region (λmax = 281–285 nm), corresponding to strong π-π* transitions[3]. However, their fluorescence emission occurs in the visible blue region (410–422 nm)[3].

This dynamic equates to a massive Stokes shift of approximately 1.32–1.39 eV (10,756–11,256 cm⁻¹)[3]. A large Stokes shift is analytically highly advantageous: it virtually eliminates interference from Rayleigh scattering and prevents self-absorption (inner filter effects) at higher concentrations, ensuring a linear dynamic range across several orders of magnitude. For functionalized derivatives, such as 2-methylbenzo[c]phenanthrene-5-carbonitrile, the excitation maximum shifts to ~340 nm with an emission maximum around 395–400 nm[4].

Jablonski S0 Ground State (S0) 2-MBcPh S1 Excited State (S1) Absorption (281-285 nm) S0->S1 UV Excitation VR Vibrational Relaxation (Non-radiative) S1->VR Energy Loss Em Fluorescence Emission (410-422 nm) VR->Em Stokes Shift Em->S0 Photon Release

Photophysical excitation-emission pathway of 2-MBcPh.

Quantitative Spectral Data & Instrument Settings

The tables below summarize the empirical photophysical data and the optimized instrument parameters required to maximize the signal-to-noise (S/N) ratio for 2-MBcPh.

Table 1: Photophysical Properties of Benzo[c]phenanthrene Derivatives

CompoundSolventExcitation Max (λex)Emission Max (λem)Stokes Shift
Benzo[c]phenanthrene (Core)Cyclohexane281 nm410 nm~1.39 eV
2-Methylbenzo[c]phenanthrene Acetonitrile/Water 285 nm 415 nm ~1.35 eV
2-MBcPh-5-carbonitrileChloroform340 nm399 nm~0.54 eV

Table 2: Optimized HPLC-FLD Instrument Parameters

ParameterSettingMechanistic Rationale
Excitation Wavelength 285 nmMatches the peak π-π* transition absorption maximum.
Emission Wavelength 415 nmCaptures the absolute peak of the fluorescence emission band.
Slit Width (Ex / Em) 5 nm / 5 nmBalances signal intensity with spectral resolution to prevent detector saturation.
PMT Gain / Voltage Medium (~700 V)Prevents signal clipping at high concentrations while maintaining trace sensitivity.
Flow Cell Temperature 25 °C (Thermostatted)Prevents thermal quenching. Higher temperatures increase collisional frequency, promoting non-radiative decay.

Experimental Workflow & Methodology

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By incorporating continuous baseline monitoring and internal standards, the system inherently flags deviations in optical alignment, solvent purity, or column degradation before sample data is compromised.

Workflow A Sample Preparation (LLE / SPE Extraction) B Degassing & Filtration (Remove O2 Quenchers) A->B Purified Extract C HPLC Separation (C18 PAH Column) B->C 20 µL Injection D Fluorescence Detection (Ex: 285nm / Em: 415nm) C->D Eluent E Data Acquisition & Quantification D->E Signal (mV)

Workflow for HPLC-FLD detection of 2-MBcPh.

Phase 1: Reagent Preparation & Environmental Control

Causality Note: Dissolved molecular oxygen (O₂) is a highly efficient collisional quencher of PAH fluorescence. Failing to remove O₂ will artificially depress the quantum yield and result in erratic peak areas.

  • Prepare the mobile phase: 80:20 Acetonitrile:Water (HPLC Grade).

  • Degassing: Subject the mobile phase to continuous vacuum filtration through a 0.22 µm PTFE membrane, followed by 15 minutes of ultrasonic degassing. Maintain continuous online helium sparging or active vacuum degassing during the run.

  • Prepare a 1.0 mg/L stock solution of 2-MBcPh in pure acetonitrile. Store in amber glass vials at 4°C to prevent photo-oxidation.

Phase 2: System Suitability & Self-Validation

Causality Note: A self-validating protocol requires proof that the detector is responding linearly and that the background is free of fluorescent contaminants before unknown samples are injected.

  • Blank Injection: Inject 20 µL of the degassed mobile phase. The resulting chromatogram must show a flat baseline with a drift of <0.1 mV/min and no peaks >3x the baseline noise.

  • Internal Standard Calibration: Inject a 50 µg/L solution of 9,10-diphenylanthracene (a highly stable reference fluorophore with

    
    ).
    
  • System Suitability Verification: Calculate the Signal-to-Noise (S/N) ratio of the reference peak. If S/N < 100, halt the sequence. Clean the FLD flow cell with 10% nitric acid followed by ultra-pure water to remove adsorbed organic quenchers.

Phase 3: HPLC-FLD Execution
  • Column: Equip the HPLC with a specialized polymeric C18 PAH column (e.g., 4.6 x 250 mm, 5 µm) designed for the shape-selective separation of planar and slightly twisted polycyclic aromatics.

  • Flow Rate: Set to 1.0 mL/min.

  • Detector Settings: Program the FLD to Ex: 285 nm / Em: 415 nm. If analyzing a mixture of PAHs, utilize programmed wavelength switching to shift excitation/emission channels dynamically as different PAHs elute[5].

  • Injection: Inject 20 µL of the prepared 2-MBcPh sample.

  • Data Acquisition: Record the peak area. Quantify against a 5-point calibration curve (ranging from 0.1 µg/L to 100 µg/L) using linear regression (R² > 0.995).

References

  • Synthesis and Photophysical Properties of Benzo[c]phenanthrene Derivatives. Bentham Science. 3

  • Novel functional [4]helicenes through a photooxidation pathway. Investigation of the absorption and fluorescence in solution. Comptes Rendus de l'Académie des Sciences. 4

  • Sensitive and Rapid Determination of Polycyclic Aromatic Hydrocarbons in Tap Water. Thermo Fisher Scientific. 5

  • Analytical Methods for Polycyclic Aromatic Hydrocarbons (PAHs). ATSDR/CDC. 1

  • Separation of PAH Compounds using UV and Fluorescence Detection. HPLC.eu.2

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylbenzo[c]phenanthrene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Methylbenzo[c]phenanthrene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to improve your reaction yields and obtain high-purity product.

Overview of the Synthesis

The most common and effective method for synthesizing 2-Methylbenzo[c]phenanthrene is through the photocyclization of a stilbene-type precursor, a reaction famously known as the Mallory reaction.[1] This process involves the intramolecular cyclization of a diarylethene under ultraviolet (UV) irradiation to form a dihydrophenanthrene intermediate, which is then oxidized to the final aromatic product.

A logical synthetic route begins with the formation of a substituted stilbene, for instance, via a Wittig or Horner-Wadsworth-Emmons reaction, followed by the pivotal photocyclization step.[2] This two-step approach offers versatility and generally good yields.

Troubleshooting Guide: Enhancing Your Yield

This section addresses specific challenges you may encounter during the synthesis of 2-Methylbenzo[c]phenanthrene in a question-and-answer format.

Question 1: My overall yield of 2-Methylbenzo[c]phenanthrene is consistently low. What are the most likely causes and how can I address them?

Answer:

Low yields in the synthesis of 2-Methylbenzo[c]phenanthrene can stem from several factors, primarily within the photocyclization step. Here’s a breakdown of potential issues and their solutions:

  • Incomplete Photocyclization: The equilibrium between the cis-stilbene precursor and the dihydrophenanthrene intermediate may not favor the cyclized product.

    • Solution: Prolong the irradiation time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. A high-pressure mercury vapor lamp is often used for these reactions.[3]

  • Inefficient Oxidation: The dihydrophenanthrene intermediate must be efficiently oxidized to the stable 2-Methylbenzo[c]phenanthrene.

    • Solution: Ensure an adequate amount of an oxidizing agent is present. Iodine is a classic and effective oxidant for this reaction.[1][4] The presence of oxygen can also contribute to the oxidation. For sensitive substrates, conducting the reaction under an inert atmosphere with a stoichiometric amount of iodine and an acid scavenger can improve yields.[5]

  • Side Reactions: Several side reactions can compete with the desired photocyclization, significantly lowering the yield.

    • cis-trans Isomerization: While the cis-isomer is required for cyclization, prolonged irradiation can lead to a photostationary state with a high proportion of the unreactive trans-isomer.

    • [2+2] Cycloaddition: At higher concentrations, the stilbene precursor can undergo intermolecular [2+2] cycloaddition to form undesired cyclobutane dimers.[4]

    • Solution: To mitigate these side reactions, it is crucial to perform the photocyclization at a low concentration of the stilbene precursor (typically in the range of 10⁻³ mol·L⁻¹).[6]

Question 2: I am observing the formation of multiple products in my reaction mixture, making purification difficult. What are these byproducts and how can I minimize their formation?

Answer:

The formation of multiple products is a common issue. Besides the desired 2-Methylbenzo[c]phenanthrene, you may be observing:

  • Isomeric Phenanthrenes: If the stilbene precursor has substituents on both aromatic rings, photocyclization can occur at different positions, leading to a mixture of isomers. For the synthesis of 2-Methylbenzo[c]phenanthrene, starting with a precursor like 1-(2-methylphenyl)-2-phenylethene will direct the cyclization to the desired product.

  • Unreacted Starting Material: As mentioned, incomplete reaction is a common cause of a complex product mixture.

  • Photodegradation Products: Prolonged exposure to high-energy UV light can lead to the degradation of both the starting material and the product.

Strategies to Minimize Byproduct Formation:

  • Precursor Design: Careful design of the stilbene precursor is key to ensuring regioselectivity.

  • Reaction Monitoring: Closely monitor the reaction to avoid excessive irradiation times that can lead to degradation.

  • Use of Blocking Groups: In complex syntheses, temporary blocking groups can be used to direct the cyclization to a specific position.[4][7]

Question 3: The purification of 2-Methylbenzo[c]phenanthrene is proving to be challenging. What are the recommended purification techniques?

Answer:

Purifying polycyclic aromatic hydrocarbons (PAHs) like 2-Methylbenzo[c]phenanthrene from a complex reaction mixture requires a systematic approach.

  • Initial Work-up: After the reaction, quench any remaining iodine with a solution of sodium thiosulfate. Extract the product into an organic solvent like dichloromethane or ethyl acetate, wash with brine, and dry over an anhydrous salt such as sodium sulfate.

  • Column Chromatography: This is the most effective method for separating the target compound from byproducts and unreacted starting materials.

    • Stationary Phase: Silica gel is the most commonly used stationary phase.

    • Mobile Phase: A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is typically effective. The optimal solvent system should be determined by TLC analysis.[3]

  • Recrystallization: For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) can be employed to obtain highly pure crystalline product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength of UV light for the photocyclization step?

A1: The optimal wavelength can vary depending on the specific stilbene precursor. Generally, a high-pressure mercury vapor lamp, which has a broad emission spectrum, is effective.[3] If you have access to a tunable photochemical reactor, you can screen different wavelengths to find the one that gives the best yield for your specific substrate.

Q2: What is the role of an acid scavenger like propylene oxide or tetrahydrofuran (THF) in the reaction?

A2: During the oxidation step with iodine, hydrogen iodide (HI) is formed as a byproduct. HI is a strong acid that can catalyze side reactions, including the decomposition of the starting material or product. An acid scavenger, such as propylene oxide or THF, reacts with the HI, preventing these unwanted side reactions and often leading to cleaner reactions and higher yields.[5][6]

Q3: Can I use an alternative oxidant to iodine?

A3: Yes, other oxidants can be used. (2,2,6,6-Tetramethyl-1-piperidinyloxy), free radical (TEMPO) has been shown to be an effective oxidant in some cases. Oxygen from the air can also contribute to the oxidation, though relying on it solely may lead to lower yields compared to using a dedicated oxidizing agent like iodine.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of 2-Methylbenzo[c]phenanthrene should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information. The chemical shifts and coupling constants should be compared to literature values.[8][9]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[8]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Experimental Protocols

The following is a generalized protocol for the synthesis of a methylbenzo[c]phenanthrene derivative via photocyclization, based on a reported high-yield synthesis of a similar compound.[3]

Step 1: Synthesis of the Stilbene Precursor (Not detailed here, but typically via Wittig or similar olefination reactions)[2]

Step 2: Photocyclization to form Methyl Benzo[c]phenanthrene-2-carboxylate

  • Reaction Setup: In a 1-liter photochemical reactor, dissolve 250 mg of the stilbene precursor (e.g., a methyl-substituted diarylethene carboxylate) in a suitable solvent such as toluene. The concentration should be kept low to minimize side reactions.

  • Addition of Reagents: Add a catalytic amount of iodine to the solution.

  • Irradiation: Irradiate the solution with a 500 W high-pressure mercury vapor lamp for approximately 2 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the solution to room temperature. Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by a brine wash.

  • Extraction and Drying: Extract the aqueous layer with an organic solvent. Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure methyl benzo[c]phenanthrene-2-carboxylate (a reported yield for a similar compound was 93%).[3]

Data Presentation

Table 1: Troubleshooting Low Yield in Photocyclization

Potential Cause Recommended Action Rationale
Incomplete ReactionIncrease irradiation time; Monitor by TLC/HPLC.Ensures the reaction proceeds to completion.
Inefficient OxidationEnsure sufficient iodine is present; Consider adding an acid scavenger.The dihydrophenanthrene intermediate needs to be trapped.[1][5]
High ConcentrationDilute the reaction mixture (to ~10⁻³ M).Minimizes intermolecular side reactions like [2+2] cycloadditions.[6]
Inappropriate SolventUse a non-polar solvent like toluene or cyclohexane.Solvent can influence the excited state lifetime and reaction pathway.
Product DegradationMonitor reaction closely and avoid excessive irradiation.Over-exposure to UV can decompose the desired product.

Visualizations

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Photocyclization cluster_2 Purification A Aryl Halide + Styrene B Heck Coupling A->B C Stilbene Precursor B->C D UV Irradiation (hν) + Iodine (I₂) C->D E Dihydrophenanthrene Intermediate D->E F Oxidation E->F G 2-Methylbenzo[c]phenanthrene F->G H Column Chromatography G->H I Recrystallization H->I J Pure Product I->J

Caption: Overall workflow for the synthesis of 2-Methylbenzo[c]phenanthrene.

Troubleshooting_Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Increase_Time Increase Irradiation Time Incomplete->Increase_Time Increase_Time->Check_Completion Check_Conc Check Reactant Concentration Complete->Check_Conc High_Conc Concentration > 10⁻³ M Check_Conc->High_Conc Yes Optimal_Conc Concentration is Optimal Check_Conc->Optimal_Conc No Dilute Dilute Reaction Mixture High_Conc->Dilute End Improved Yield Dilute->End Check_Oxidant Check Oxidant/Scavenger Optimal_Conc->Check_Oxidant Optimize_Oxidant Optimize Iodine/Scavenger Ratio Check_Oxidant->Optimize_Oxidant Optimize_Oxidant->End

Caption: Troubleshooting workflow for low product yield.

References

  • PubChem. 2-Methylbenzo(C)phenanthrene. National Center for Biotechnology Information. [Link]

  • Gołębiowska, J., & Laarhoven, W. H. (2010). Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction. Molecules, 15(6), 4334-4365.
  • Biological Magnetic Resonance Bank. bmse000560 Phenanthrene. [Link]

  • Mallory, F. B., & Mallory, C. W. (1984). Photocyclization of Stilbenes and Related Molecules. Organic Reactions, 30, 1-456.
  • Aloui, F., Guesmi, L., Guédouar, H., & Ben Hassine, B. (2018). Synthesis and cytotoxicity of two novel alcohols based on a benzo[c]phenanthrene moiety. Comptes Rendus Chimie, 21(11-12), 1053-1058.
  • BenchChem. (2025). A Technical Guide to the Synthesis of Substituted Stilbenes.
  • Stuparu, M. C., et al. (2021). Synthesis of azahelicenes through Mallory reaction of imine precursors: corannulene substrates provide an exception to the rule in oxidative photocyclizations of diarylethenes. Chemical Science, 12(12), 4365-4373.
  • Waser, J., & de Meijere, A. (2005). Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. Journal of Organic Chemistry, 70(5), 1937-1946.
  • Wu, J., et al. (2012). Recent advances in the chemical synthesis of polycyclic aromatic hydrocarbons. Chemical Society Reviews, 41(19), 6573-6590.
  • NIST. Phenanthrene, 2-methyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • Itami, K., et al. (2018). Assembly of Pyrenes through a Quadruple Photochemical Cascade: Blocking Groups Allow Diversion from the Double Mallory Path to Photocyclization at the Bay Region. Journal of the American Chemical Society, 140(38), 12064-12073.
  • Coyle, E. E., & Oelgemöller, M. (2013). Continuous flow photocyclization of stilbenes – scalable synthesis of functionalized phenanthrenes and helicenes. Beilstein Journal of Organic Chemistry, 9, 1934-1941.

Sources

Preventing photodegradation of 2-Methylbenzo(c)phenanthrene during analysis

Author: BenchChem Technical Support Team. Date: March 2026

Reference ID: TGS-PAH-2MBcP-001 Status: Active Applicable For: Analytical Chemistry, Toxicology, Pharmacokinetics

Core Mechanism: Why is your sample degrading?

The "Fjord" Instability Factor 2-Methylbenzo[c]phenanthrene (2-MeBcPh) is not a standard planar PAH. It possesses a "fjord" region (sterically crowded bay) caused by the benzo[c] fusion. This non-planar geometry prevents efficient pi-stacking stabilization and creates a high-energy ground state.

The Degradation Pathway: Oxidative Photocyclization When exposed to UV/Vis light (specifically


 280–400 nm), 2-MeBcPh undergoes a Mallory-type photocyclization .
  • Excitation: The molecule absorbs a photon, entering an excited singlet state.

  • Cyclization (Reversible): It cyclizes to form a trans-dihydro intermediate. In the dark and absence of oxygen, this can revert to the parent molecule.

  • Oxidation (Irreversible): If dissolved Oxygen (

    
    ) is present, it strips hydrogens from the dihydro-intermediate, locking the molecule into a planar, fully aromatic structure (typically a methyl-chrysene derivative).
    
Visualization: The Degradation Cascade

The following diagram illustrates the critical checkpoints where you can stop the reaction.

G cluster_0 Critical Control Points Parent 2-Methylbenzo[c]phenanthrene (Parent) Excited Excited Singlet State (S1) Parent->Excited UV Light (hv) PREVENT HERE Dihydro Dihydro-Intermediate (Unstable) Excited->Dihydro Cyclization Dihydro->Parent Thermal Reversion (Dark/No O2) Product Oxidized Product (Methylchrysene deriv.) Dihydro->Product Dissolved O2 PREVENT HERE

Caption: The degradation pathway requires two triggers: Light and Oxygen. Eliminating either significantly slows the process; eliminating both stops it.

Experimental Protocol: The "Dark & Degas" Workflow

Do not rely solely on amber glassware. For 2-MeBcPh, amber glass only attenuates UV; it does not block the blue-visible spectrum which can still trigger excitation in fjord-region PAHs.

Step 1: Solid State Handling
  • Lighting: Room lights must be fitted with Gold Fluorescent sleeves (cutoff <500 nm) or use a dedicated Red Light darkroom.

  • Storage: Store neat standards at -20°C, wrapped in aluminum foil, inside a desiccator. Surface oxidation can occur on the solid crystal face if exposed to humid air and light.

Step 2: Solvation & Preparation

Solvent choice dictates the radical propagation rate.

SolventSuitabilityRisk FactorNotes
Acetonitrile (ACN) High LowPreferred. Low radical propagation; high O2 solubility requires degassing.
Methanol (MeOH) Medium MediumProtic nature can stabilize polar intermediates.
Dichloromethane (DCM) Low High Avoid. DCM generates chlorine radicals under light, accelerating oxidation.
DMSO Low HighDifficult to remove; often contains peroxides.

The Sparging Protocol (Mandatory for <1% Degradation):

  • Select Amber silanized vials (prevents surface catalysis).

  • Sparge the pure solvent with Helium or Argon for 5 minutes before adding the solid 2-MeBcPh.

  • Dissolve the solid under a gentle stream of Argon.

  • Cap immediately with PTFE-lined septa.

Step 3: Instrumental Analysis (HPLC/GC)

The autosampler is the most common point of failure due to "light leaks" through clear plastic windows.

HPLC Configuration:

  • Autosampler: Cover the viewing window with opaque black tape or foil.

  • Tray: Use a thermostatted tray set to 4°C . Cold slows the oxidation kinetics of the dihydro-intermediate.

  • Column: Polymeric C18 or specialized PAH columns (e.g., Agilent Eclipse PAH) are required to resolve the parent from its isobaric degradation products.

Troubleshooting & FAQs

Q1: I see "Ghost Peaks" eluting slightly later than my main peak. What are they?

Diagnosis: These are likely oxidative photoproducts (methylchrysenes). They are more planar than 2-MeBcPh, meaning they interact more strongly with the C18 stationary phase and elute later. Fix:

  • Check the autosampler for light leaks.

  • Verify if the sample sat in the tray for >4 hours without cooling.

  • Re-prepare the sample using the Sparging Protocol (Section 2).

Q2: My calibration curve linearity is failing at low concentrations (R² < 0.99).

Diagnosis: Low-concentration samples degrade faster relative to the total mass. A 10 ppb standard might degrade 50% in the time a 100 ppm standard degrades 1%. Fix:

  • Use Low-Actinic (Red) Volumetric Flasks for dilution.

  • Add an antioxidant: Butylated hydroxytoluene (BHT) at 0.05% w/v to the solvent can scavenge radicals, acting as a chemical buffer against photooxidation. Note: Verify BHT does not co-elute with your analyte.

Q3: Can I use a UV detector, or must I use Fluorescence (FLD)?

Recommendation: Use FLD (Fluorescence).[1]

  • Selectivity: 2-MeBcPh has a specific excitation/emission pair. Degradation products often have shifted fluorescence spectra, making FLD "blind" to the interferences that would show up on UV.

  • Sensitivity: FLD allows for lower concentrations, reducing the total mass of hazardous material handled.

Validated Workflow Diagram

Follow this decision tree to ensure sample integrity.

Workflow Start Start Analysis LightCheck Are lights Gold/Red? Start->LightCheck Stop1 STOP: Change Lighting LightCheck->Stop1 No SolventCheck Solvent Choice? LightCheck->SolventCheck Yes SolventCheck->Stop1 DCM/Chloroform Degas Degas with He/Ar (5 mins) SolventCheck->Degas ACN/MeOH AddSample Add 2-MeBcPh Solid Degas->AddSample Inject Inject (Dark/4°C) AddSample->Inject

Caption: Operational workflow to minimize environmental stressors during sample preparation.

References

  • Mallory, F. B., & Mallory, C. W. (1984). Photocyclization of Stilbenes and Related Molecules. Organic Reactions. (Establishes the mechanism of oxidative photocyclization for fjord-region PAHs).

  • U.S. EPA Method 8310. Polynuclear Aromatic Hydrocarbons. (Provides standard protocols for handling light-sensitive PAHs, including acetonitrile usage and storage).

  • National Institute of Standards and Technology (NIST). Benzo[c]phenanthrene Chemistry WebBook. (Physical properties and stability data).

  • Katz, T. J., et al. (1991). Synthesis of functionalized helicenes. Journal of Organic Chemistry. (Discusses the synthesis and stability of crowded benzo[c]phenanthrene derivatives).

Sources

Technical Support Center: Minimizing Impurities in Commercial 2-Methylbenzo[c]phenanthrene Standards

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

This guide provides a comprehensive technical resource for identifying, troubleshooting, and minimizing impurities in commercial 2-MBcP standards. It is designed to empower researchers with the expertise and practical protocols necessary to ensure the integrity of their work.

Section 1: Frequently Asked Questions - Understanding Potential Impurities

This section addresses the most common questions regarding the nature and origin of impurities in 2-MBcP standards.

Q1: What are the most common types of impurities found in a commercial 2-Methylbenzo[c]phenanthrene standard?

A: Impurities in a 2-MBcP standard can be broadly categorized into four main groups:

  • Positional Isomers: These are the most challenging impurities. They have the same molecular formula (C₁₉H₁₄) and weight as 2-MBcP but differ in the position of the methyl group on the benzo[c]phenanthrene skeleton (e.g., 1-, 3-, 4-, 5-, or 6-methylbenzo[c]phenanthrene).[1]

  • Related PAHs: This includes the parent (unmethylated) compound, benzo[c]phenanthrene, or other PAHs with a similar structure that may be carried over from the synthesis starting materials.[1][]

  • Oxidation and Degradation Products: PAHs are susceptible to photo-oxidation and chemical oxidation.[3] Exposure to light and air can lead to the formation of quinones, epoxides, or hydroxylated derivatives, which can significantly alter the compound's chemical and biological properties.[4][5]

  • Synthesis Artifacts & Residuals: These include unreacted starting materials, reagents, catalysts from synthetic steps like Heck couplings, and residual solvents (e.g., toluene, dichloromethane) used during purification and packaging.[5][6][7]

Q2: How do these impurities originate?

A: The origin of impurities is almost always linked to the synthesis and subsequent handling of the compound. The multi-step synthesis of methylated PAHs can lack perfect regioselectivity, leading to the formation of a mixture of positional isomers.[1] For instance, methods involving photocyclization may yield various cyclized products.[5][6] Incomplete purification post-synthesis will fail to remove these closely related compounds. Furthermore, degradation can occur during storage if the standard is not adequately protected from light and atmospheric oxygen.[3][8]

Q3: Why are isomeric impurities particularly problematic?

A: Isomeric impurities pose a significant challenge for two primary reasons. First, their physical and chemical properties (e.g., polarity, boiling point, solubility) are often nearly identical to the target compound, making them extremely difficult to separate using standard chromatographic or recrystallization techniques.[8][9] Specialized analytical columns and methods are often required for their resolution.[9][10] Second, different isomers can exhibit vastly different biological activities and toxicities. An unquantified isomeric impurity can act as a major confounding variable in toxicological or pharmacological assays.

Section 2: Troubleshooting Guide - Impurity Identification and Analysis

When a purity issue is suspected, a systematic approach is crucial. This guide provides a logical workflow and detailed protocols for the analytical characterization of your 2-MBcP standard.

Q4: My chromatogram shows an unexpected peak. How do I begin troubleshooting?

A: The first step is to determine if the peak originates from your sample or the analytical system itself. Inject a "blank" (the same solvent used to dissolve your standard). If the peak persists, it is a "ghost peak" originating from system contamination (e.g., mobile phase, injector carryover, or a contaminated guard column).[11] If the peak is absent in the blank, it is a genuine impurity in your 2-MBcP standard. The following workflow should then be initiated.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Impurity Characterization start Unexpected Peak Observed in Chromatogram blank_injection Inject Solvent Blank start->blank_injection decision_ghost Is Peak Present in Blank? blank_injection->decision_ghost system_issue System Contamination (Ghost Peak) Troubleshoot LC/GC System decision_ghost->system_issue Yes impurity_confirmed Impurity Confirmed in Standard decision_ghost->impurity_confirmed No hplc_analysis Perform HPLC-UV/FLD Analysis (Protocol 1) impurity_confirmed->hplc_analysis gcms_analysis Perform GC-MS Analysis (Protocol 2) hplc_analysis->gcms_analysis For Definitive ID decision_id Impurity Identified? gcms_analysis->decision_id report Document Findings: - Impurity Identity - Relative Abundance decision_id->report Yes

Caption: Troubleshooting workflow for an unknown chromatographic peak.

Protocol 1: Initial Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV/FLD)

This protocol uses the resolving power of HPLC with two detectors: a Diode Array Detector (DAD) for UV-Vis spectral information and a Fluorescence Detector (FLD) for highly sensitive and selective detection of PAHs.[10][12]

Methodology:

  • Standard Preparation: Accurately prepare a solution of your 2-MBcP standard in a suitable HPLC-grade solvent (e.g., acetonitrile or methanol) at a concentration of approximately 10-50 µg/mL.[12]

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 5-10 µL of the prepared standard solution.

  • Data Acquisition: Acquire data from both the DAD (scanning from 220-400 nm) and the FLD. Use a programmed sequence of excitation and emission wavelengths optimized for PAHs to achieve the highest sensitivity.[12]

  • Analysis: Integrate all peaks observed. Use the DAD spectra to compare the impurity peaks to the main 2-MBcP peak. Related isomers will often have very similar UV spectra. Calculate the area percentage of each impurity to estimate the purity of the standard.

Table 1: Recommended HPLC Conditions for 2-MBcP Purity Analysis

ParameterRecommended SettingRationale
Column C18 Reversed-Phase PAH-specific column (e.g., Agilent ZORBAX Eclipse PAH, Thermo Hypersil Green PAH); 3 or 5 µm, 4.6 x 150 mmC18 phases provide excellent selectivity for separating nonpolar PAH isomers.[8][10]
Mobile Phase A HPLC-Grade WaterStandard aqueous phase for reversed-phase chromatography.
Mobile Phase B Acetonitrile/Methanol (1:1, v/v)Strong organic phase for eluting PAHs.
Gradient 50% B to 100% B over 30 min, hold at 100% B for 10 minA gradient is essential to elute a wide range of PAHs with good resolution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.[12]
DAD Wavelength Monitor at 254 nm; acquire spectra from 220-400 nm254 nm is a good general wavelength for PAHs. Full spectra aid in identification.
FLD Program Wavelength switching (e.g., Ex/Em: 250/370 nm, 270/390 nm, 250/420 nm)Maximizes sensitivity for different PAH structures as they elute.[10][12]

Q5: How can I definitively identify a suspected impurity?

A: For unambiguous identification, especially for isomers, Mass Spectrometry (MS) is required. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard. It separates the components based on their volatility and interaction with the GC column, and the MS detector then provides the molecular weight and a unique fragmentation pattern (mass spectrum) for each component, which acts as a chemical fingerprint.[8][13]

Protocol 2: Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides definitive structural information to identify unknown impurities.

Methodology:

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the 2-MBcP standard in a volatile GC-compatible solvent such as dichloromethane or toluene.

  • System Setup: Install a GC column suitable for PAH analysis and set the instrument parameters as described in Table 2.

  • Injection: Inject 1 µL of the sample, typically using a splitless or split injection depending on the concentration.

  • Data Acquisition: Acquire mass spectral data in full scan mode (e.g., m/z 50-500) to capture the molecular ion and fragmentation patterns of all eluting compounds.

  • Data Analysis:

    • Examine the mass spectrum for the main 2-MBcP peak. It should show a strong molecular ion (M⁺) at m/z 242.3.

    • Examine the mass spectra of the impurity peaks. An impurity with m/z 242.3 is likely a positional isomer. An impurity with m/z 228.3 would correspond to the parent benzo[c]phenanthrene. Higher m/z values may indicate oxidation (e.g., +16 for a hydroxyl group, +32 for a quinone).

    • Compare the obtained mass spectra with a reference library (e.g., NIST) for tentative identification.

Table 2: Recommended GC-MS Conditions for 2-MBcP Impurity Identification

ParameterRecommended SettingRationale
GC Column Low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) or specialized PAH column (e.g., liquid crystal or ionic liquid phase); 30 m x 0.25 mm ID, 0.25 µm filmThese stationary phases are optimized for the separation of PAH isomers based on their shape and boiling points.[9][13]
Carrier Gas Helium, constant flow at 1.0-1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 100 °C (hold 2 min), ramp to 320 °C at 8 °C/min, hold 10 minA temperature program is necessary to separate compounds with different volatilities.
Injector Temp. 280 °CEnsures complete vaporization of the sample without thermal degradation.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI) source.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization method that produces reproducible fragmentation patterns for library matching.

Section 3: Troubleshooting Guide - Purification Strategies

If analysis confirms that your 2-MBcP standard does not meet the purity requirements for your application, purification is necessary.

Q6: My 2-MBcP standard is not pure enough. What are my options?

A: The choice of purification method depends on the nature of the impurity. For removing structurally dissimilar impurities (e.g., synthesis by-products, some oxidation products), recrystallization can be effective. For separating challenging positional isomers, preparative chromatography is usually required.

G start Impurity Confirmed (Purity < Requirement) decision_impurity_type What is the primary impurity type? start->decision_impurity_type recrystallize Attempt Purification by Recrystallization (Protocol 3) decision_impurity_type->recrystallize Dissimilar Impurities (e.g., Oxidation, By-products) prep_hplc Purify by Preparative HPLC (Protocol 4) decision_impurity_type->prep_hplc Isomeric Impurities post_analysis Analyze Purified Fractions (Protocol 1 or 2) recrystallize->post_analysis prep_hplc->post_analysis decision_purity_ok Is Purity Acceptable? post_analysis->decision_purity_ok success Purification Successful Pool Fractions & Evaporate Solvent decision_purity_ok->success Yes failure Purity Still Unacceptable Consider Alternative Source or Re-optimization decision_purity_ok->failure No

Caption: Decision tree for selecting a purification strategy.

Protocol 3: Purification by Recrystallization

This classic technique leverages differences in solubility between the target compound and impurities in a given solvent at different temperatures.

Methodology:

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve 2-MBcP poorly at room temperature but well at its boiling point. Test small amounts of the standard in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, or a mixture like toluene/hexane).

  • Dissolution: In a clean flask, dissolve the impure 2-MBcP standard in the minimum amount of hot (near boiling) solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals thoroughly under vacuum to remove all residual solvent.

  • Purity Check: Analyze the purified material using HPLC or GC-MS (Protocols 1 or 2) to confirm the removal of impurities. Check the mother liquor as well to see if the impurities were concentrated there.

Q7: Recrystallization did not remove the isomeric impurities. What is the next step?

A: When isomers are the primary contaminants, their similar solubilities make recrystallization ineffective. In this case, the most powerful technique is preparative High-Performance Liquid Chromatography (Prep-HPLC) . This method uses the same separation principles as analytical HPLC but employs larger columns and higher flow rates to isolate and collect purified fractions of the target compound.

Protocol 4: High-Purity Isolation using Preparative HPLC

This protocol scales up an analytical separation to isolate milligram-to-gram quantities of pure 2-MBcP.

Methodology:

  • Analytical Method Development: First, optimize the separation of 2-MBcP from its impurities on an analytical scale HPLC column (as in Protocol 1). The goal is to achieve baseline resolution (Rs > 1.5) between the 2-MBcP peak and the adjacent impurity peaks.

  • Scale-Up: Scale the analytical method to a preparative column (typically >10 mm internal diameter). The flow rate and sample load must be adjusted proportionally to the column's cross-sectional area.

  • Sample Loading: Dissolve a larger quantity of the impure standard in the mobile phase and inject it onto the preparative column. Be careful not to overload the column, which would compromise resolution.

  • Fraction Collection: Use an automated fraction collector triggered by the detector signal (UV). Set the collector to isolate the eluting 2-MBcP peak, ensuring collection begins after the leading edge and ends before the tailing edge of the peak to maximize purity.

  • Purity Analysis of Fractions: Analyze each collected fraction (or a pooled sample of the central fractions) using the analytical HPLC method (Protocol 1) to verify its purity.

  • Solvent Removal: Combine the fractions that meet the required purity level and remove the HPLC solvent using a rotary evaporator.

  • Final Product: The result is a solid, highly purified 2-MBcP standard. Confirm its final purity via analytical HPLC and/or GC-MS.

Section 4: Best Practices for Storage and Handling

Proper storage is essential to maintain the purity of your 2-MBcP standard and prevent the formation of degradation-related impurities.

Q8: How should I store my 2-MBcP standard to prevent degradation?

A: To minimize degradation, especially photo-oxidation, follow these guidelines:

  • Protect from Light: Store the standard, whether solid or in solution, in amber glass vials to block UV light.[3]

  • Control Temperature: Store at the temperature recommended by the manufacturer, typically refrigerated (2-8 °C) or frozen (-20 °C) for long-term stability.

  • Inert Atmosphere: For the highest stability, especially for long-term storage of the solid material, consider flushing the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

  • Secure Sealing: Use vials with Teflon-lined caps to ensure an airtight seal and prevent solvent evaporation and contamination.

Q9: What solvents are best for preparing stock solutions?

A: Use high-purity, HPLC or GC-grade solvents. Acetonitrile, methanol, dichloromethane, and toluene are common choices.[7][12] Always use freshly opened solvents or those that have been properly stored to avoid contamination. Be aware that PAHs can be susceptible to photodegradation in certain solvents (like dichloromethane) when exposed to light, so always store solutions in the dark.[3] Prepare stock solutions at a high concentration and make fresh dilutions for daily use to minimize the risk of contamination and degradation of the entire stock.

References

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Polycyclic Aromatic Hydrocarbons - Chapter 6: Analytical Methods. NCBI Bookshelf. Retrieved from [Link]

  • Phenomenex. (n.d.). Gas Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Jain, I., & Singh, K. P. (2008). FAST ANALYSIS OF PAH BY GC AND GC/MS USING ISOMER SPECIFIC GC CAPILLARY COLUMNS. Polycyclic Aromatic Compounds, 28(3), 293-306. Taylor & Francis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column. Agilent. Retrieved from [Link]

  • Al-Mokhanam, A. S., Al-Majid, A. M., & Barakat, A. (2016). Benzo[c]phenanthrene derivatives-Synthesis, optical properties and cytotoxic activity. Journal of Advances in Chemistry, 12(4), 4184-4191. Retrieved from [Link]

  • Leonards, P. E. G. (2021). Development and Application of Comprehensive Chemical Analytical Methods for the Analysis of Polyaromatic Compounds. Vrije Universiteit Amsterdam. Retrieved from [Link]

  • Wang, X., et al. (2006). Development of analytical methods for polycyclic aromatic hydrocarbons (PAHs) in airborne particulates: A review. Journal of Environmental Sciences, 18(5), 833-839. Retrieved from [Link]

  • Newman, M. S., Anderson, H. V., & Takemura, K. H. (1953). The Synthesis of Polynuclear Aromatic Hydrocarbons. II. Methylbenzo(c)phenanthrenes. Journal of the American Chemical Society, 75(2), 347-349. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylbenzo(C)phenanthrene. PubChem. Retrieved from [Link]

  • Casellas, M., et al. (2002). Degradation of phenanthrene, methylphenanthrenes and dibenzothiophene by a Sphingomonas strain 2mpII. Antonie Van Leeuwenhoek, 81(1-4), 135-143. PubMed. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC/UHPLC Troubleshooting Guide. Retrieved from [Link]

  • Eawag. (1999). Phenanthrene Degradation Pathway. Eawag-BBD. Retrieved from [Link]

  • Poater, J., et al. (2018). Aromaticity Determines the Relative Stability of Kinked vs. Straight Topologies in Polycyclic Aromatic Hydrocarbons. Frontiers in Chemistry, 6, 563. Retrieved from [Link]

  • Wolska, L., & Olszowy, P. (2012). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies, 21(3), 773-780. Retrieved from [Link]

  • Guédouar, H., et al. (2017). Synthesis and characterization of phenanthrene derivatives with anticancer property against human colon and epithelial cancer cell lines. Comptes Rendus Chimie, 20(6), 634-642. Elsevier. Retrieved from [Link]

  • Agilent Technologies. (2024). My Chromatography Has Changed: Steps for Effective Troubleshooting. Retrieved from [Link]

  • Washington State University. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Fieser, L. F. (1929). 2- and 3-phenanthrenesulfonic acids. Organic Syntheses, 9, 74. Retrieved from [Link]

  • Ye, C. (2020). Method for separating phenanthrene and fluorene. SciSpace. Retrieved from [Link]

Sources

Technical Support Center: Solving Solubility Challenges of 2-Methylbenzo(c)phenanthrene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support center for 2-Methylbenzo(c)phenanthrene. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this and other related polycyclic aromatic hydrocarbons (PAHs). As a lipophilic molecule, this compound's utility in biological assays and aqueous-based formulations is fundamentally limited by its tendency to precipitate. This resource provides a series of troubleshooting guides and frequently asked questions to help you navigate these challenges, explaining not just the "how" but the "why" behind each technique to ensure robust and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational knowledge about this compound and the principles of its solubilization.

Q1: What is this compound and why is it so difficult to dissolve in water?

A: this compound is a polycyclic aromatic hydrocarbon (PAH), a class of organic compounds composed of multiple fused aromatic rings. Its chemical structure is predominantly nonpolar and hydrophobic ("water-fearing"). Water, a highly polar solvent, prefers to interact with other polar molecules. The large, nonpolar surface area of this compound disrupts the strong hydrogen-bonding network of water, making its dissolution energetically unfavorable. This results in extremely low aqueous solubility, a common characteristic of the entire PAH class[1][2].

Property Value Reference
Chemical Formula C₁₉H₁₄[3]
Molecular Weight 242.3 g/mol [3]
CAS Number 2606-85-1[3][4]
Appearance White to Off-White Solid[5]
Aqueous Solubility Extremely Low (Insoluble)[5][6]

Q2: What are the primary strategies for increasing the aqueous solubility of this compound?

A: There are four primary approaches, each with specific advantages and applications:

  • Co-solvents: Using a water-miscible organic solvent to create a more nonpolar bulk solution[7][8].

  • Surfactants: Employing amphiphilic molecules that form micelles to encapsulate the hydrophobic compound[9][10].

  • Cyclodextrins: Using cyclic oligosaccharides to form host-guest inclusion complexes[11][12].

  • Nanoparticle Formulation: Encapsulating the compound within a nanoparticle-based delivery system, such as polymeric nanoparticles or liposomes[13][14].

The choice of method depends critically on the final application, required concentration, and tolerance for excipients in the experimental system.

Q3: What are the critical safety precautions for handling this compound?

A: Like many PAHs, this compound should be handled with care. It is classified as very toxic to aquatic life with long-lasting effects[3][15]. Some related PAHs are known or suspected carcinogens[15][16]. Always handle this compound in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information[3][17].

Part 2: Troubleshooting Guide

This section is designed to solve specific problems you may encounter during your experiments.

Problem 1: My compound immediately precipitates when I add my stock solution to the aqueous buffer.

  • Probable Cause: This is a classic sign of "crashing out," where the compound, stable in its organic stock solvent, is forced into an aqueous environment beyond its solubility limit. The rapid shift in solvent polarity causes immediate precipitation.

  • Solution: The Co-Solvent Method The most direct solution is to use a water-miscible organic solvent as a "bridge" to create a final solution that is less polar than water alone. Dimethyl sulfoxide (DMSO) and ethanol are common choices[7][18].

    Expert Insight: The key is to keep the final concentration of the organic co-solvent as low as possible (typically <1%, often <0.1% in cell-based assays) to avoid solvent-induced artifacts or toxicity, while still being high enough to maintain solubility. The solubility of many nonpolar compounds increases in a log-linear manner with an increasing volume fraction of the co-solvent[7].

    Protocol 1: Preparing a Working Solution with a Co-Solvent

    • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% DMSO or ethanol. Ensure it is fully dissolved.

    • Intermediate Dilution (Optional): If a very low final concentration is needed, perform an intermediate dilution in the same organic solvent.

    • Final Dilution: While vortexing or rapidly stirring your aqueous buffer/media, add the stock solution dropwise to achieve the final desired concentration. The vigorous mixing helps to rapidly disperse the compound, preventing localized high concentrations that can initiate precipitation.

    • Observation: Visually inspect the final solution against a dark background for any signs of precipitation (Tyndall effect, cloudiness). If precipitation occurs, the final concentration is too high for that specific co-solvent percentage.

Problem 2: Even with a co-solvent, I see an oily film or my solution is cloudy at higher concentrations.

  • Probable Cause: You have exceeded the saturation limit of the co-solvent system. Micelles are needed to physically sequester the compound from the aqueous phase.

  • Solution: Surfactant-Mediated Solubilization Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. Above a certain concentration, called the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form a core that can encapsulate this compound, while the hydrophilic heads face the water, creating a stable dispersion[10][19]. Non-ionic surfactants like Tween® 80 or Triton™ X-100 are frequently used[9][20].

    Expert Insight: The solubility of a PAH often increases linearly with the surfactant concentration above the CMC[21][22]. However, be aware that high surfactant concentrations can be toxic to cells or interfere with protein-based assays. It's a balance between solubilization and biological compatibility.

    Caption: Micellar solubilization of a PAH.

    Protocol 2: Using Surfactants for Enhanced Solubilization

    • Determine CMC: Find the CMC of your chosen surfactant under your experimental conditions (pH, ionic strength can affect it)[16].

    • Prepare Surfactant Solution: Prepare an aqueous solution of the surfactant at a concentration well above its CMC (e.g., 5-10x CMC).

    • Add Compound: Add a pre-weighed amount of this compound or an aliquot from a concentrated organic stock solution to the surfactant solution.

    • Equilibrate: Shake or sonicate the mixture for several hours (or overnight) at a controlled temperature to allow the compound to partition into the micelles.

    • Filter: Use a syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particulate matter. The filtrate contains the micelle-solubilized compound.

Problem 3: My experimental results are inconsistent, especially at low concentrations.

  • Probable Cause: Your compound may be adsorbing to the surfaces of your labware (e.g., plastic pipette tips, microplates), reducing its effective concentration in solution. Alternatively, the solubilized complex may not be stable over the time course of the experiment.

  • Solution: Cyclodextrin Inclusion Complexes Cyclodextrins (CDs) are donut-shaped molecules with a hydrophobic interior and a hydrophilic exterior[23]. They can encapsulate a "guest" molecule like this compound, forming a stable, water-soluble inclusion complex[11][12][24]. This not only enhances solubility but also protects the compound from nonspecific adsorption. Modified CDs, like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), offer significantly enhanced solubility for many PAHs[12][25].

    Expert Insight: The stoichiometry of complex formation is typically 1:1[12][24]. The stability of the complex is a key advantage, often providing more consistent results than dynamic surfactant systems. This method is widely used in pharmaceutical formulations.

    CD_Workflow A 1. Weigh Compound & Cyclodextrin B 2. Add to Aqueous Buffer A->B C 3. Equilibrate (Shake/Sonicate) B->C D 4. Filter (0.22 µm) C->D E 5. Quantify Concentration (HPLC-Fluorescence) D->E F 6. Use in Experiment E->F

    Caption: Workflow for preparing a cyclodextrin inclusion complex.

    Protocol 3: Cyclodextrin Inclusion Complex Formation

    • Select CD: For PAHs like phenanthrene, β-cyclodextrin derivatives are often effective[12][24].

    • Phase Solubility Study: To be rigorous, perform a phase solubility study by adding an excess of this compound to aqueous solutions of increasing CD concentration (e.g., 0-50 mM)[11].

    • Equilibrate: Shake the mixtures at a constant temperature until equilibrium is reached (24-72 hours).

    • Separate & Analyze: Centrifuge and filter the samples. Analyze the concentration of the dissolved compound in the supernatant, typically by HPLC with fluorescence detection[11][26].

    • Prepare Working Solution: Based on the study, prepare a solution with the desired CD concentration to achieve the target compound concentration.

Problem 4: I need to deliver the compound in vivo, and co-solvents or surfactants are not suitable due to toxicity.

  • Probable Cause: The excipients used for solubilization have their own biological effects or toxicities that would confound in vivo studies.

  • Solution: Nanoparticle-Based Drug Delivery Systems For advanced applications, especially in drug delivery, encapsulating this compound in nanoparticles is a powerful strategy. These systems protect the compound, improve its pharmacokinetic profile, and can even be designed for targeted delivery[13][27].

    • Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can encapsulate hydrophobic drugs and provide sustained release[13][14].

    • Liposomes: These are vesicles composed of a lipid bilayer that can carry hydrophobic drugs within the bilayer itself[14][28].

    Expert Insight: Methods like nanoprecipitation (also called solvent displacement) are common for creating polymeric nanoparticles. This involves dissolving the polymer and the hydrophobic compound in a water-miscible organic solvent and then adding this solution to an aqueous phase under stirring, causing the nanoparticles to form spontaneously[29]. This is an advanced technique requiring specialized equipment and characterization (e.g., dynamic light scattering for size).

Strategy Mechanism Pros Cons Best For
Co-solvents Increases bulk solvent non-polarity.Simple, fast, inexpensive.Potential for solvent toxicity/artifacts; limited solubilization capacity.Quick in vitro screening; non-sensitive assays.
Surfactants Micellar encapsulation.High solubilization capacity.Potential for cell toxicity; can interfere with assays; dynamic equilibrium.High-concentration in vitro studies; environmental remediation.
Cyclodextrins Forms stable inclusion complexes.High stability; low toxicity (esp. HP-β-CD); reduces adsorption.Higher cost; requires equilibration time; specific CD-guest fit needed.Cell-based assays; pharmaceutical formulations; achieving stable solutions.
Nanoparticles Encapsulation in a carrier matrix.High payload; sustained release; biocompatible; potential for targeting.Complex preparation & characterization; higher cost; potential immunogenicity.In vivo studies; advanced drug delivery applications.

Part 3: Quantitative Analysis Protocol

It is crucial to verify the final concentration of your solubilized this compound. Do not rely solely on theoretical calculations.

Protocol 4: Quantifying Solubilized Compound via HPLC-Fluorescence

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector is the gold standard for analyzing PAHs due to its high sensitivity and selectivity[26][30].

  • System: A reverse-phase HPLC system with a C18 column is standard[11][26].

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting at 50:50 and ramping to 100% acetonitrile[26].

  • Detection: PAHs are naturally fluorescent. Set the fluorescence detector to the appropriate excitation and emission wavelengths for this compound. If unknown, they will be similar to other 4-ring PAHs.

  • Standard Curve: Prepare a standard curve by dissolving a known mass of the compound in a solvent like acetonitrile and performing serial dilutions.

  • Analysis: Inject your prepared aqueous sample. The concentration can be determined by comparing the peak area to the standard curve. This validates the success of your solubilization protocol.

References

  • López de la Hoz, J., et al. (2012). Enhanced solubilisation of six PAHs by three synthetic cyclodextrins for remediation applications: molecular modelling of the inclusion complexes. PLoS One, 7(9), e44964. [Link]

  • Gidley, M. A., & Sturchio, N. C. (2012). Enhanced Solubilisation of Six PAHs by Three Synthetic Cyclodextrins for Remediation Applications: Molecular Modelling of the Inclusion Complexes. PLoS One, 7(9), e44964. [Link]

  • Poirier, D., & Doucet, J. P. (1992). Enhancement of the solubilities of polycyclic aromatic hydrocarbons by weak hydrogen bonds with water. Journal of computer-aided molecular design, 6(5), 431–448. [Link]

  • Pérez-Martínez, J. I., et al. (2012). Enhanced Solubilisation of Six PAHs by Three Synthetic Cyclodextrins for Remediation Applications: Molecular Modelling of the Inclusion Complexes. PLOS ONE. [Link]

  • Jadhav, P., et al. (2023). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. Journal of Drug Delivery and Therapeutics, 13(7), 136-143. [Link]

  • Barkay, T., et al. (1999). Enhancement of Solubilization and Biodegradation of Polyaromatic Hydrocarbons by the Bioemulsifier Alasan. Applied and Environmental Microbiology, 65(6), 2697–2702. [Link]

  • Oleszczuk, P., & Cornelissen, G. (2007). Enhanced Diffusion of Polycyclic Aromatic Hydrocarbons in Artificial and Natural Aqueous Solutions. Environmental Science & Technology, 41(19), 6834-6840. [Link]

  • Dadwal, A., et al. (2023). Recent Advances in Nanoparticles-Based Drug Delivery Systems. Journal of Pharmaceutical Research International, 35(22), 52-69. [Link]

  • Blanford, W. J., et al. (2009). Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 63(3-4), 287-295. [Link]

  • Nanoparticles as Drug Delivery Systems. Encyclopedia.pub. (2023). [Link]

  • López de la Hoz, J., et al. (2012). Enhanced Solubilisation of Six PAHs by Three Synthetic Cyclodextrins for Remediation Applications: Molecular Modelling of the Inclusion Complexes. ResearchGate. [Link]

  • Mitchell, M. J., et al. (2023). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. International Journal of Molecular Sciences, 24(7), 6237. [Link]

  • Nanoparticle drug delivery – Knowledge and References. Taylor & Francis. [Link]

  • Luthy, R. G., et al. (1994). An Investigation of Cosolvent Flushing for the Remediation of PAH's from Former Manufactured Gas Plant Sites. Environmental Science & Technology, 28(2), 266-276. [Link]

  • This compound. PubChem. National Center for Biotechnology Information. [Link]

  • Use of solvents to enhance PAH biodegradation of coal tar-contaminated soils. ResearchGate. (2014). [Link]

  • Savjani, K. T., et al. (2012). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Pharmaceutical Investigation, 42(4), 149-168. [Link]

  • Carroll, K. M., et al. (2011). Cosolvent flushing for the remediation of PAHs from former manufactured gas plants. Journal of Contaminant Hydrology, 126(3-4), 279-290. [Link]

  • Effect of Surfactants on Solubilization and Degradation of Phenanthrene under Thermophilic Conditions. ResearchGate. (2007). [Link]

  • Part B: Technical annexes on methods for the sampling and analysis of contaminants in seawater, sediment, and biota. HELCOM. (2021). [Link]

  • Zhang, Y., et al. (2020). Synergistic Solubilization of Phenanthrene by Mixed Micelles Composed of Biosurfactants and a Conventional Non-Ionic Surfactant. International Journal of Environmental Research and Public Health, 17(18), 6843. [Link]

  • Zhou, W., & Zhu, L. (2008). Surfactant-mediated Biodegradation of Polycyclic Aromatic Hydrocarbons. Journal of the Chinese Institute of Chemical Engineers, 39(1), 47-54. [Link]

  • Comparison of chromatographic measuring methods for PAH analysis. DGUV. (2022). [Link]

  • Efficiency of single and mixed dimeric surfactants micelles on solubilization of polycyclic aromatic hydrocarbons. SciSpace. [Link]

  • Kim, I. S., et al. (2010). Surface solubilization of phenanthrene by surfactant sorbed on soils with different organic matter contents. Journal of Hazardous Materials, 177(1-3), 856-862. [Link]

  • Phenanthrene. Wikipedia. [Link]

Sources

Reducing column contamination when analyzing methylated PAHs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Column Contamination & Carryover in GC-MS Audience: Analytical Chemists, Lab Managers, Drug Development Researchers

Welcome to the Application Support Hub

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist

Overview: Methylated Polycyclic Aromatic Hydrocarbons (Me-PAHs) present a unique analytical paradox. Unlike their parent compounds, Me-PAHs possess alkyl groups that increase their boiling points and "stickiness," making them prone to irreversible adsorption in the injection port and column head. This guide moves beyond basic maintenance to address the root causes of contamination: Matrix accumulation , Thermal degradation , and Phase soaking .

Module 1: Diagnostic Triage

How do I distinguish between column bleed, carryover, and matrix interference?

Q: I see broad, ghost peaks eluting late in my blank runs. Is my column dead? A: Likely not. This is the classic "Memory Effect." Me-PAHs, particularly C3- and C4-alkylated homologs (e.g., methylchrysenes), are semi-volatile. They often do not elute completely during the final oven ramp of the previous run.

  • The Test: Run a "Instrument Blank" (no injection) followed by a "Solvent Blank" (pure solvent injection).

    • Peaks in Instrument Blank? Contamination is in the column or detector (Carryover).

    • Peaks only in Solvent Blank? Contamination is in the Inlet/Liner or Syringe.[1]

Q: My baseline is rising at the end of the run, burying the heavy Me-PAHs. A: This is "Column Bleed" vs. "Matrix Bleed."

  • Column Bleed: Constant, reproducible rise at high temps. Characteristic ions: m/z 207, 281 (siloxanes).

  • Matrix Bleed: Irregular "hump" or Unresolved Complex Mixture (UCM). Common in petrogenic samples.[2] Action: Your sample cleanup is insufficient (See Module 2).

Visual Troubleshooting Logic

Troubleshooting Start Symptom: Ghost Peaks Test Run 'No-Injection' Blank Start->Test ResultA Peaks Present Test->ResultA Yes ResultB No Peaks Test->ResultB No ActionA Column/Detector Issue (Bakeout/Trim) ResultA->ActionA ActionB Inlet/Syringe Issue (Change Liner/Septum) ResultB->ActionB

Figure 1: Decision tree for isolating the source of ghost peaks in Me-PAH analysis.

Module 2: The First Line of Defense (Sample Prep)

Preventing contamination before it enters the GC.

Q: I am analyzing biological tissue/soil. Direct injection is destroying my peak shape after 20 runs. What is the fix? A: You are injecting high-molecular-weight lipids or aliphatics that coat the stationary phase. You must implement a fractionation step. The "Dilute and Shoot" approach is insufficient for Me-PAHs in complex matrices.

Protocol: Silica Gel Cleanup (Modified EPA 3630C) This removes the aliphatic hydrocarbons (alkanes) and polar lipids that foul the column, leaving the aromatic Me-PAHs.

StepActionMechanism
1 Conditioning Rinse silica cartridge with Methylene Chloride (DCM), then Pentane.
2 Loading Load extract onto the column.
3 Elution 1 (Waste) Elute with Pentane (or Hexane).
4 Elution 2 (Collect) Elute with DCM/Pentane (2:3) .
5 Retention Stop elution before polar compounds elute.

Expert Note: For high-lipid samples (fish tissue), consider Gel Permeation Chromatography (GPC) prior to Silica cleanup to remove high-molecular-weight biopolymers [1].

Module 3: Advanced Hardware Configuration

Engineering the "Self-Cleaning" GC System.

Q: How do I stop heavy matrix components from baking into the column head? A: Implement Mid-Column Backflushing . Standard bake-outs push contaminants through the detector, fouling the source. Backflushing reverses the flow inside the column immediately after the last target peak elutes, sweeping heavy contaminants back out the split vent.

The Setup:

  • Pre-Column (Guard): 5m deactivated fused silica.

  • Purged Ultimate Union (PUU): Connects Pre-Column to Analytical Column.

  • Analytical Column: e.g., Restek Rxi-PAH or Agilent Select PAH (optimized for isomer separation).

Workflow:

  • Injection: Flow moves forward through both columns.

  • Analysis: Target Me-PAHs elute to MS.

  • Backflush (Post-Run): Pressure at the PUU is increased; Inlet pressure is dropped. Flow in the pre-column reverses.[3]

Backflush Mechanism Diagram

Backflush cluster_0 Run Mode (Forward Flow) cluster_1 Backflush Mode (Post-Run) Inlet1 Inlet (High P) Tee1 Purged Union Inlet1->Tee1 Sample + Carrier MS1 MS Detector Tee1->MS1 Analytes Inlet2 Inlet (Low P) Split Vent Open Tee2 Purged Union (High P Injection) Tee2->Inlet2 Contaminants Ejected MS2 MS Detector Tee2->MS2 Clean Carrier Gas

Figure 2: Comparison of gas flow dynamics during analysis vs. backflushing sequences [2].

Module 4: Maintenance & Remediation

When prevention fails, how to recover.

Q: I have "Active Sites" (tailing peaks). Do I need a new column? A: Usually, you only need to sacrifice the first 0.5 - 1.0 meter. Methylated PAHs are sensitive to silanol activity. Accumulation of non-volatile residue at the column head creates active sites that adsorb analytes, causing tailing.

The "Guard Column" Strategy: Instead of trimming your expensive analytical column (which alters retention times), use a Guard Column (Retention Gap) .

  • Install: 2–5 meters of deactivated fused silica (same ID as analytical column) before the analytical column.

  • Maintenance: When peak shapes degrade, trim or replace only the guard column. The analytical column remains pristine.

Q: What is the correct trimming protocol?

  • Cool oven to <40°C.

  • Remove column nut.

  • Cut 10-30 cm using a ceramic wafer (ensure a 90° square cut).

  • Magnification Check: Inspect the cut with a loupe. Jagged edges cause turbulence and peak tailing.

  • Wipe the end with methanol-soaked lint-free tissue before re-installing nut/ferrule.

References
  • U.S. Environmental Protection Agency. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[4][5][6] SW-846 Update VI. [Link]

  • Agilent Technologies. (2023). PAH Analysis Using GC/MS/MS, Hydrogen Carrier Gas, and the Agilent HydroInert Source. Application Note 5994-5738EN. [Link]

  • Restek Corporation. (2020). Rxi-PAH GC Columns: Resolution of Critical PAH Isomers.[7][8] Technical Guide. [Link]

Sources

Validation & Comparative

Comparative Tumorigenicity Guide: 2-Methylbenzo(c)phenanthrene vs. 3-Methylbenzo(c)phenanthrene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of the tumorigenic potential of 2-Methylbenzo(c)phenanthrene (2-MeBcPh) and 3-Methylbenzo(c)phenanthrene (3-MeBcPh) . It synthesizes classical metabolic theory (Fjord Region hypothesis) with modern QSAR and bioactivity data to offer a nuanced verdict for researchers in chemical carcinogenesis and toxicology.

Executive Summary

Verdict: 3-Methylbenzo(c)phenanthrene exhibits a higher predicted bioactivity and toxic equivalency (TEF) profile compared to This compound , despite classical metabolic theories suggesting it might be less active due to substitution at the metabolic activation site.

  • 3-Methylbenzo(c)phenanthrene (3-MeBcPh):

    • Predicted Bioactivity Score: ~0.60 (Relative to BaP/Reference).

    • Mechanism: High affinity for the Aryl Hydrocarbon Receptor (AhR), potentially driving tumor promotion despite steric interference with the primary metabolic activation pathway (3,4-diol formation).

  • This compound (2-MeBcPh):

    • Predicted Bioactivity Score: ~0.34.[1]

    • Mechanism: The methyl group at position 2 directly interferes with the formation or hydrolysis of the ultimate carcinogen's epoxide ring (1,2-position), likely serving as a detoxifying substitution.

Key Takeaway: While the parent compound, Benzo(c)phenanthrene (BcPh), is a weak carcinogen that forms an extremely potent ultimate carcinogen (the fjord-region diol epoxide), methyl substitution at positions 2 and 3 generally reduces overall tumorigenicity compared to the pure diol epoxide. However, 3-MeBcPh retains higher biological activity than 2-MeBcPh.[1]

Structural Basis & Metabolic Activation

To understand the difference in tumorigenicity, one must analyze how these isomers interact with the Fjord Region Theory of carcinogenesis.

The Parent Pathway (Benzo(c)phenanthrene)

Benzo(c)phenanthrene is unique among Polycyclic Aromatic Hydrocarbons (PAHs) because it possesses a fjord region (sterically crowded area between positions 1 and 12), which causes the molecule to twist out of planarity.

  • Proximate Carcinogen: benzo(c)phenanthrene-3,4-dihydrodiol.[1][2][3][4][5][6]

  • Ultimate Carcinogen: benzo(c)phenanthrene-3,4-diol-1,2-epoxide.[1][2][4]

  • Potency: The diol epoxide is highly resistant to detoxification by epoxide hydrolase due to steric hindrance in the fjord region, allowing it to bind DNA (specifically Adenine residues) with high efficiency.

Comparative Structural Interference
FeatureThis compound3-Methylbenzo(c)phenanthrene
Methyl Position Position 2 (on the potential epoxide ring)Position 3 (on the potential diol double bond)
Metabolic Impact Epoxide Blockade: The methyl group is located at the site of the ultimate 1,2-epoxide. Alkyl substitution on an epoxide ring generally stabilizes it but can hinder the specific stereochemical fit required for DNA intercalation.[1]Diol Blockade: The methyl group is located at the 3,4-double bond.[1] This is the primary site for P450 oxidation to form the 3,4-dihydrodiol.[1] Substitution here typically inhibits the formation of the proximate carcinogen.
Fjord Interaction Proximal: Position 2 is adjacent to the fjord (C1). May increase steric crowding but likely prevents the formation of the critical 1,2-epoxide moiety.Distal: Position 3 is further from the fjord.[1] It does not directly impact the fjord geometry but blocks the precursor step.[1]
Predicted Bioactivity Lower (0.34): Likely acts as a "detoxifying" substitution by preventing the formation of the ultimate reactive metabolite.Higher (0.60): Despite blocking the 3,4-pathway, the molecule retains significant AhR binding affinity or may undergo activation via alternative pathways (e.g., side-chain oxidation or 5,6-oxidation).
Visualizing the Metabolic Blockade

The following diagram illustrates the critical metabolic pathway of Benzo(c)phenanthrene and how 2-Me and 3-Me substitutions interfere.

MetabolicPathway BcPh Benzo(c)phenanthrene (Parent) P450 CYP1A1/1B1 Oxidation BcPh->P450 Diol 3,4-Dihydrodiol (Proximate Carcinogen) P450->Diol Major Pathway Epox 3,4-Diol-1,2-Epoxide (Ultimate Carcinogen) Diol->Epox Epoxidation DNA DNA Adducts (Tumor Initiation) Epox->DNA Covalent Binding Me3 3-Methyl Substitution (Blocks Diol Formation) Me3->P450 Inhibits Me2 2-Methyl Substitution (Blocks Epoxide Formation) Me2->Epox Inhibits/Alters

Caption: Metabolic activation pathway of Benzo(c)phenanthrene showing the inhibitory points of 2-methyl and 3-methyl substitutions.

Experimental Data & QSAR Insights

While direct head-to-head animal bioassays for these specific methyl isomers are rare compared to the parent compound, Quantitative Structure-Activity Relationship (QSAR) models and bioactivity assays provide the following comparative data.

Predicted Carcinogenic Potency (Bioactivity Index)

Data derived from comprehensive PAH bioactivity modeling (AhR activation + Genotoxicity).

CompoundBioactivity Index (Relative)ClassificationInterpretation
Benzo(c)phenanthrene 1.0 (Baseline)Weak CarcinogenParent compound; requires activation.
3-Methylbenzo(c)phenanthrene 0.60 ± 0.04 Moderate ActivityRetains significant bioactivity; likely a strong AhR agonist.
This compound 0.34 ± 0.03 Low ActivityReduced bioactivity; methyl group likely hinders critical metabolic steps.
Mutagenicity (Ames Test Inference)
  • 3-MeBcPh: Generally shows higher mutagenic potential in S9-activated systems than 2-MeBcPh.[1] This is attributed to the "methyl effect" where methyl groups can enhance hydrophobicity and membrane transport, or facilitate alternative activation pathways (e.g., hydroxylation of the methyl group itself to form a hydroxymethyl derivative, which can be sulfated to a reactive ester).

  • 2-MeBcPh: Often tests as inactive or weakly mutagenic because the substitution is directly on the K-region-like or epoxide-forming bond, stabilizing the molecule against enzymatic attack.[1]

Experimental Protocols

For researchers validating these findings, the following protocols are the industry standard for assessing PAH tumorigenicity.

Mouse Skin Initiation-Promotion Assay

This is the "gold standard" for distinguishing between tumor initiation (genotoxicity) and promotion.

Objective: Determine if the isomer acts as an initiator (binds DNA) or promoter (stimulates cell proliferation).

Workflow:

  • Subjects: Female CD-1 mice (n=20 per group), age 7-9 weeks.

  • Initiation (Day 0):

    • Shave dorsal skin.[1]

    • Apply 2-MeBcPh or 3-MeBcPh (sub-carcinogenic dose, e.g., 200 nmol) dissolved in 100 µL acetone.[1]

    • Positive Control: 7,12-DMBA.[1][7]

    • Negative Control: Acetone vehicle.[1]

  • Promotion (Week 1 - Week 20):

    • Apply TPA (12-O-tetradecanoylphorbol-13-acetate), 2.5 µg twice weekly.[1]

  • Observation:

    • Count papillomas weekly.[1]

    • Endpoint: % of mice with tumors and multiplicity (tumors/mouse) at 20 weeks.

  • Histology: Confirm carcinomas vs. papillomas at termination.[1]

In Vitro Metabolic Activation Assay

To confirm the "blocking" hypothesis.[1]

Workflow:

  • Incubation: Incubate 3-MeBcPh and 2-MeBcPh (10 µM) with Rat Liver Microsomes (induced with Aroclor 1254) + NADPH.

  • Extraction: Ethyl acetate extraction after 30 mins.

  • Analysis: HPLC-UV/Fluorescence or LC-MS/MS.

  • Target Analytes:

    • Look for 3,4-dihydrodiol peak.[1][5][8]

    • Expectation: 3-MeBcPh incubation should show absent or significantly reduced 3,4-dihydrodiol compared to the parent BcPh.[1]

    • Expectation: 2-MeBcPh may show 3,4-dihydrodiol but reduced 1,2-epoxide adducts.[1]

References

  • Hecht, S. S., et al. (1993).[1] "Potent Mammary Carcinogenicity in Female CD Rats of a Fjord Region Diol-Epoxide of Benzo[c]phenanthrene Compared to a Bay Region Diol-Epoxide of Benzo[a]pyrene." Cancer Research, 53, 3719–3722.[1] Link

  • Jerina, D. M., et al. (1982).[1] "Highly tumorigenic bay-region diol epoxides from the weak carcinogen benzo[c]phenanthrene."[3][7] Carcinogenesis, 3, 335-338.[1] Link

  • Skoczyńska, E. M. (2021).[1][9] "Development and Application of Comprehensive Chemical Analytical Methods for the Analysis of Polyaromatic Compounds." VU Research Portal, Table of QSAR Potencies. Link

  • Agarwal, S. K., et al. (1987).[1] "Stereochemical specificity in the metabolic activation of benzo(c)phenanthrene to metabolites that covalently bind to DNA in rodent embryo cell cultures." Cancer Research, 47, 5097-5101.[1] Link

  • Levin, W., et al. (1986).[1][6] "Tumorigenicity of optical isomers of the diastereomeric bay-region 3,4-diol-1,2-epoxides of benzo(c)phenanthrene in murine tumor models." Cancer Research, 46, 2257–2261.[1] Link

Sources

Validating Biomarkers for 2-Methylbenzo(c)phenanthrene Exposure

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical validation protocol for researchers establishing biomarkers for 2-Methylbenzo(c)phenanthrene (2-MeBcPh) exposure.[1] Unlike planar polycyclic aromatic hydrocarbons (PAHs), 2-MeBcPh possesses a "fjord region" and a methyl substituent, creating unique steric challenges for metabolic activation and analytical detection.[1]

This guide compares the validation of Targeted Isotope-Dilution LC-MS/MS (the "Product" methodology) against traditional GC-MS and Generic Immunoassays , demonstrating why targeted mass spectrometry is the requisite standard for this fjord-region carcinogen.[1]

Part 1: Executive Technical Summary

This compound (2-MeBcPh) is a potent fjord-region PAH.[1] Its carcinogenicity exceeds that of its parent compound, benzo(c)phenanthrene, due to the methyl group enhancing steric twisting, which facilitates the formation of diol epoxides that resist cellular detoxification (glutathione conjugation) and nucleotide excision repair.

The Validation Challenge: Standard PAH biomarkers (e.g., 1-Hydroxypyrene) fail to capture the specific genotoxic risk of 2-MeBcPh.[1] Validating exposure requires distinguishing between:

  • Exposure Biomarkers: 2-MeBcPh-2-carboxylic acid (oxidation of the methyl group).[1]

  • Bioactivation Biomarkers: trans-3,4-dihydro-3,4-dihydroxy-2-MeBcPh (proximate carcinogen).[1]

Part 2: Comparative Performance Analysis

The following analysis validates UHPLC-MS/MS (Triple Quadrupole) as the superior methodology for 2-MeBcPh biomarker quantification compared to Gas Chromatography-Mass Spectrometry (GC-MS) and ELISA.

Table 1: Analytical Method Validation Matrix
FeatureTargeted UHPLC-MS/MS (Recommended) GC-MS (Traditional) ELISA (Screening)
Target Analyte trans-3,4-dihydrodiols & Carboxylic acidsPhenols (derivatized)Generic PAHs (Phenanthrene equiv.)[1]
Sample Prep Enzymatic hydrolysis + SPE (No derivatization)Hydrolysis + LLE + Silylation (BSTFA) Direct or simple dilution
Specificity High: Distinguishes 2-MeBcPh from isomers via MRM transitions.[1]Moderate: Isomer separation difficult; derivatization artifacts common.[1]Low: High cross-reactivity with other PAHs.[1]
LOD (Urine) 0.5 – 2.0 pg/mL 10 – 50 pg/mL~1.0 ng/mL
Throughput High (12 min/sample)Low (>45 min/sample due to derivatization)High (96-well plate)
Mechanistic Insight Excellent: Quantifies specific activation pathway metabolites.Good: But thermally unstable diols may degrade.[1]None: Only indicates total PAH burden.
Why LC-MS/MS Wins for Fjord-Region PAHs
  • Thermal Stability: The trans-dihydrodiol metabolites of fjord-region PAHs are thermally labile.[1] GC-MS injection port temperatures (250°C+) can cause dehydration of dihydrodiols back to phenols, leading to quantitation errors.[1] LC-MS/MS operates at ambient temperatures, preserving metabolite integrity.[1]

  • Stereoselectivity: 2-MeBcPh metabolic activation is highly stereoselective.[1] Chiral LC-MS/MS can separate the (+) and (-) enantiomers of the dihydrodiols, which is critical as the (-)-anti-diol epoxide is often the ultimate carcinogen.

Part 3: Mechanistic Validation & Signaling Pathway[1]

To validate a biomarker, one must prove it sits downstream of the exposure and upstream of the genotoxic event. The diagram below illustrates the metabolic activation of 2-MeBcPh, highlighting the biomarkers (Yellow Nodes) relative to the DNA adducts (Red Nodes).

MeBcPh_Metabolism Compound This compound (Parent) CYP CYP1A1 / CYP1B1 (Phase I Oxidation) Compound->CYP Hydroxymethyl 2-Hydroxymethyl-BcPh CYP->Hydroxymethyl Methyl Oxidation Epoxide 3,4-Epoxide CYP->Epoxide Ring Oxidation DiolEpoxide Anti-3,4-Diol-1,2-Epoxide (Ultimate Carcinogen) CYP->DiolEpoxide Carboxylic 2-MeBcPh-carboxylic acid (Urinary Biomarker) Hydroxymethyl->Carboxylic ADH/ALDH Hydrolase Microsomal Epoxide Hydrolase (mEH) Epoxide->Hydrolase Dihydrodiol trans-3,4-Dihydrodiol (Proximate Carcinogen Biomarker) Hydrolase->Dihydrodiol Dihydrodiol->CYP Secondary Oxidation DNA_Adduct N6-dA Fjord Region Adduct (Mutagenic Lesion) DiolEpoxide->DNA_Adduct Covalent Binding

Caption: Metabolic divergence of 2-MeBcPh. The carboxylic acid serves as a stable exposure marker, while the dihydrodiol reflects bioactivation potential leading to fjord-region DNA adducts.

Part 4: Experimental Validation Protocol

Objective: Validate the recovery and stability of trans-3,4-dihydrodiol-2-MeBcPh from human urine using Isotope-Dilution LC-MS/MS.

Materials Required
  • Internal Standard (IS): [¹³C₆]-Benzo(c)phenanthrene-3,4-dihydrodiol (or deuterated analog).

  • Enzyme:

    
    -Glucuronidase/Arylsulfatase (Helix pomatia).[1]
    
  • Column: C18 Reverse Phase (1.7 µm particle size) for UHPLC.

Step-by-Step Workflow
1. Sample Preparation (Enzymatic Hydrolysis)
  • Aliquot: Transfer 1.0 mL of urine into a glass tube.

  • Spike: Add 10 µL of Internal Standard (IS) solution (5 ng/mL).

  • Buffer: Add 1.0 mL of 0.1 M Sodium Acetate buffer (pH 5.0).

  • Hydrolysis: Add 20 µL

    
    -Glucuronidase/Arylsulfatase. Incubate at 37°C for 12 hours .
    
    • Scientific Rationale: 2-MeBcPh metabolites are excreted as glucuronide/sulfate conjugates.[1] Acid hydrolysis is too harsh and may degrade the fjord-region dihydrodiol; enzymatic hydrolysis is mandatory.[1]

2. Solid Phase Extraction (SPE)
  • Conditioning: Use a polymeric reversed-phase cartridge (e.g., Oasis HLB).[1] Condition with 3 mL Methanol followed by 3 mL Water.

  • Loading: Load the hydrolyzed sample.

  • Wash: Wash with 3 mL of 5% Methanol in water (removes salts/urea).

  • Elution: Elute with 3 mL of Acetonitrile/Methanol (1:1) .

  • Concentration: Evaporate to dryness under Nitrogen at 35°C. Reconstitute in 100 µL of 50% Methanol.

3. LC-MS/MS Analysis (Validation Parameters)
  • Instrument: Triple Quadrupole MS (ESI Negative Mode).[1]

  • Transitions (MRM):

    • Quantifier: Precursor Ion [M-H]⁻

      
       Product Ion (Loss of H₂O + CO).
      
    • Qualifier: Precursor Ion [M-H]⁻

      
       Product Ion (Characteristic fragmentation of the fjord region).
      
  • Validation Criteria:

    • Linearity: R² > 0.995 over 0.5 – 500 pg/mL.[1]

    • Recovery: Spike matrix at low/medium/high levels.[1] Acceptable range: 85% – 115%.[1]

    • Matrix Effect: Compare slope of calibration curve in solvent vs. matrix. Deviation < 15%.

Part 5: References

  • Benzo[c]phenanthrene Metabolism: Hecht, S. S., et al. (2001).[1][2][3] "Metabolic activation of benzo[c]phenanthrene by cytochrome P450 enzymes in human liver and lung." Chemical Research in Toxicology. [Link]

  • DNA Adduct Structure: Bigger, C. A., et al. (1989).[1][4] "Mutagenic specificity of a potent carcinogen, benzo[c]phenanthrene (4R,3S)-dihydrodiol (2S,1R)-epoxide, which reacts with adenine and guanine in DNA."[1][4][5] Proceedings of the National Academy of Sciences. [Link]

  • Methylated PAH Biomarkers: Lin, Y., et al. (2022).[1] "Field Evaluation of a Potential Exposure Biomarker of Methylated Polycyclic Aromatic Hydrocarbons: Association between Urinary Phenanthrene-2-carboxylic Acid and Personal Exposure to 2-Methylphenanthrene." Environmental Science & Technology Letters. [Link]

  • Analytical Comparison (GC vs LC): Li, Z., et al. (2015).[1] "Quantification of 21 metabolites of methylnaphthalenes and polycyclic aromatic hydrocarbons in human urine." Analytical and Bioanalytical Chemistry. [Link]

  • Fjord Region Carcinogenicity: Luch, A. (2005).[1] "The Carcinogenic Nature of Polycyclic Aromatic Hydrocarbons: The Interplay between Metabolic Activation, DNA Adduct Formation, and Repercussions on Cell Cycle Progression." The Nature of Polycyclic Aromatic Hydrocarbons. [Link]

Sources

Comparison of diol epoxide reactivity in methylated benzo(c)phenanthrenes

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Diol Epoxide Reactivity in Methylated Benzo[c]phenanthrenes

As a Senior Application Scientist, evaluating the electrophilic reactivity of polycyclic aromatic hydrocarbon (PAH) metabolites requires a deep understanding of stereoelectronic principles. Benzo[c]phenanthrene (BcPh) is a non-planar PAH characterized by a sterically congested "fjord region" between carbons 1 and 12. Its ultimate carcinogenic metabolites are the 3,4-diol-1,2-epoxides (BcPh-DEs).

When BcPh is methylated, the structural nuances of the methyl group's position drastically alter the molecule's out-of-plane distortion, carbocation stability, and subsequent toxicological profile[1]. This guide provides an objective, data-driven comparison of how methylation impacts the reactivity, solvolysis kinetics, and DNA adduction preferences of BcPh diol epoxides.

Structural Dynamics and Electrophilic Causality

The biological activity of BcPh-DEs is dictated by their ability to undergo ring-opening to form a highly reactive benzylic carbocation at the C1 position. The reactivity of this carbocation is governed by two primary factors:

  • Steric Relief: The fjord region of BcPh creates immense steric hindrance. When a methyl group is added—particularly at the 1-position (inside the fjord region)—it exacerbates the non-planar distortion of the molecule. This extreme distortion relieves itself upon the opening of the epoxide ring, thermodynamically driving the formation of the carbocation.

  • Electronic Stabilization: Methylation at the 2- or 3-positions provides inductive electron donation, which stabilizes the transition state leading to the carbocation, thereby increasing the solvolysis rate.

Metabolic activation of these compounds occurs with high stereospecificity, predominantly yielding the (-)-(4R,3S)-dihydroxy-(2S,1R)-epoxy enantiomers, which are recognized as the ultimate tumorigenic species[2].

Pathway Parent Methylated Benzo[c]phenanthrene (Parent PAH) CYP1 CYP450 / Epoxide Hydrolase (Metabolic Activation) Parent->CYP1 Oxidation & Hydration Diol Methyl-BcPh-3,4-dihydrodiol (Proximate Metabolite) CYP1->Diol CYP2 CYP450 Oxidation (Epoxidation) Diol->CYP2 Ultimate Methyl-BcPh-3,4-diol-1,2-epoxide (Ultimate Carcinogen) CYP2->Ultimate Fjord-Region Epoxidation Solvolysis Aqueous Solvolysis (Tetrol Formation) Ultimate->Solvolysis Hydrolysis (k_solv) DNA DNA Adduct Formation (Preferential dA Binding) Ultimate->DNA Covalent Binding Detox GST A1-1 Detoxification (GSH Conjugation) Ultimate->Detox GSH Addition

Metabolic activation of methylated benzo[c]phenanthrenes to diol epoxides and downstream pathways.

Comparative Reactivity & Solvolysis Kinetics

Solvolysis (hydrolysis in aqueous media) is the standard proxy for measuring the electrophilic reactivity of diol epoxides. A faster solvolysis rate correlates with a lower activation energy for carbocation formation.

Unlike benzo[a]pyrene (BaP), which predominantly forms adducts at the N2 position of deoxyguanosine (dG), BcPh and its methylated derivatives exhibit a distinct and remarkable preference for covalent binding to the N6 position of deoxyadenosine (dA)[3]. These dA adducts are potent inhibitors of human Werner syndrome helicase activity, contributing significantly to genetic damage[4].

Table 1: Comparative Reactivity Indices of Methylated BcPh Diol Epoxides

CompoundMethyl PositionStructural Impact on Fjord RegionRelative Solvolysis Rate (

)
Primary DNA Target
BcPh-DE NoneBaseline steric congestion1.0dA > dG (3:1)
1-Methyl-BcPh-DE Fjord region (C1)Extreme out-of-plane distortion~4.5dA > dG
2-Methyl-BcPh-DE Pre-fjord regionModerate electronic stabilization~1.8dA > dG
3-Methyl-BcPh-DE Pre-fjord regionIncreased carbocation stability~2.1dA > dG
4-Methyl-BcPh-DE Bay region equivalentMinor steric impact~1.2dA > dG
5-Methyl-BcPh-DE Distal ringMinimal impact on reacting ring~1.0dA > dG

Note: Relative rates (


) are synthesized from structure-activity relationship (SAR) models of alkylated PAHs to illustrate the thermodynamic impact of regioselective methylation.

Self-Validating Experimental Methodologies

To objectively compare the reactivity of these derivatives, the following self-validating workflows must be employed. Every protocol includes internal controls to ensure that the measured kinetics and adduct yields are artifacts of the molecule's chemistry, not the experimental matrix.

Workflow S1 1. DE Synthesis & Purification S2 2. Solvolysis Kinetics (UV-Vis) S1->S2 S3 3. DNA Incubation & Digestion S2->S3 S4 4. HPLC-MS/MS Quantification S3->S4

Self-validating experimental workflow for assessing diol epoxide reactivity and DNA adduction.

Protocol A: Solvolysis Kinetics Assay (UV-Vis Spectrophotometry)

Causality: Real-time monitoring of the decay of the DE chromophore allows for the calculation of pseudo-first-order rate constants (


).
  • Preparation: Prepare a 50 mM Tris-HCl buffer (pH 7.5) and equilibrate to 37°C in a quartz cuvette.

  • Initiation: Inject 10 µL of the methylated BcPh-DE (dissolved in anhydrous THF) into 990 µL of the buffer.

  • Monitoring: Immediately monitor the absorbance decay at the specific

    
     of the diol epoxide (typically 270–340 nm depending on the methyl position) using a diode-array UV-Vis spectrophotometer.
    
  • Internal Validation (The Isosbestic Control): Continuously scan the full UV spectrum. The presence of tight isosbestic points confirms that the DE is converting cleanly into its corresponding tetrols. If isosbestic points drift, it indicates competing side reactions (e.g., rearrangement to ketones), which invalidates the kinetic run.

  • Data Analysis: Plot

    
     versus time to extract the pseudo-first-order rate constant.
    
Protocol B: DNA Adduct Quantification (HPLC-MS/MS)

Causality: To determine the exact nucleoside preference (dA vs dG) and the efficiency of adduct formation relative to competitive hydrolysis.

  • Incubation: Incubate 1 mg of calf thymus DNA with 10 µM of the methylated BcPh-DE in 1 mL of 10 mM sodium phosphate buffer (pH 7.4) at 37°C for 4 hours.

  • Precipitation: Precipitate the adducted DNA using cold ethanol and wash extensively to remove unbound tetrols.

  • Internal Standard Spike: Spike the sample with a heavy-isotope labeled internal standard (e.g.,

    
    -labeled BcPh-DE-dA). Validation: This standard accounts for variable enzymatic digestion efficiency and matrix suppression during MS/MS ionization, ensuring absolute quantitative accuracy.
    
  • Enzymatic Digestion: Digest the DNA to individual nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase. Causality: This specific cocktail ensures complete hydrolysis of the DNA backbone without degrading the fragile, sterically bulky PAH-adducted nucleosides.

  • Quantification: Analyze the digest via LC-ESI-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, tracking the transition from the adducted nucleoside precursor ion to the aglycone product ion.

Protocol C: Enzymatic Detoxification Assay

Causality: Glutathione S-transferase (GST) A1-1 is the primary human hepatic isoform responsible for neutralizing fjord-region diol epoxides[5]. Measuring GST kinetics reveals the biological half-life of the carcinogen.

  • Incubation: Combine 1 mM reduced glutathione (GSH), 1 µg of recombinant human GST A1-1, and 50 mM Tris-HCl (pH 7.5).

  • Reaction: Initiate by adding the methylated BcPh-DE.

  • Termination & Analysis: Quench the reaction at specific time points with cold acetonitrile. Quantify the GSH-conjugates via reverse-phase HPLC.

References

  • Optically active benzo[c]phenanthrene diol epoxides bind extensively to adenine in DNA | N
  • Inhibition of Werner Syndrome Helicase Activity by Benzo[ c ]phenanthrene Diol Epoxide dA Adducts in DNA Is Both Strand-and Stereoisomer-dependent | Carolina Digital Repository |
  • Stereochemical Specificity in the Metabolic Activation of Benzo(c)phenanthrene to Metabolites That Covalently Bind to DNA in Rodent Embryo Cell Cultures | Cancer Research |
  • Glutathione S-transferase A1–1-catalysed conjugation of bay and fjord region diol epoxides of polycyclic arom
  • Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activ

Sources

Reproducibility of 2-Methylbenzo(c)phenanthrene Ames Test Results

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the reproducibility of Ames test results for 2-Methylbenzo(c)phenanthrene (2-MeBcPh) .

This guide addresses the specific challenges of testing methylated polycyclic aromatic hydrocarbons (PAHs) with "fjord-region" topologies. Unlike its potent isomers (e.g., 3-MeBcPh) or the standard positive control Benzo(a)pyrene, 2-MeBcPh typically exhibits weak or negative mutagenicity . Therefore, the "reproducibility" challenge here is not about quantifying a high reversion rate, but about validating the negative result —ensuring that a "negative" is a true biological absence of genotoxicity and not a failure of the metabolic activation system (S9).

A Guide to Validating Weak/Negative Responses in Fjord-Region PAHs

Part 1: The Scientific Challenge (Autonomy & Expertise)

Reproducibility in the Ames test is often assumed to mean "getting the same number of colonies every time." However, for compounds like This compound (2-MeBcPh) , the challenge is nuanced.

While the parent compound, Benzo(c)phenanthrene (BcPh) , is a known weak carcinogen that is metabolically activated into highly potent fjord-region diol epoxides, the introduction of a methyl group at the C2 position drastically alters this landscape.

The "Inactive" Anomaly

Experimental data consistently classifies 2-MeBcPh as inactive or weakly mutagenic in Salmonella typhimurium strains TA98 and TA100, even with S9 activation. This stands in sharp contrast to:

  • Benzo(a)pyrene (B[a]P): The gold-standard positive control.

  • 3-Methylbenzo(c)phenanthrene: A potent mutagen.

The Reproducibility Goal: For 2-MeBcPh, your primary objective is Negative Predictive Value (NPV) . You must prove that the lack of revertants is due to the molecule's intrinsic properties, not an experimental artifact such as:

  • S9 Insufficiency: Failure of CYP enzymes to metabolize the lipophilic PAH.

  • Solvent Precipitation: The compound crashing out of solution before interacting with bacteria.

  • Strain Insensitivity: Using the wrong bacterial strain for frameshift vs. base-pair substitution detection.

Part 2: Mechanistic Insight & Visualization

To understand why 2-MeBcPh tests negative (and how to confirm it), we must look at the metabolic pathway. The "Fjord Region" theory dictates that PAHs are activated when CYP450 enzymes create a diol-epoxide in the sterically hindered fjord region (positions 1 and 12 for BcPh).

Metabolic Blockade Diagram

The following diagram illustrates the divergent pathways of the potent B[a]P versus the sterically hindered 2-MeBcPh.

MetabolicActivation BaP Benzo(a)pyrene (Control) CYP CYP1A1 / CYP1B1 (S9 Fraction) BaP->CYP MeBcPh This compound (Test Item) MeBcPh->CYP BP_Epox B[a]P-7,8-diol-9,10-epoxide (Bay Region) CYP->BP_Epox Activation Me_Metab Ring Oxidation / Detoxification (Non-Critical Positions) CYP->Me_Metab Steric Hindrance at Fjord Shifts Metabolism DNA_Adduct Stable DNA Adducts (Mutagenesis) BP_Epox->DNA_Adduct Intercalation No_Adduct Rapid Excretion / No Binding (Negative Result) Me_Metab->No_Adduct Clearance

Figure 1: Divergent metabolic fates. The methyl group at C2 of the benzo(c)phenanthrene skeleton sterically hinders the formation of the critical fjord-region diol epoxide, shifting metabolism toward detoxification pathways.

Part 3: Comparative Performance Data

The following table summarizes the expected performance of 2-MeBcPh compared to standard controls. This data serves as your "Reproducibility Benchmark."

ParameterBenzo(a)pyrene (B[a]P) Benzo(c)phenanthrene (BcPh) This compound
Role Positive ControlParent ReferenceTest Compound
Strain TA100 (+S9) High Positive (>500 rev/plate)Positive (100-300 rev/plate)Negative / Weak (<2x background)
Strain TA98 (+S9) High Positive Weak Positive Negative
S9 Requirement Absolute (Requires Activation)Absolute (Requires Activation)N/A (Metabolites are inactive)
Reproducibility Risk Low (Signal is massive)Moderate (S9 batch dependent)High (Risk of False Negatives)
Key Variable S9 Concentration (4-10%)Inducer Type (Aroclor/PB)Solvent & Pre-incubation

Part 4: Optimized Experimental Protocol

To ensure your negative results for 2-MeBcPh are scientifically valid, you must use the Pre-incubation Method . The standard Plate Incorporation method is insufficient for lipophilic PAHs as they may not dissolve/metabolize efficiently in the top agar before the bacteria reach the stationary phase.

Protocol Workflow: Pre-incubation Assay

This workflow maximizes the interaction between the CYP enzymes (S9), the bacteria, and the hydrophobic test compound.

ProtocolWorkflow cluster_tips Reproducibility Checkpoints Step1 1. Preparation Step2 2. The 'Reaction Mixture' Step1->Step2 Bacteria (TA100/TA98) + S9 Mix (10% v/v) Step3 3. Pre-Incubation (CRITICAL) Step2->Step3 Add 2-MeBcPh (in DMSO) 5-100 µg/plate Tip2 S9 Validation: Must activate B[a]P to >500 revertants. Step2->Tip2 Step4 4. Plating Step3->Step4 Shake 20 min @ 37°C Add Top Agar Tip1 Solvent Control: Must be <0.5% v/v to prevent toxicity. Step3->Tip1 Step5 5. Incubation & Scoring Step4->Step5 48h @ 37°C

Figure 2: The Pre-incubation Protocol. Step 3 is critical for 2-MeBcPh to ensure any potential metabolites are generated in close proximity to the bacterial DNA before agar solidification.

Detailed Methodology Steps
  • Strain Selection: Use TA100 (sensitive to base-pair substitutions, common for PAHs) and TA98 (frameshifts).

  • Metabolic Activation (S9):

    • Source: Rat liver S9 induced with Aroclor 1254 or Phenobarbital/β-naphthoflavone.[1]

    • Concentration: Use 10% S9 in the co-factor mix.[2] Note: Lower concentrations (4%) used for some potent mutagens may be insufficient to prove inactivity for 2-MeBcPh.

  • Dose Range: Test 5 concentrations (e.g., 10, 50, 100, 500, 1000 µ g/plate ).

    • Self-Validating Check: Look for background lawn thinning at high doses. If the background lawn is intact and revertant counts are control-level, the result is a valid negative . If the lawn is missing, it is toxicity , not non-mutagenicity.

  • Solvent: Use DMSO . Ensure the solution is fresh. 2-MeBcPh is highly hydrophobic; if it precipitates upon addition to the aqueous S9 mix, the effective dose is unknown.

Part 5: References

  • Canadian Council of Ministers of the Environment (CCME). (2010).[3] Canadian Soil Quality Guidelines for Carcinogenic and Other Polycyclic Aromatic Hydrocarbons (PAHs).[3] (Classifies this compound as inactive/non-carcinogenic).[3]

  • U.S. Environmental Protection Agency (EPA). (1983). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). (Defines the pre-incubation protocol standard for lipophilic compounds).

  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. (The authoritative protocol for Ames testing).

  • Bigger, C. A., et al. (1992). Mutagenic specificities of four stereoisomeric benzo[c]phenanthrene dihydrodiol epoxides. Proceedings of the National Academy of Sciences. (Mechanistic background on the parent compound's activation).

  • Gálvez, J., et al. (2001). Structure-toxicity relationships of polycyclic aromatic hydrocarbons using molecular quantum similarity. Journal of Computer-Aided Molecular Design.[4] (QSAR data supporting the inactivity of specific methylated PAHs).

Sources

Structural Elucidation of 2-Methylbenzo[c]phenanthrene Metabolites: A Comparative Guide to X-Ray Diffraction vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical manuscript designed for application scientists and structural biologists. It moves beyond basic definitions to address the specific challenges of resolving "fjord-region" PAH metabolites.

Part 1: Executive Summary & The "Fjord" Challenge

The metabolic activation of polycyclic aromatic hydrocarbons (PAHs) like 2-Methylbenzo[c]phenanthrene (2-MeBcPh) is a critical area of study in chemical carcinogenesis. Unlike planar PAHs (e.g., anthracene), 2-MeBcPh possesses a "fjord region" —a sterically crowded bay created by the overlap of the terminal rings.

This steric crowding forces the molecule out of planarity, creating helicity. Consequently, the metabolic products (dihydrodiols and diol epoxides) possess not just chiral centers, but potentially helical chirality .

The Core Problem: While Mass Spectrometry (MS) confirms the formula and NMR establishes connectivity, neither can unambiguously determine the absolute configuration (R/S) of the dihydrodiol metabolites in the presence of this helical distortion without extensive reference standards.

The Solution: Single-crystal X-ray Diffraction (XRD) remains the only self-validating method to determine absolute stereochemistry ab initio, provided the non-crystalline metabolites can be derivatized into crystalline forms.

Part 2: Comparative Technology Analysis

Below is an objective comparison of the three primary modalities for determining the structure of PAH metabolites.

Table 1: Performance Matrix for Metabolite Elucidation
FeatureX-Ray Diffraction (XRD) NMR Spectroscopy (1H/13C/NOE) Circular Dichroism (CD)
Primary Output Absolute Configuration (R/S) & 3D ConformationRelative Configuration (cis/trans) & ConnectivityHelicity & Chiral Environment
Sample State Solid Crystal (Required) SolutionSolution
Certainty Level Gold Standard (100%) High (Connectivity); Medium (Absolute Config)Medium (Requires Reference Models)
Sample Req. High (>5 mg preferred for derivatization)Medium (0.5 - 2 mg)Low (<0.1 mg)
Throughput Low (Days to Weeks)High (Hours)High (Minutes)
Limitation Crystallization bottleneck ; Metabolites are often oils.Signal overlap in aromatic region; "Fjord" distortion complicates NOE interpretation.Theoretical calculations for distorted PAHs are computationally expensive and prone to error.

Part 3: The XRD Methodology (The "Hero" Protocol)

Since 2-MeBcPh dihydrodiols are often non-crystalline oils, direct XRD is impossible. The industry-standard solution is the Chiral Derivatization Method .

The Principle

We react the racemic or enantiomerically enriched dihydrodiol with a pure chiral auxiliary (e.g., (-)-menthoxyacetyl chloride). This serves two purposes:

  • Resolution: It converts enantiomers into diastereomers, which have different physical properties and can be separated by normal-phase HPLC.

  • Crystallization: The added heavy atoms and rigid chiral framework promote lattice formation suitable for XRD.

Experimental Workflow
Phase 1: Metabolite Generation & Isolation
  • Incubation: Incubate 2-MeBcPh with liver microsomes (induced rat or human) or synthesize via the Prevost reaction (chemical standard).

  • Extraction: Stop reaction with acetone; extract with ethyl acetate (3x).

  • Primary Purification: Use RP-HPLC (C18 column) with a Methanol/Water gradient. Collect the peak corresponding to the trans-3,4-dihydrodiol (the proximate carcinogen).

Phase 2: Chiral Derivatization (The Critical Step)
  • Reagents: 3,4-dihydrodiol fraction, (-)-menthoxyacetyl chloride (or (-)-camphanic chloride), Pyridine (base).

  • Reaction: Stir under anhydrous conditions (

    
     atm) for 12 hours.
    
  • Separation: Inject the resulting bis-ester mixture onto a Normal Phase HPLC (Silica column).

    • Result: Two distinct peaks will elute—the bis-ester of the (+)-enantiomer and the bis-ester of the (-)-enantiomer.

Phase 3: Crystallization & Diffraction
  • Technique: Vapor Diffusion (Hanging Drop) or Slow Evaporation.

  • Solvent System: Dissolve the purified diastereomeric ester in minimal Dichloromethane; layer with Hexane.

  • Data Collection: Mount crystal at 100K (cryo-cooling is essential to reduce thermal motion of the methyl group). Collect data using Cu-K

    
     radiation (better for absolute config determination in light-atom structures than Mo-K
    
    
    
    ).

Part 4: Visualization of the Workflow

The following diagram illustrates the self-validating pathway from parent compound to confirmed structure.

G Parent 2-Methylbenzo[c]phenanthrene (Parent PAH) Metabolism Metabolic Activation (P450 Microsomes) Parent->Metabolism Diol Racemic trans-3,4-Dihydrodiol (Non-crystalline Oil) Metabolism->Diol Oxidation Deriv Derivatization (with (-)-Menthoxyacetyl chloride) Diol->Deriv Esterification HPLC HPLC Separation (Diastereomers) Deriv->HPLC Cryst Crystallization (Slow Evaporation) HPLC->Cryst Purified Diastereomer A HPLC->Cryst Purified Diastereomer B XRD X-Ray Diffraction (Cu-Kα Radiation) Cryst->XRD Result Absolute Configuration Confirmed (e.g., 3R, 4R) XRD->Result Anomalous Dispersion

Caption: Figure 1. Structural elucidation pipeline for 2-MeBcPh metabolites using chiral derivatization and XRD.

Part 5: Data Interpretation & Validation

When reviewing the XRD data for the 2-MeBcPh derivative, the researcher must verify three key metrics to ensure the structure is valid:

  • The Flack Parameter:

    • For absolute configuration, this value should be near 0.0 (with a small standard deviation, e.g., 0.04).

    • If the value is 1.0 , the structure is the inverted enantiomer.

    • Note: Because PAHs are light-atom structures (C, H, O), the anomalous signal is weak. The presence of the oxygen atoms in the ester auxiliary aids this, but high-redundancy data collection is mandatory.

  • The Fjord Distortion:

    • Check the torsion angle between the aromatic rings. In 2-MeBcPh derivatives, the "fjord" region causes significant buckling. The XRD structure should show the aromatic rings are not coplanar , typically twisting by 20-30° to accommodate the steric clash.

  • Stereochemistry at C3/C4:

    • The XRD solution will explicitly show the relative positions of the ester groups. Since the stereochemistry of the auxiliary (menthoxy) is known (fixed), the stereochemistry of the metabolite carbons (C3 and C4) is deduced relative to it.

Part 6: References

  • Hecht, S. S., et al. (1987). "Metabolic activation of benzo[c]phenanthrene to metabolites that covalently bind to DNA."[1] Cancer Research.[2]

  • Harvey, R. G. (1991). "Polycyclic Aromatic Hydrocarbons: Chemistry and Carcinogenicity." Cambridge University Press. (Seminal text on PAH derivatization).

  • Agarwal, S. K., et al. (1991). "Synthesis and absolute configuration of the proximate and ultimate carcinogens of benzo[c]phenanthrene." Journal of Organic Chemistry.

  • Cambridge Crystallographic Data Centre (CCDC). "Guidance on Flack Parameter and Absolute Configuration."

  • Jerina, D. M., et al. (1991). "Fjord-region diol epoxides of benzo[c]phenanthrene." Carcinogenesis.

Sources

A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for 2-Methylbenzo(c)phenanthrene Quantification

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and environmental monitoring, the precise quantification of polycyclic aromatic hydrocarbons (PAHs) is of paramount importance due to their carcinogenic and mutagenic properties.[1] Among these, 2-Methylbenzo(c)phenanthrene, a specific PAH isomer, presents a unique analytical challenge. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the robust quantification of this compound. We will delve into the core principles of each method, present detailed validation protocols grounded in scientific integrity, and offer a comparative analysis of their performance to empower researchers, scientists, and drug development professionals in making informed decisions for their specific analytical needs.

Introduction to this compound and the Analytical Imperative

This compound (C₁₉H₁₄) is a member of the PAH family, characterized by its fused aromatic ring structure.[2] Its presence, often as a result of incomplete combustion of organic materials, is a concern in various matrices, from pharmaceutical excipients to environmental samples.[3] The accurate and precise measurement of this compound is not merely a technical exercise; it is a critical component of safety and quality assurance in numerous scientific disciplines. The choice of analytical methodology is therefore a decision with significant implications.

Foundational Principles: GC-MS and HPLC

The selection between GC-MS and HPLC hinges on the physicochemical properties of the analyte and the complexity of the sample matrix.[4]

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is predicated on the partitioning of volatile and thermally stable compounds between a gaseous mobile phase and a stationary phase within a capillary column. For PAHs like this compound, which possess sufficient volatility, GC offers exceptional resolving power. The coupling with a mass spectrometer provides unparalleled specificity and sensitivity, allowing for identification based on the mass-to-charge ratio of fragmented ions.[5] GC-MS is often lauded for its low detection limits, making it a powerful tool for trace analysis.[4][6]

High-Performance Liquid Chromatography (HPLC): In contrast, HPLC separates compounds based on their differential affinity for a liquid mobile phase and a solid stationary phase. This technique is particularly advantageous for less volatile or thermally labile compounds. For PAHs, reversed-phase HPLC with UV or fluorescence detection is common.[1][6] HPLC can sometimes be more forgiving of complex sample matrices and may require less stringent sample cleanup compared to GC-MS.[4]

Method Validation: A Framework for Trustworthiness

A robust analytical method is one that has been rigorously validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) guidelines provide a comprehensive framework for this process.[3][7][8][9] The following validation parameters are essential for both GC-MS and HPLC methods.

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[7]

  • Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.[7]

  • Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.

    • Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

The following sections outline detailed, step-by-step methodologies for the validation of GC-MS and HPLC methods for the quantification of this compound.

For both techniques, a meticulous sample preparation protocol is crucial to extract this compound from the matrix and remove potential interferences. A generic yet effective approach involves solid-phase extraction (SPE).[10][11]

Step-by-Step SPE Protocol:

  • Sample Dissolution: Accurately weigh and dissolve the sample in a suitable organic solvent (e.g., a mixture of acetone and hexane).

  • Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol followed by deionized water.[1]

  • Sample Loading: Load the dissolved sample onto the conditioned SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent mixture to remove interfering compounds.

  • Elution: Elute the target analyte, this compound, with a strong organic solvent (e.g., toluene).[12]

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent for injection.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution SPE Solid-Phase Extraction (SPE) Dissolution->SPE Concentration Concentration & Reconstitution SPE->Concentration Injection Injection into GC-MS Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Linearity Linearity & Range Detection->Linearity Accuracy Accuracy (Spike/Recovery) Detection->Accuracy Precision Precision (Repeatability & Intermediate) Detection->Precision LOD_LOQ LOD & LOQ Determination Detection->LOD_LOQ Specificity Specificity (Peak Purity) Detection->Specificity Robustness Robustness Testing Detection->Robustness

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for PAH analysis (e.g., DB-5ms).[5]

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer is typically used.[13]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A gradient program to ensure optimal separation of this compound from other isomers and matrix components.

  • Injection Mode: Splitless injection to maximize sensitivity.[14]

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, or Multiple Reaction Monitoring (MRM) if using a triple quadrupole system.[5]

Validation Experiments:

  • System Suitability: Inject a standard solution of this compound multiple times to ensure the system is performing adequately (e.g., peak area reproducibility <%RSD 2%).

  • Linearity: Prepare a series of calibration standards of this compound over the expected concentration range.[14] Plot the peak area against concentration and determine the coefficient of determination (r²), which should be ≥ 0.99.[15]

  • Accuracy: Analyze spiked matrix samples at three different concentration levels (low, medium, and high). Calculate the percent recovery, with an acceptance criterion typically between 80-120%.[12]

  • Precision:

    • Repeatability: Analyze at least six replicate samples of a homogeneous sample at 100% of the test concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The relative standard deviation (RSD) for both should generally be ≤ 15%.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of this compound.

  • Robustness: Introduce small, deliberate changes to method parameters (e.g., oven temperature ramp rate, carrier gas flow rate) and assess the impact on the results.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution SPE Solid-Phase Extraction (SPE) Dissolution->SPE Concentration Concentration & Reconstitution SPE->Concentration Injection Injection into HPLC Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Linearity Linearity & Range Detection->Linearity Accuracy Accuracy (Spike/Recovery) Detection->Accuracy Precision Precision (Repeatability & Intermediate) Detection->Precision LOD_LOQ LOD & LOQ Determination Detection->LOD_LOQ Specificity Specificity (Peak Purity) Detection->Specificity Robustness Robustness Testing Detection->Robustness

Instrumentation and Conditions:

  • HPLC System: A system equipped with a gradient pump, autosampler, and a UV or fluorescence detector.[1]

  • Column: A C18 column suitable for PAH analysis.[16]

  • Mobile Phase: A gradient of water and acetonitrile is commonly used.[16]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance for this compound or fluorescence detection for enhanced sensitivity.[1][17]

Validation Experiments:

The validation experiments for HPLC are analogous to those for GC-MS, with the same parameters and general acceptance criteria.

  • System Suitability: Repeated injections of a standard to check for consistent retention times and peak areas.

  • Linearity: A calibration curve is constructed by plotting peak area versus concentration, with an expected r² ≥ 0.99.[15]

  • Accuracy: Determined by the recovery of spiked samples at different concentrations.

  • Precision: Assessed through repeatability and intermediate precision studies.

  • LOD and LOQ: Calculated based on the signal-to-noise ratio or the calibration curve parameters.

  • Specificity: Confirmed by the absence of interfering peaks in blank matrix samples.

  • Robustness: Evaluated by making small variations in mobile phase composition, flow rate, or column temperature.

Comparative Performance Analysis

The choice between GC-MS and HPLC is often dictated by the specific analytical requirements. The following table summarizes the anticipated performance characteristics of each technique for the quantification of this compound.

Performance MetricGC-MSHPLCRationale & Insights
Sensitivity (LOD/LOQ) Excellent (pg to low ng range)Good to Excellent (ng range)GC-MS, particularly with a triple quadrupole in MRM mode, generally offers lower detection limits.[4][6] HPLC with fluorescence detection can also achieve very low detection limits.[4]
Specificity ExcellentGoodThe mass spectrometric detection in GC-MS provides a high degree of certainty in analyte identification. HPLC with UV detection may be susceptible to co-eluting interferences.
Precision (%RSD) ≤ 15%≤ 15%Both techniques, when properly validated, can achieve excellent precision.
Accuracy (% Recovery) 80-120%80-120%Accuracy is highly dependent on the effectiveness of the sample preparation method for both techniques.
Analysis Time LongerPotentially ShorterHPLC run times can sometimes be shorter than GC run times, especially with modern UHPLC systems.[16]
Matrix Effects More SusceptibleLess SusceptibleComplex, non-volatile matrix components can interfere with GC analysis, often necessitating more rigorous cleanup.[4]
Cost & Complexity HigherLowerGC-MS systems are generally more expensive to purchase and maintain, and may require more specialized operator expertise.
Conclusion: Selecting the Optimal Method

Both GC-MS and HPLC are powerful and reliable techniques for the quantification of this compound. The decision to employ one over the other should be guided by a thorough evaluation of the specific analytical needs.

  • GC-MS is the method of choice when:

    • The utmost sensitivity and specificity are required.

    • Trace-level quantification is necessary.

    • Unambiguous identification of the analyte is critical.

  • HPLC is a strong contender when:

    • The sample matrix is particularly complex and may interfere with GC analysis.

    • A more cost-effective and less complex instrumental setup is desired.

    • The required sensitivity is within the capabilities of UV or fluorescence detection.

Ultimately, a successful cross-validation study, where both methods are shown to produce comparable and accurate results for the same set of samples, provides the highest level of confidence in the analytical data. This rigorous approach ensures data integrity and supports sound scientific and regulatory decisions.

References

  • A Comparative Guide to HPLC and GC-MS for Polycyclic Aromatic Hydrocarbon Analysis - Benchchem. (n.d.).
  • Which analytical instrument would be better for PAHs analysis? GCMS or HPLC?. (2022, October 31).
  • This compound | C19H14 | CID 17454 - PubChem - NIH. (n.d.).
  • Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices - MDPI. (2021, February 9).
  • The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PMC. (2022, July 19).
  • GC MS/MS METHOD FOR POLYCYCLIC AROMATIC HYDROCARBONS ANALYSIS IN AMBIENT AIR PM2.5 - Journal of Chemical Technology and Metallurgy. (2023, December 20).
  • 2-Methylbenzo[c]phenanthrene CAS # 2606-85-1 - AccuStandard. (n.d.).
  • Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE Sample Preparation and a H. (n.d.).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Sample preparation in analysis of pharmaceuticals. (n.d.).
  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. (2022, March 31).
  • This compound AldrichCPR - Sigma-Aldrich. (n.d.).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • 2-Methylphenanthrene | C15H12 | CID 17321 - PubChem. (n.d.).
  • Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC. (n.d.).
  • Chemical Properties of Phenanthrene, 2-methyl- (CAS 2531-84-2) - Cheméo. (n.d.).
  • Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC. (n.d.).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, November 27).
  • Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PMC. (n.d.).
  • 04-AD-0259-EN Analysis of Polycyclic Aromatic Hydrocarbons (PAH) in Palm Oil by GC-MS/MS. (n.d.).
  • Optimized method for determination of 16 FDA polycyclic aromatic hydrocarbons (PAHs) in mainstream cigarette smoke by gas chromatography–mass spectrometry - PMC. (2018, March 13).
  • Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices | Agilent. (2019, January 24).
  • Sensitive and Rapid Determination of Polycyclic Aromatic Hydrocarbons in Tap Water. (n.d.).
  • Determination of polycyclic aromatic hydrocarbons (PAHs) in cosmetic products by gas chromatography-tandem mass spectrometry - Journal of Food and Drug Analysis. (2019, February 21).
  • GC-CI-MS/MS Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) Isomers in Salami. (n.d.).
  • Sensitive and reproducible analysis of 16 polyaromatic hydrocarbons (PAHs) using gas chromatography – triple quadrupole mass spectrometry (GC-MS/MS) - Thermo Fisher Scientific. (n.d.).
  • Two Methods for Quick Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) Using the Axcend Focus LC®. (n.d.).
  • Quantification of 21 metabolites of methylnaphthalenes and polycyclic aromatic hydrocarbons in human urine - SciSpace. (n.d.).

Sources

Evaluating Reference Standards for 2-Methylbenzo[c]phenanthrene Purity

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Toxicology Safety Officers

Executive Summary

In environmental toxicology and drug metabolism studies, 2-Methylbenzo[c]phenanthrene (2-MeBcPh) represents a critical analytical challenge. As a methylated derivative of the sterically hindered benzo[c]phenanthrene, it possesses a "fjord region" that significantly influences its metabolic activation and DNA intercalation potential.

The commercial landscape for 2-MeBcPh reference standards is bifurcated. Researchers must choose between Certified Reference Materials (CRMs) (ISO 17034 accredited) and "Rare Chemical" Library Grades (often supplied without comprehensive analytical data). This guide objectively compares these tiers, establishing a self-validating protocol to ensure experimental integrity.

Part 1: The Analytical Challenge

The purity of 2-MeBcPh is not merely a question of percentage but of isomeric specificity . The synthesis of methylated polycyclic aromatic hydrocarbons (PAHs) often yields thermodynamic mixtures of isomers (e.g., 1-, 3-, 4-, or 5-methylbenzo[c]phenanthrene) that are difficult to separate using standard C18 HPLC or generic 5% phenyl GC columns.

The "Fjord Region" Implications

Unlike planar PAHs (e.g., benzo[a]pyrene), benzo[c]phenanthrene derivatives possess a non-planar, helical shape due to steric crowding in the fjord region (positions 1 and 12). The addition of a methyl group at position 2 exacerbates this distortion.

  • Biological Consequence: This distortion alters the metabolic pathway, favoring the formation of diol epoxides that resist detoxification by epoxide hydrolase, leading to higher tumorigenicity.

  • Analytical Consequence: Impurities (such as the 3-methyl isomer) have vastly different mutagenic potentials. Using an impure standard invalidates toxicity assays.

Part 2: Comparative Analysis of Reference Standards

The following table contrasts the performance and data reliability of the two primary standard types available on the market.

Table 1: Reference Standard Grade Comparison

FeatureTier 1: Certified Reference Material (CRM) Tier 2: Research/Library Grade
Primary Source Specialized Standards Mfr (e.g., AccuStandard, NIST)Bulk Chemical Aggregators (e.g., Sigma AldrichCPR)
Purity Statement Quantitative (e.g., 99.2% ± 0.5%)Qualitative (e.g., "Main component" or No Data)
Isomeric Purity Confirmed via GC-MS (Specialized Phase)Unknown (Often contains thermodynamic isomers)
Water/Solvent Quantified (Karl Fischer / TGA)Unknown (Often contains residual toluene/DCM)
Intended Use Quantitation, ISO 17025 CalibrationEarly-stage screening, qualitative ID only
Cost Factor High (

$)
Moderate (

)
Part 3: The Validation Protocol (Self-Validating System)

To ensure scientific integrity, you cannot rely solely on the Certificate of Analysis (CoA) of a Tier 2 product. You must implement a "Triangulated Purity Assessment" using GC-MS, HPLC, and NMR.

Step 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: Separation of methyl isomers and detection of volatile organic impurities.

  • The Problem: Standard DB-5ms columns often co-elute methyl-PAH isomers.

  • The Solution: Use a stationary phase optimized for PAH shape selectivity (e.g., Agilent Select PAH or VF-17ms).

  • Protocol:

    • Column: Agilent Select PAH (30m x 0.25mm x 0.15µm).

    • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

    • Oven Program: 70°C (1 min) → 10°C/min to 300°C → 4°C/min to 325°C (hold 10 min).

    • MS Source: EI mode (70eV), SIM mode monitoring m/z 242 (Parent), 227 (M-CH3), and 120 (Fragment).

  • Acceptance Criteria: The 2-MeBcPh peak must be baseline resolved (Resolution > 1.5) from any adjacent isomer peaks.

Step 2: 1H-NMR Spectroscopy

Objective: Structural confirmation and detection of non-aromatic impurities (grease, solvents).

  • Key Diagnostic Signals:

    • Methyl Group: Look for a singlet/doublet in the 2.5 – 3.0 ppm region.

    • Fjord Region Protons: The protons at positions 1 and 12 (closest to the "bay") are highly deshielded due to the helical twist and ring currents, typically appearing downfield (> 8.5 ppm ).

  • Protocol: Dissolve ~5mg in CDCl3 (99.8% D). Acquire 64 scans min.

  • Red Flag: Any multiplets in the aliphatic region (0.8 - 2.0 ppm) indicate residual solvents (hexane/grease) which inflate the gravimetric mass of the standard.

Step 3: HPLC-FLD (Fluorescence Detection)

Objective: Sensitivity check for high-molecular-weight aggregates.

  • Protocol: C18 Reverse Phase, Acetonitrile/Water gradient.

  • Detection: Ex/Em optimized for Benzo[c]phenanthrene core (Ex: 265nm, Em: 400nm).

  • Logic: Fluorescence is more selective than UV. If the purity by FLD is significantly lower than by UV, the sample contains non-fluorescent impurities (salts/aliphatics) or quenched aggregates.

Part 4: Visualizing the Workflow & Biological Impact
Diagram 1: The Purity Decision Matrix

This workflow ensures that a "Research Grade" chemical is never used for quantitative toxicology without validation.

PurityValidation Start Acquire 2-Methylbenzo[c]phenanthrene CheckSource Check Source Grade Start->CheckSource IsCRM Is it ISO 17034 CRM? CheckSource->IsCRM UseDirect Use Directly for Quantitation IsCRM->UseDirect Yes Tier2 Tier 2: Research Grade (Unknown Purity) IsCRM->Tier2 No GCMS Step 1: GC-MS (Select PAH Col) Check for Isomers Tier2->GCMS NMR Step 2: 1H-NMR (CDCl3) Check for Solvents/Grease GCMS->NMR Pass Passes Criteria? (>98% Area, No Isomers) NMR->Pass Purify REQUIRED: Prep-HPLC Purification Pass->Purify No CalcFactor Calculate Purity Factor (Adjust Weighing) Pass->CalcFactor Yes Purify->GCMS Re-test

Caption: A self-validating workflow for qualifying non-certified reference standards before use in biological assays.

Diagram 2: Why Purity Matters – The Metabolic Activation Pathway

The presence of the methyl group and the specific isomer geometry dictates the formation of the ultimate carcinogen.

MetabolicPath Parent 2-MeBcPh (Parent) P450 CYP1A1/1B1 (Bioactivation) Parent->P450 Epoxide 3,4-Epoxide P450->Epoxide DiolEpox Diol Epoxide (Fjord Region) P450->DiolEpox Steric Hindrance Prevents Detox Hydrolase Epoxide Hydrolase Epoxide->Hydrolase Diol 3,4-Dihydrodiol (Proximate Carcinogen) Hydrolase->Diol Diol->P450 DNA Covalent DNA Adduct (Mutagenesis) DiolEpox->DNA

Caption: The bioactivation pathway of 2-MeBcPh. Impurities (isomers) follow different pathways, skewing toxicological data.

Part 5: Experimental Data Summary (Simulated Comparison)

To illustrate the risk, we compared a hypothetical batch of "Library Grade" material against a CRM.

Table 2: Comparative Analysis Results

Test ParameterCRM (AccuStandard H-209S) Library Grade (AldrichCPR) Interpretation
GC-MS Purity (Area %) 99.8%94.2%Library grade requires purification.
Major Impurity None detected3-Methyl isomer (4.1%)CRITICAL: 3-Me isomer has different potency.
NMR (Solvents) NoneToluene (1.2% wt/wt)Mass weighing error if not corrected.
Appearance White Crystalline SolidOff-white/YellowishYellowing indicates oxidation (quinones).
Conclusion

For quantitative environmental monitoring , only ISO 17034 Certified Reference Materials (CRMs) provide the legal defensibility required.

For drug discovery and mechanistic toxicology , "Library Grade" standards are acceptable ONLY IF the researcher performs the "Triangulated Purity Assessment" (GC-MS + NMR). Using unverified 2-Methylbenzo[c]phenanthrene poses a high risk of generating false toxicity data due to the presence of potent isomeric impurities.

References
  • National Institutes of Health (NIH) / PubChem. (2024). 2-Methylbenzo[c]phenanthrene Compound Summary. Retrieved from [Link]

  • Agilent Technologies. (2010). GC/MS Analysis of PAHs using Agilent J&W Select PAH GC Column. Retrieved from [Link]

  • Hecht, S. S., et al. (1986). Tumorigenicity of benzo[c]phenanthrene derivatives. Cancer Research. (Contextual grounding on Fjord region toxicity).

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Methylbenzo(c)phenanthrene

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides an in-depth, procedural overview for the safe disposal of 2-Methylbenzo(c)phenanthrene, a polycyclic aromatic hydrocarbon (PAH). As a known environmental hazard and potential irritant, strict adherence to these protocols is essential to mitigate risks and ensure regulatory compliance.

Understanding the Compound: Hazard Profile of this compound

This compound (CAS No. 2606-85-1) is a solid organic compound.[1][2] Like other PAHs, it is characterized by its low aqueous solubility and persistence in the environment.[3] The primary hazards associated with this compound are its toxicity to aquatic life with long-lasting effects.[1] It is crucial to recognize that many PAHs are classified as hazardous wastes under the Resource Conservation and Recovery Act (RCRA), necessitating specific disposal pathways.[4]

PropertyValueSource
Molecular Formula C19H14[1]
Molecular Weight 242.3 g/mol [1]
Appearance Solid
Primary Hazards Very toxic to aquatic life with long-lasting effects.[1]

Core Principles of Disposal: A Proactive Approach to Safety

The fundamental principle guiding the disposal of this compound is the prevention of its release into the environment. This is achieved through a systematic process of collection, segregation, and transfer to a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe and compliant disposal of this compound from a laboratory setting.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE). This minimizes the risk of accidental exposure through inhalation, ingestion, or skin contact.

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.

Waste Segregation: Preventing Hazardous Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions. This compound waste should be collected in a dedicated, properly labeled hazardous waste container.

  • Do not mix with incompatible materials such as strong oxidizing agents.

  • Collect in a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.

Waste Collection and Labeling: Ensuring Clarity and Compliance

All waste containers must be accurately and clearly labeled. This is a regulatory requirement and is essential for the safety of all personnel who may handle the container.

  • Use a designated "Hazardous Waste" label.

  • Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

  • Indicate the primary hazard(s), such as "Toxic" and "Environmental Hazard".

  • Record the date when the waste was first added to the container.

Container Management and Storage: Maintaining a Safe Environment

Waste containers should be managed to prevent spills and leaks.

  • Keep the waste container closed at all times, except when adding waste.

  • Store the container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from sources of ignition and incompatible chemicals.

  • Secondary containment, such as a chemical-resistant tray, is highly recommended.

Arranging for Disposal: The Final Step

Once the waste container is full, or if the chemical is no longer needed, arrangements must be made for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Do not attempt to transport hazardous waste in a personal vehicle.

Disposal Workflow Diagram

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Segregation Prepare Labeled, Segregated Waste Container PPE->Segregation Safety First Collection Collect this compound Waste Segregation->Collection Labeling Ensure Proper Labeling Collection->Labeling Storage Store in Designated Satellite Accumulation Area Labeling->Storage EHS_Request Request Waste Pickup via EHS Storage->EHS_Request Container Full Transfer Transfer to Licensed Disposal Facility EHS_Request->Transfer Incineration High-Temperature Incineration Transfer->Incineration Recommended Method

Sources

Personal Protective Equipment & Handling Guide: 2-Methylbenzo(c)phenanthrene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

2-Methylbenzo(c)phenanthrene is not a standard laboratory reagent; it is a specialized Polycyclic Aromatic Hydrocarbon (PAH) with significant structural implications for carcinogenicity. Unlike simple phenanthrene, the inclusion of a methyl group and the "bay region" architecture facilitates metabolic activation into diol epoxides , which are potent DNA alkylating agents.

Core Safety Thesis: You are not just protecting yourself from a chemical burn; you are preventing a specific molecular event—the formation of DNA adducts that can initiate mutagenesis.

Immediate Action Required:

  • Treat as: OSHA Select Carcinogen / IARC Group 2A or higher equivalent.

  • Primary Route of Entry: Inhalation of particulates (solid state) and dermal absorption (solubilized state).

  • Critical Risk: The lipophilicity of this molecule allows it to cross the stratum corneum rapidly, especially when dissolved in organic solvents (DMSO, Toluene, DCM).

The "Why": Mechanism of Hazard

Expertise & Experience Pillar

To understand the PPE requirements, you must understand the toxicity mechanism. This compound possesses a "bay region"—a steric cleft that prevents enzymatic detoxification while promoting the formation of "bay-region diol epoxides."

When this compound enters the body, Cytochrome P450 enzymes (specifically CYP1A1/1B1) oxidize it. The resulting epoxide is highly reactive toward the N2 position of guanine in DNA.

Implication for PPE: Your PPE is the only barrier preventing this specific enzymatic cascade. Once the molecule bypasses the dermal barrier, the metabolic activation is intrinsic and irreversible.

ToxicityMechanism cluster_0 External Environment cluster_1 Biological System Compound This compound (Lipophilic) Skin Dermal Barrier (Stratum Corneum) Compound->Skin Permeation (Enhanced by Solvents) CYP Metabolic Activation (CYP1A1/1B1) Skin->CYP Systemic Absorption Epoxide Bay-Region Diol Epoxide CYP->Epoxide Oxidation DNA DNA Adduct Formation (Mutagenesis) Epoxide->DNA Covalent Binding

Figure 1: The metabolic activation pathway of this compound, highlighting the critical role of the dermal barrier.

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. The following protocol utilizes a Redundant Barrier System .

A. Hand Protection (The Critical Zone)

Logic: Nitrile gloves degrade rapidly when exposed to the organic solvents (e.g., Dichloromethane, Toluene) typically used to dissolve PAHs. The solvent acts as a carrier, dragging the carcinogen through the glove material.

LayerMaterialSpecificationRationale
Inner Nitrile4-5 mil (Exam grade)Comfort and sweat absorption; visual contrast for tears.
Outer Laminate Film (e.g., Silver Shield® / 4H®)Multi-layer EVOH/PEMandatory. Provides >4 hours breakthrough time against aromatic solvents. Standard nitrile offers <15 mins protection against many PAH solvents.
Alternative Double Nitrile (High Thickness)Total >10 milOnly acceptable if solvent is DMSO or Ethanol. NOT for DCM/Toluene.
B. Respiratory & Body Protection[1][2]
ComponentRecommendationTechnical Justification
Respiratory P100 Particulate Respirator (Half-face) or PAPRN95 is insufficient for ultrafine powders often generated during static weighing. P100 filters 99.97% of airborne particles.
Body Tyvek® 400 (or equivalent) Disposable, low-linting. Lab coats are porous and retain particulates, creating a secondary exposure source in the laundry.
Eye Chemical Splash GogglesSafety glasses allow side-entry of aerosols. Goggles seal the orbital area.

Operational Protocol: Safe Handling Workflow

This protocol is designed to be self-validating. If you cannot perform a step (e.g., static control), the system halts.

Phase 1: Preparation (The "Cold Zone")
  • Engineering Control: Verify Fume Hood is operating at 80-100 fpm face velocity.

  • Static Control: Place an ionizing fan or anti-static gun inside the hood. PAHs are often fluffy, electrostatic solids that "jump" during weighing.

  • Surface Prep: Line the work surface with plastic-backed absorbent pads (absorbent side up).

Phase 2: The Weighing Event (High Risk)
  • Don PPE: Put on Tyvek sleeves, inner nitrile gloves, and outer Laminate gloves.

  • Transfer: Move the closed reagent container into the hood.

  • Weighing:

    • Never weigh directly on the balance pan.

    • Use a pre-tared glass scintillation vial.

    • Use a disposable spatula.

  • Solubilization: Add solvent immediately after weighing to suppress dust generation. Cap tightly.

  • Decontamination: Wipe the exterior of the vial with a solvent-dampened Kimwipe before removing it from the hood.

Phase 3: Doffing & Disposal[1]
  • Solid Waste: Spatulas, weigh boats, and outer gloves go into a Double-Bagged Hazardous Waste container labeled "Carcinogenic Solid."

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste. Label clearly: "Contains this compound - Mutagen."

  • Glove Removal: Use the "beak method" (peeling inside out) to ensure the contaminated outer surface never touches skin. Wash hands with soap and cold water (warm water opens pores).

HandlingWorkflow cluster_prep Preparation cluster_ops Active Manipulation cluster_waste Disposal start Start Handling check_hood Verify Hood Flow (80-100 fpm) start->check_hood static_ctrl Neutralize Static (Ionizer) check_hood->static_ctrl weigh Weigh into Vial (P100 Mask On) static_ctrl->weigh solubilize Add Solvent Immediately (Suppress Dust) weigh->solubilize wipe Decon Vial Exterior solubilize->wipe waste_seg Segregate Waste (RCRA U-List Protocol) wipe->waste_seg wash Wash Hands (Cold Water) waste_seg->wash

Figure 2: Operational workflow emphasizing static control and immediate solubilization to minimize particulate exposure.

Emergency Response

Spills (Solid)
  • Isolate: Evacuate the immediate area.

  • PPE Upgrade: Ensure P100 respiratory protection is worn.

  • Clean: Do not dry sweep. Cover with wet paper towels (solvent or water) to dampen, then scoop into a hazardous waste bag.

  • Verify: Use a UV lamp (365 nm) to check for fluorescence residues (most PAHs fluoresce blue/green), ensuring complete cleanup.

Exposure[1][2][3][4][5][6][7]
  • Skin: Wash immediately with soap and copious amounts of water for 15 minutes. Do not use solvents (ethanol/acetone) to clean skin; this increases absorption.

  • Eyes: Flush for 15 minutes.[1] Seek medical attention immediately.

Disposal & Regulatory Compliance

Disposal must align with RCRA (Resource Conservation and Recovery Act) standards. While this compound may not have a specific "U-code" like Benzo[a]pyrene (U022), it must be managed as a Characteristic Hazardous Waste due to toxicity.

  • Destruction Method: Incineration is the only validated method for destroying the PAH ring structure.

  • Labeling: Waste containers must be labeled "High Hazard: Carcinogen/Mutagen."

References

  • National Institutes of Health (NIH) - PubChem. Benzo[c]phenanthrene Compound Summary. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003 - 13 Carcinogens). [Link]

  • International Agency for Research on Cancer (IARC). Monographs on the Identification of Carcinogenic Hazards to Humans - Polycyclic Aromatic Hydrocarbons. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.